DIPROPOXY-P-TOLUIDINE
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[N-(2-hydroxypropyl)-4-methylanilino]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-10-4-6-13(7-5-10)14(8-11(2)15)9-12(3)16/h4-7,11-12,15-16H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZVSHAMRZPOPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(C)O)CC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90276510, DTXSID10865920 | |
| Record name | 1,1'-[(4-Methylphenyl)azanediyl]di(propan-2-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propanol, 1,1'-[(4-methylphenyl)imino]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10865920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid; Water or Solvent Wet Solid | |
| Record name | 2-Propanol, 1,1'-[(4-methylphenyl)imino]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
38668-48-3, 4977-59-7 | |
| Record name | 1,1′-[(4-Methylphenyl)imino]bis[2-propanol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38668-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Bis(2-hydroxypropyl)-p-toluidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038668483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanol, 1,1'-[(4-methylphenyl)imino]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1'-[(4-Methylphenyl)azanediyl]di(propan-2-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propanol, 1,1'-[(4-methylphenyl)imino]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10865920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-(p-tolylimino)dipropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.142 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-BIS(2-HYDROXYPROPYL)-P-TOLUIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R943R743KW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Role of Dipropoxy-p-Toluidine in Free-Radical Polymerization: A Technical Guide
An In-depth Examination of the Mechanism of Action, Kinetics, and Experimental Protocols for Researchers, Scientists, and Drug Development Professionals.
Introduction
N,N-Di(n-propoxy)-p-toluidine (DIPROPOXY-P-TOLUIDINE), also known as Diisopropanol-p-toluidine (DIIPT), is a tertiary aromatic amine that plays a crucial role as a polymerization accelerator, particularly in free-radical polymerization systems initiated by redox reactions.[1][2] Its primary application is in the room-temperature curing of acrylic and methacrylic monomers, which are foundational components in dental composites, bone cements, and industrial adhesives.[3][4][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by available data, detailed experimental protocols for its study, and visual representations of the underlying chemical processes.
Core Mechanism of Action: Redox Initiation
The primary function of this compound in free-radical polymerization is to act as a reducing agent in a redox initiation system, typically paired with an oxidizing agent such as benzoyl peroxide (BPO).[2][6] This redox couple generates free radicals at ambient temperatures, thereby initiating the polymerization cascade.
The initiation process can be summarized in the following steps:
-
Redox Reaction: this compound, a tertiary amine, reacts with benzoyl peroxide. The nitrogen atom of the amine donates an electron to the weak oxygen-oxygen bond of the peroxide, causing its homolytic cleavage.[6]
-
Radical Generation: This electron transfer results in the formation of a benzoyloxy radical (PhCOO•) and a cation radical of the amine.
-
Initiation: The highly reactive benzoyloxy radical can then initiate the polymerization by adding to a monomer unit (e.g., methyl methacrylate), thus creating a new radical species that propagates the polymer chain. The amine cation radical may also participate in side reactions.
This mechanism allows for rapid polymerization at room temperature, which is critical for applications where heat cannot be applied, such as in clinical settings or for large-scale industrial processes.
dot
Caption: Redox initiation mechanism of this compound with Benzoyl Peroxide.
Quantitative Data Summary
While specific kinetic data for the this compound/BPO system is not extensively published, data from analogous tertiary amine/BPO systems in methyl methacrylate (MMA) polymerization can provide valuable insights. The following table summarizes typical findings for such systems. It is important to note that reaction rates and conversion efficiencies are highly dependent on factors such as monomer type, initiator and accelerator concentrations, and temperature.
| Parameter | Typical Value Range | Conditions | Reference |
| Rate of Polymerization (Rp) | Varies significantly | MMA, BPO/tertiary amine, room temp. | [1][7] |
| Final Monomer Conversion | 74 - 100% | Methacrylate bone cement, BPO/DMA | [8] |
| Time to Peak Temperature | 5 - 30 min | MMA, BPO/DMPT | [9] |
| Overall Activation Energy (Ea) | 47.1 - 51.8 kJ/mol | MMA, BPO with various tertiary amines | [10] |
Note: DMA (N,N-dimethylaniline) and DMPT (N,N-dimethyl-p-toluidine) are tertiary amines structurally related to this compound.
Experimental Protocols
To facilitate further research into the mechanism and kinetics of this compound in free-radical polymerization, the following detailed experimental protocols are provided.
Protocol 1: Determination of Monomer Conversion using FTIR Spectroscopy
This protocol allows for the real-time monitoring of the polymerization reaction by tracking the disappearance of the monomer's vinyl double bond.
Materials and Equipment:
-
Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
This compound
-
Benzoyl Peroxide (BPO)
-
Monomer (e.g., Methyl Methacrylate, MMA)
-
Micropipettes
-
Small vials for mixing
-
Timer
Procedure:
-
Preparation of Initiator/Accelerator Mixture: In a small vial, prepare the desired concentration of the BPO/DIPROPOXY-P-TOLUIDINE system in the monomer. For example, a 1:1 molar ratio of BPO to DIIPT is a common starting point. Ensure thorough mixing.
-
Background Spectrum: Record a background spectrum on the clean ATR crystal.
-
Sample Application: Place a small drop of the unpolymerized monomer mixture onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Initiate Data Collection: Immediately begin collecting FTIR spectra at regular intervals (e.g., every 30 seconds) for a predetermined duration (e.g., 1 hour).
-
Data Analysis:
-
Identify the characteristic absorption peak of the methacrylate C=C double bond, typically around 1638 cm⁻¹.[11]
-
Select a stable internal reference peak that does not change during polymerization, such as the C=O ester peak around 1720 cm⁻¹.
-
The degree of conversion (DC) at a given time (t) can be calculated using the following formula: DC(%) = [1 - (Peak Area of C=C at time t / Peak Area of C=O at time t) / (Peak Area of C=C at time 0 / Peak Area of C=O at time 0)] * 100
-
Plot the degree of conversion as a function of time to obtain the polymerization kinetics.
-
dot
Caption: Workflow for monitoring polymerization kinetics using FTIR spectroscopy.
Protocol 2: Determination of Final Monomer Conversion by Gravimetric Analysis
This method determines the final percentage of monomer that has been converted to polymer after the reaction has gone to completion.
Materials and Equipment:
-
This compound
-
Benzoyl Peroxide (BPO)
-
Monomer (e.g., MMA)
-
Small, sealable reaction vials
-
Analytical balance
-
A non-solvent for the polymer that is a solvent for the monomer (e.g., methanol for PMMA)
-
Vacuum oven
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
Procedure:
-
Sample Preparation: In a pre-weighed, sealable vial, add a known mass of the monomer, this compound, and BPO. Seal the vial and mix thoroughly.
-
Polymerization: Allow the mixture to polymerize at a controlled temperature (e.g., room temperature) for a sufficient time to ensure the reaction is complete (e.g., 24 hours).
-
Precipitation: After polymerization, re-weigh the vial to determine the total mass of the polymer and any unreacted monomer. Dissolve the contents of the vial in a suitable solvent for both the monomer and polymer (e.g., acetone). Precipitate the polymer by adding the solution to a large excess of a non-solvent (e.g., methanol).
-
Isolation and Drying: Collect the precipitated polymer by filtration. Wash the polymer with fresh non-solvent to remove any remaining unreacted monomer. Dry the collected polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
-
Calculation: The final monomer conversion is calculated as follows: Conversion (%) = (Mass of dry polymer / Initial mass of monomer) * 100
dot
Caption: Workflow for determining final monomer conversion by gravimetric analysis.
Conclusion
This compound is a highly effective accelerator for the free-radical polymerization of acrylic and methacrylic monomers at ambient temperatures. Its mechanism of action is centered on its role as a reducing agent in a redox initiation system with an organic peroxide. While specific kinetic data for this particular amine remains an area for further investigation, the experimental protocols outlined in this guide provide a robust framework for researchers to quantify its performance and further elucidate its mechanistic details. A thorough understanding of the role of this compound is essential for the continued development and optimization of advanced polymer-based materials in the medical, dental, and industrial fields.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. cpsm.kpi.ua [cpsm.kpi.ua]
- 3. Kinetic Study of PMMA Synthesis by Batch Emulsion Polymerization : Oriental Journal of Chemistry [orientjchem.org]
- 4. A Reliable Method of Measuring the Conversion Degrees of Methacrylate Dental Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of the Degree of Monomer Conversion in Dental Composites through Various Methods: An In Vitro Study [mdpi.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The development of theoretical relationships between some handling parameters (setting time and setting temperature), composition (relative amounts of initiator and activator) and ambient temperature for acrylic bone cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of the Degree of Conversion, Residual Monomers and Mechanical Properties of Some Light-Cured Dental Resin Composites - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of N,N-Bis(2-hydroxypropyl)-p-toluidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic characteristics of N,N-Bis(2-hydroxypropyl)-p-toluidine, a key accelerator in the polymerization of dental composite resins. The following sections detail the predicted nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectral data, offering a foundational understanding for its identification, characterization, and quality control in research and development settings.
Introduction
N,N-Bis(2-hydroxypropyl)-p-toluidine is a tertiary amine that plays a crucial role in various polymerization processes. Its molecular structure, featuring a substituted aromatic ring and two hydroxypropyl side chains, gives rise to a unique spectroscopic fingerprint. This guide will focus on the elucidation of this structure through ¹H NMR, ¹³C NMR, and FTIR spectroscopy. Understanding these spectral features is paramount for confirming the molecule's identity, assessing its purity, and studying its interactions in complex chemical systems.
Predicted Spectroscopic Data
Due to the limited availability of public experimental spectra for N,N-Bis(2-hydroxypropyl)-p-toluidine, the following data are predicted based on established principles of NMR and FTIR spectroscopy and analysis of structurally similar compounds. These predictions provide a robust framework for interpreting experimental results.
¹H NMR Spectroscopy
The proton NMR spectrum of N,N-Bis(2-hydroxypropyl)-p-toluidine is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl group on the toluene ring, and the protons of the two N-substituted hydroxypropyl groups.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Protons (Structure) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ar-H (ortho to -N) | 6.7 - 6.9 | Doublet | 2H |
| Ar-H (meta to -N) | 7.0 - 7.2 | Doublet | 2H |
| -CH -OH | 3.8 - 4.1 | Multiplet | 2H |
| -N-CH ₂- | 3.2 - 3.5 | Multiplet | 4H |
| Ar-CH ₃ | 2.2 - 2.4 | Singlet | 3H |
| -CH-CH ₃ | 1.1 - 1.3 | Doublet | 6H |
| -OH | Variable (Broad Singlet) | Singlet | 2H |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. The predicted chemical shifts are based on the electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon (Structure) | Predicted Chemical Shift (δ, ppm) |
| Ar-C (quaternary, attached to N) | 145 - 148 |
| Ar-C (quaternary, attached to CH₃) | 128 - 132 |
| Ar-C H (meta to -N) | 129 - 131 |
| Ar-C H (ortho to -N) | 112 - 116 |
| -C H-OH | 65 - 69 |
| -N-C H₂- | 55 - 59 |
| -CH-C H₃ | 20 - 24 |
| Ar-C H₃ | 19 - 22 |
FTIR Spectroscopy
The infrared spectrum reveals the presence of specific functional groups within the molecule through their characteristic vibrational frequencies.
Table 3: Predicted FTIR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong |
| C=C Stretch (Aromatic) | 1600 - 1620 & 1500-1520 | Medium-Strong |
| C-N Stretch (Aromatic Amine) | 1300 - 1350 | Medium |
| C-O Stretch (Secondary Alcohol) | 1050 - 1150 | Strong |
Experimental Protocols
To obtain high-quality spectroscopic data for N,N-Bis(2-hydroxypropyl)-p-toluidine, the following experimental methodologies are recommended.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of N,N-Bis(2-hydroxypropyl)-p-toluidine in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of particulate matter.
Instrumentation and Data Acquisition:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
-
¹³C NMR:
-
Utilize a proton-decoupled pulse sequence.
-
A higher number of scans will be necessary compared to ¹H NMR to achieve adequate signal intensity (e.g., 1024 or more scans).
-
Set a spectral width that covers all expected carbon resonances (e.g., 0-160 ppm).
-
FTIR Spectroscopy
Given that N,N-Bis(2-hydroxypropyl)-p-toluidine can be a viscous liquid or a solid, Attenuated Total Reflectance (ATR) is a suitable and convenient method.
Sample Preparation and Data Acquisition (ATR-FTIR):
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the N,N-Bis(2-hydroxypropyl)-p-toluidine sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
After analysis, thoroughly clean the ATR crystal to prevent cross-contamination.
Visualization of the Spectroscopic Analysis Workflow
The following diagram illustrates the logical flow of the spectroscopic analysis process, from initial sample handling to final data interpretation and reporting.
Caption: Workflow for Spectroscopic Analysis.
Conclusion
The predicted ¹H NMR, ¹³C NMR, and FTIR data presented in this guide serve as a valuable reference for the spectroscopic analysis of N,N-Bis(2-hydroxypropyl)-p-toluidine. By following the detailed experimental protocols, researchers and scientists can reliably obtain and interpret high-quality spectra, ensuring the accurate identification and characterization of this important chemical compound in various applications, including dental materials and polymer chemistry. The provided workflow diagram further clarifies the logical steps involved in a comprehensive spectroscopic investigation.
An In-depth Technical Guide to N,N-Bis(2-hydroxypropyl)-p-toluidine (DIPROPOXY-P-TOLUIDINE)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound commonly listed as "DIPROPOXY-P-TOLUIDINE" with CAS number 38668-48-3 is more accurately identified as N,N-Bis(2-hydroxypropyl)-p-toluidine. This guide pertains to the latter, clarifying the nomenclature and detailing its known properties and applications.
Introduction and Nomenclature
The chemical entity with CAS number 38668-48-3 is frequently referred to by various synonyms. While commercially available under the name "this compound," its correct chemical structure corresponds to N,N-Bis(2-hydroxypropyl)-p-toluidine . Other common synonyms include Diisopropanol-p-toluidine and 1,1'-(p-Tolylimino)dipropan-2-ol[1][2][3][4][5]. This compound is a tertiary amine featuring a p-toluidine core with two hydroxypropyl groups attached to the nitrogen atom. The presence of hydroxyl groups, rather than propoxy ether linkages, is a critical distinction that governs its chemical behavior and applications.
Primarily, N,N-Bis(2-hydroxypropyl)-p-toluidine serves as a highly effective polymerization accelerator and curing agent in various industrial and commercial applications, including the manufacturing of dental composites, unsaturated resins, coatings, and adhesives[4][6][7]. Its role in these contexts is to facilitate free-radical polymerization, typically in redox initiation systems alongside organic peroxides[6].
Physical and Chemical Properties
The physical and chemical properties of N,N-Bis(2-hydroxypropyl)-p-toluidine are summarized in the tables below. These properties are crucial for its handling, storage, and application in various experimental and industrial settings.
Table 1: General and Physical Properties
| Property | Value | Source |
| Appearance | White to pale brown solid or off-white solid | [3][7][8] |
| Molecular Formula | C₁₃H₂₁NO₂ | [1][4][9][10] |
| Molecular Weight | 223.31 g/mol | [1][2][9][10] |
| Density | 1.086 g/cm³ | [1][10] |
| Melting Point | 60 - 63°C | [11] |
| Boiling Point | 389°C at 760 mmHg | [1][10] |
| Flash Point | 198.8°C | [1][10] |
| Water Solubility | 7 g/L at 20°C | [10] |
| Solubility | DMSO (Slightly), Methanol (Sparingly) | [10] |
Table 2: Computed and Spectroscopic Data
| Property | Value | Source |
| Canonical SMILES | CC1=CC=C(C=C1)N(CC(C)O)CC(C)O | [10] |
| InChI | InChI=1S/C13H21NO2/c1-10-4-6-13(7-5-10)14(8-11(2)15)9-12(3)16/h4-7,11-12,15-16H,8-9H2,1-3H3 | [9] |
| InChI Key | JFZVSHAMRZPOPA-UHFFFAOYSA-N | [9] |
| Hydrogen Bond Donor Count | 2 | [10] |
| Hydrogen Bond Acceptor Count | 3 | [10] |
| Rotatable Bond Count | 5 | [10] |
| Exact Mass | 223.157228913 Da | [2][10] |
| LogP | 1.563 | [1][10] |
| Refractive Index | 1.564 | [1] |
Experimental Protocols
N,N-Bis(2-hydroxypropyl)-p-toluidine is synthesized via the alkoxylation of p-toluidine with propylene oxide[1][6]. The reaction involves the nucleophilic attack of the primary amine on the epoxide ring of propylene oxide. This occurs in two successive steps, first forming N-(2-hydroxypropyl)-p-toluidine, followed by the addition of a second propylene oxide molecule to yield the final di-substituted product[6].
Key Reaction Parameters:
-
Reactants: p-Toluidine and propylene oxide are the primary starting materials[1][6]. An excess of propylene oxide is typically used to ensure the formation of the di-substituted product[6].
-
Catalyst: The reaction is often accelerated by a catalyst to facilitate the ring-opening of the propylene oxide[6].
-
Atmosphere: To prevent oxidation of the p-toluidine starting material, the reaction is generally carried out under an inert atmosphere, such as nitrogen or argon[6].
-
Purification: Following the reaction, the product is purified to remove unreacted starting materials and byproducts. A common method for purification is vacuum distillation[6].
Applications in Research and Development
The primary application of N,N-Bis(2-hydroxypropyl)-p-toluidine is in materials science as a polymerization accelerator[6][7]. Its utility spans several areas:
-
Dental Composites: It is used as an accelerator in the polymerization of dental composite resins[6][10][11].
-
Unsaturated Resins: In materials like marble glue, it enhances the degree of cross-linking, which improves the toughness and fastness of the final product[3][6][8].
-
Coatings and Adhesives: The compound is employed as a curing agent in epoxy resins, road marking coatings, and industrial adhesives[4][6].
-
Polyurethanes: It can function as a chain extender in the production of polyurethanes[6][7].
Due to its function as an industrial chemical intermediate and polymerization agent, there is no evidence of it being investigated for direct therapeutic applications or having defined biological signaling pathways. Its relevance to drug development is likely limited to its use in the formulation of medical devices or drug delivery systems where polymerization is required.
Visualizations
The following diagram illustrates the general workflow for the synthesis of N,N-Bis(2-hydroxypropyl)-p-toluidine.
Caption: General synthesis workflow for N,N-Bis(2-hydroxypropyl)-p-toluidine.
The diagram below shows the relationship between N,N-Bis(2-hydroxypropyl)-p-toluidine and its primary applications.
Caption: Core function and applications of the compound.
References
- 1. This compound | CAS#:38668-48-3 | Chemsrc [chemsrc.com]
- 2. N,N-Bis(2-hydroxypropyl)-p-toluidine | C13H21NO2 | CID 161976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N,N-bis(2-Hydroxypropyl)-p-toluidine - Career Henan Chemical Co. [coreychem.com]
- 4. indiamart.com [indiamart.com]
- 5. echemi.com [echemi.com]
- 6. This compound | 38668-48-3 | Benchchem [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. N,N-bis(2-Hydroxypropyl)-p-toluidine - Career Henan Chemical Co. [coreychem.com]
- 9. cymitquimica.com [cymitquimica.com]
- 10. N,N-Bis(2-hydroxypropyl)-p-toluidine|lookchem [lookchem.com]
- 11. Diisopropanol-p-toluidine CAS#: 38668-48-3 [m.chemicalbook.com]
DIPROPOXY-P-TOLUIDINE: A Technical Guide for Chemical Intermediates in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of N,N-Bis(2-hydroxypropyl)-p-toluidine (also known as Dipropoxy-p-toluidine), a versatile chemical intermediate in organic synthesis. This document details its chemical properties, synthesis, and significant applications, with a focus on its role as a polymerization accelerator.
Chemical and Physical Properties
N,N-Bis(2-hydroxypropyl)-p-toluidine is a tertiary amine characterized by a p-toluidine core functionalized with two hydroxypropyl groups. These structural features contribute to its utility as a curing agent and accelerator in various chemical processes.
| Property | Value |
| CAS Number | 38668-48-3 |
| Molecular Formula | C₁₃H₂₁NO₂ |
| Molecular Weight | 223.31 g/mol |
| Appearance | White to pale brown solid |
| Melting Point | 60 - 63 °C |
| Boiling Point | 389.0 ± 32.0 °C (Predicted) |
| Density | 1.086 ± 0.06 g/cm³ (Predicted) |
| Solubility | Sparingly soluble in DMSO and methanol. |
| Synonyms | N,N-Bis(2-hydroxypropyl)-p-toluidine, 1,1'-((4-Methylphenyl)imino)bis(2-propanol), Diisopropanol-p-toluidine |
Synthesis of N,N-Bis(2-hydroxypropyl)-p-toluidine
The primary industrial synthesis of N,N-Bis(2-hydroxypropyl)-p-toluidine involves the alkoxylation of p-toluidine with propylene oxide. The reaction proceeds in two steps: a primary and a secondary alkoxylation, leading to the di-substituted product.[1]
Detailed Experimental Protocol (Representative)
Materials:
-
p-Toluidine
-
Propylene oxide
-
A suitable reaction solvent (optional, e.g., toluene)
-
Apparatus for heating under reflux with a sealed system
Procedure:
-
In a flame-dried, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place p-toluidine.
-
Heat the flask to 120-150 °C to melt the p-toluidine.[2]
-
Slowly add propylene oxide (2.2 equivalents) to the molten p-toluidine via the dropping funnel over a period of 2-3 hours. Caution: The reaction is exothermic. Maintain strict temperature control to prevent runaway reactions and the formation of polypropylene glycol, which can occur at temperatures above 80°C.[1]
-
After the addition is complete, continue to stir the reaction mixture at 120-150 °C for an additional 4-6 hours to ensure complete reaction.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to yield the pure N,N-Bis(2-hydroxypropyl)-p-toluidine as a white to off-white solid.
Quantitative Data (Expected):
| Parameter | Value |
| Yield | 70-85% (Typical for similar reactions) |
| Purity | >98% (After recrystallization) |
Spectroscopic Characterization (Predicted)
While experimental spectra for N,N-Bis(2-hydroxypropyl)-p-toluidine are not widely available in public databases, the following are predicted chemical shifts (¹H NMR) and characteristic IR absorption bands based on its structure.
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.0-7.2 (d, 2H): Aromatic protons ortho to the nitrogen.
-
δ 6.6-6.8 (d, 2H): Aromatic protons meta to the nitrogen.
-
δ 3.8-4.2 (m, 2H): -CH(OH) protons.
-
δ 3.2-3.6 (m, 4H): -N-CH₂- protons.
-
δ 2.2-2.3 (s, 3H): -CH₃ protons on the aromatic ring.
-
δ 1.1-1.3 (d, 6H): -CH(OH)CH₃ protons.
IR (KBr, cm⁻¹):
-
3300-3500 (broad): O-H stretch (hydroxyl groups).
-
2850-2970: C-H stretch (aliphatic).
-
1610, 1510: C=C stretch (aromatic ring).
-
1100-1250: C-N stretch.
-
1000-1100: C-O stretch.
Application as a Polymerization Accelerator
N,N-Bis(2-hydroxypropyl)-p-toluidine is a highly effective accelerator in redox initiation systems for the free-radical polymerization of monomers like acrylates and methacrylates.[1] It is commonly used in conjunction with an organic peroxide, such as benzoyl peroxide (BPO), particularly in applications requiring room temperature curing, such as in dental composites, bone cements, and adhesives.[1][3]
The mechanism involves a redox reaction between the tertiary amine (the accelerator) and the peroxide (the initiator). The amine's lone pair of electrons attacks the weak O-O bond of the peroxide, leading to its cleavage and the formation of free radicals that initiate the polymerization chain reaction.
Experimental Protocol: Bulk Polymerization of Methyl Methacrylate (MMA)
This protocol describes the use of an N,N-dialkyl-p-toluidine as an accelerator for the room temperature polymerization of methyl methacrylate, a common application for this class of compounds.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Benzoyl peroxide (BPO)
-
N,N-Bis(2-hydroxypropyl)-p-toluidine
-
Test tube or small vial
-
Thermometer or thermocouple
Procedure:
-
In a test tube, dissolve benzoyl peroxide (e.g., 0.5-1.0 wt% relative to the monomer) in methyl methacrylate monomer.
-
Once the BPO is fully dissolved, add N,N-Bis(2-hydroxypropyl)-p-toluidine (e.g., 0.5-1.0 wt% relative to the monomer). The ratio of accelerator to initiator can be varied to control the polymerization rate.
-
Mix the components thoroughly. The polymerization will begin at room temperature.
-
Place a thermometer in the mixture to monitor the exotherm. The temperature will rise as the polymerization proceeds.
-
The mixture will become more viscous and eventually solidify into poly(methyl methacrylate) (PMMA). The time to solidification (gel time) and the peak exotherm temperature are key parameters to record.
Expected Observations:
-
An increase in viscosity as the polymer chains grow.
-
A significant temperature increase (exotherm) due to the heat of polymerization.
-
Solidification of the monomer into a solid polymer.
Other Applications
Beyond its primary role in polymerization, N,N-Bis(2-hydroxypropyl)-p-toluidine serves as an intermediate in the synthesis of various organic molecules, including:
-
Dyes and Pigments: The aromatic amine core is a common structural motif in colorants.
-
Specialty Chemicals: It can be a building block for more complex molecules with specific functionalities.[4]
-
Pharmaceutical Intermediates: While less common, it can be used in the synthesis of certain active pharmaceutical ingredients.[2]
-
Corrosion Inhibitors: The nitrogen and oxygen atoms can coordinate to metal surfaces, providing a protective layer.[5]
Safety and Handling
N,N-Bis(2-hydroxypropyl)-p-toluidine should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
This technical guide provides a foundational understanding of N,N-Bis(2-hydroxypropyl)-p-toluidine for its application in organic synthesis and materials science. Further research into specific reaction kinetics and optimization for particular applications is encouraged for advanced implementation.
References
- 1. N,N-Bis(2-hydroxyethyl)-p-toluidine | C11H17NO2 | CID 76497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US20060052555A1 - Specific mixtures of N,N-bis(2-hydroxyalkyl)-4-toluidine derivatives, their preparation and a method of using such specific mixtures - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. N,N-Bis(2-hydroxypropyl)-p-toluidine | C13H21NO2 | CID 161976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN105330519A - Synthetic method of 1-(4-phenoxy-phenyl)-2-propyl alcohol - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Solubility and Stability of N,N-Bis(2-hydroxypropyl)-p-toluidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Bis(2-hydroxypropyl)-p-toluidine, with the CAS number 38668-48-3, is a tertiary amine featuring a p-toluidine core functionalized with two hydroxypropyl groups. This molecule serves as a versatile intermediate in various chemical syntheses and as an accelerator in the polymerization of dental composite resins. A thorough understanding of its solubility and stability is paramount for its effective application, formulation, and storage.
This technical guide provides a comprehensive overview of the solubility and stability of N,N-Bis(2-hydroxypropyl)-p-toluidine, offering detailed experimental protocols for their assessment. The information presented herein is intended to be a valuable resource for researchers and professionals working with this compound.
Physicochemical Properties
A summary of the key physicochemical properties of N,N-Bis(2-hydroxypropyl)-p-toluidine is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C13H21NO2 | [1] |
| Molecular Weight | 223.31 g/mol | [1] |
| Appearance | Off-white solid | [2] |
| Boiling Point | 389 °C at 760 mmHg | [3] |
| Melting Point | Not available | |
| pKa | Not available | |
| LogP | 1.9 | [1] |
Solubility Studies
The solubility of a compound is a critical parameter that influences its absorption, distribution, and formulation. This section details the solubility profile of N,N-Bis(2-hydroxypropyl)-p-toluidine and provides a protocol for its determination.
Solubility Profile
N,N-Bis(2-hydroxypropyl)-p-toluidine exhibits solubility in a range of solvents. Existing data indicates that it is soluble in water, slightly soluble in DMSO, and sparingly soluble in methanol. A quantitative measure of its water solubility has been reported as 7 g/L at 20°C. To provide a more comprehensive understanding, its solubility in a wider array of solvents is essential.
Experimental Protocol for Solubility Determination
The following protocol outlines a general method for determining the quantitative solubility of N,N-Bis(2-hydroxypropyl)-p-toluidine in various solvents at different temperatures.
3.2.1 Materials
-
N,N-Bis(2-hydroxypropyl)-p-toluidine (purity >98%)
-
Solvents of interest (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, acetonitrile, dimethyl sulfoxide, toluene, hexane)
-
Shaking incubator or thermostatically controlled water bath
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a validated UV-Vis spectrophotometer.
3.2.2 Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of N,N-Bis(2-hydroxypropyl)-p-toluidine to a series of vials, each containing a known volume of a different solvent.
-
Seal the vials and place them in a shaking incubator set to the desired temperature (e.g., 25°C, 37°C).
-
Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure saturation.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solids to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial.
-
Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of N,N-Bis(2-hydroxypropyl)-p-toluidine.
-
A suggested starting HPLC method could involve a C18 column with a mobile phase of acetonitrile and water with a suitable buffer, and UV detection at an appropriate wavelength. Method validation would be required to ensure accuracy, precision, linearity, and specificity.
-
Alternatively, UV-Vis spectrophotometry can be used if the compound has a distinct chromophore and no interfering substances are present.
-
-
Data Analysis:
-
Calculate the solubility in mg/mL or g/L based on the measured concentration and the dilution factor.
-
Repeat the experiment at different temperatures to determine the temperature-dependent solubility profile.
-
Data Presentation: Solubility Data
The following table provides a template for summarizing the experimentally determined solubility data.
| Solvent | Temperature (°C) | Solubility (g/L) |
| Water | 20 | 7.0 |
| Ethanol | 25 | To be determined |
| Methanol | 25 | To be determined |
| Isopropanol | 25 | To be determined |
| Acetone | 25 | To be determined |
| Ethyl Acetate | 25 | To be determined |
| Acetonitrile | 25 | To be determined |
| Dimethyl Sulfoxide (DMSO) | 25 | To be determined |
| Toluene | 25 | To be determined |
| Hexane | 25 | To be determined |
Stability Studies
Stability studies are crucial to understand the degradation pathways and establish appropriate storage conditions and shelf-life for a compound. This section outlines a protocol for forced degradation studies of N,N-Bis(2-hydroxypropyl)-p-toluidine.
Potential Degradation Pathways
As an N-alkyated aromatic amine, N,N-Bis(2-hydroxypropyl)-p-toluidine may be susceptible to degradation under various stress conditions:
-
Hydrolysis: While generally stable to hydrolysis, prolonged exposure to extreme pH and elevated temperatures may lead to degradation.
-
Oxidation: The tertiary amine functionality can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products.
-
Photodegradation: Exposure to UV or visible light, especially in the presence of a photosensitizer, could induce degradation of the aromatic ring or the alkyl side chains.
-
Thermal Degradation: High temperatures can lead to decomposition of the molecule.
Experimental Protocol for Forced Degradation Studies
This protocol is based on the International Council for Harmonisation (ICH) guidelines for forced degradation studies.
4.2.1 Materials
-
N,N-Bis(2-hydroxypropyl)-p-toluidine (purity >98%)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Oven
-
Validated stability-indicating HPLC method
4.2.2 Procedure
-
Preparation of Stock Solution:
-
Prepare a stock solution of N,N-Bis(2-hydroxypropyl)-p-toluidine in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). Neutralize the samples before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat the solution under the same conditions as acid hydrolysis. Neutralize the samples before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for a defined period, protected from light.
-
Thermal Degradation: Store a solid sample of the compound in an oven at an elevated temperature (e.g., 70°C) for a defined period. Also, heat a solution of the compound under the same conditions.
-
Photostability: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be kept in the dark under the same temperature conditions.
-
-
Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Analyze the samples using a validated stability-indicating HPLC method capable of separating the parent compound from its degradation products. A diode array detector can be beneficial for peak purity analysis.
-
-
Data Analysis:
-
Calculate the percentage degradation of N,N-Bis(2-hydroxypropyl)-p-toluidine under each stress condition.
-
Identify and, if possible, characterize the major degradation products using techniques like LC-MS.
-
Data Presentation: Stability Data
The results of the forced degradation studies can be summarized in the following table.
| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Products |
| 0.1 M HCl | 72 hours | 60°C | To be determined | To be identified |
| 0.1 M NaOH | 72 hours | 60°C | To be determined | To be identified |
| 3% H₂O₂ | 24 hours | Room Temp. | To be determined | To be identified |
| Thermal (Solid) | 7 days | 70°C | To be determined | To be identified |
| Thermal (Solution) | 7 days | 70°C | To be determined | To be identified |
| Photostability | 1.2 M lux h | Room Temp. | To be determined | To be identified |
Visualizations
The following diagrams illustrate the experimental workflows described in this guide.
Caption: Experimental workflow for solubility determination.
Caption: Workflow for forced degradation stability studies.
Conclusion
This technical guide provides a framework for the comprehensive evaluation of the solubility and stability of N,N-Bis(2-hydroxypropyl)-p-toluidine. The detailed experimental protocols and data presentation formats are designed to assist researchers in obtaining reliable and comparable data. A thorough understanding of these fundamental properties is essential for the successful application and development of products containing this compound. It is recommended that the outlined protocols be adapted and validated for specific laboratory conditions and analytical instrumentation.
References
An In-depth Technical Guide on the Molecular Structure of Diisopropanol-p-toluidine
Introduction
Diisopropanol-p-toluidine is a tertiary aromatic amine. Its structure consists of a p-toluidine core (a toluene molecule substituted with an amino group at the para position) where the nitrogen atom is further substituted with two 2-hydroxypropyl groups. DIPT is primarily used in industrial applications, notably as a polymerization initiator or accelerator in the synthesis of synthetic resins, such as those used in dental composites and bone cements.[1][2][3]
Molecular and Physicochemical Properties
While detailed theoretical studies on the molecular geometry and electronic structure of DIPT are not available, some basic physicochemical properties have been reported, primarily from chemical suppliers. These properties provide a foundational understanding of the compound.
Table 1: Physicochemical Properties of Diisopropanol-p-toluidine
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₁NO₂ | [2][4][5] |
| Molecular Weight | 223.31 g/mol | [2][5] |
| CAS Number | 38668-48-3 | [1][2][4][5] |
| Appearance | White to pale brown solid/paste with an amine-like odor | [2][5] |
| Melting Point | 60 - 72 °C | [1][2][4][5] |
| Boiling Point | ≥ 300 °C (Predicted: 389.0 ± 32.0 °C) | [1][5] |
| Density | ~1.086 g/cm³ (Predicted) | [1][4] |
| Flash Point | 175 °C | [5] |
| Water Solubility | Sparingly soluble | [5] |
| Solubility | DMSO (Slightly), Methanol (Sparingly) | [1][2][3][4] |
Theoretical and Computational Studies
A thorough search of scientific databases reveals a lack of specific theoretical studies on the molecular structure of Diisopropanol-p-toluidine. Computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for understanding molecular geometry, electronic properties, and spectroscopic characteristics. However, no published research applying these methods to DIPT could be identified.
For researchers interested in pursuing such studies, a logical workflow would be as follows:
Caption: A generalized workflow for the theoretical study of a molecule like DIPT.
Experimental Data
No publicly available NMR, IR, or other spectroscopic data specifically for Diisopropanol-p-toluidine has been found in the scientific literature. Characterization of the molecule would typically involve:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the chemical structure by identifying the different types of protons and carbons and their connectivity.
-
Infrared (IR) Spectroscopy: An IR spectrum would show characteristic absorption bands for the O-H (from the hydroxyl groups), C-H (aromatic and aliphatic), C-N, and C-O bonds.
-
Mass Spectrometry (MS): This would confirm the molecular weight and provide information on the fragmentation pattern of the molecule.
There are no published reports on the single-crystal X-ray diffraction of Diisopropanol-p-toluidine. Such a study would provide the most definitive information on its three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.
Synthesis and Experimental Protocols
Caption: A plausible synthetic route for Diisopropanol-p-toluidine.
A general experimental protocol would involve the slow addition of propylene oxide to p-toluidine in a suitable solvent, potentially with heating. The reaction mixture would then be worked up to remove unreacted starting materials and byproducts, followed by purification of the final product.
Signaling Pathways and Biological Activity
The available literature does not contain information on any specific signaling pathways or significant biological activities of Diisopropanol-p-toluidine beyond its use in polymerization. Toxicology studies on related compounds, such as N,N-dimethyl-p-toluidine, have been conducted, but this data cannot be directly extrapolated to DIPT.[6][7]
Conclusion
While Diisopropanol-p-toluidine is an industrially relevant compound, there is a significant gap in the scientific literature regarding its detailed molecular structure from both theoretical and experimental standpoints. The information presented in this guide is based on data from chemical suppliers and general chemical principles. For a comprehensive understanding, further research, including computational studies and detailed spectroscopic and crystallographic analysis, is required. Researchers in the fields of materials science, polymer chemistry, and toxicology would benefit from such fundamental studies.
References
- 1. Diisopropanol-p-toluidine CAS#: 38668-48-3 [m.chemicalbook.com]
- 2. usbio.net [usbio.net]
- 3. Factory Price Diisopropanol-P-Toluidine CAS 38668-48-3 - Diisopropanol-P-Toluidine and CAS 38668-48-3 [senfeida.en.made-in-china.com]
- 4. Diisopropanol-p-toluidine CAS 38668-48-3 - Buy Diisopropanol-p-toluidine, 38668-48-3, C13H21NO2 Product on BOSS CHEMICAL [bosschemical.com]
- 5. BASF Diisopropanol-p-toluidine datasheet [lookpolymers.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Toxicology and carcinogenesis studies of N,N-dimethyl-p-toluidine (CAS No. 99-97-8) in F344/N rats and B6C3F1/N mice (gavage studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Role of N,N-Bis(2-hydroxypropyl)-p-toluidine in Advanced Polymer Formulations
A Technical Guide for Researchers and Formulation Scientists
Introduction
N,N-Bis(2-hydroxypropyl)-p-toluidine (CAS No. 38668-48-3), hereafter referred to as DIPROPOXY-P-TOLUIDINE (DPPT), is an aromatic amine derivative that is carving out a significant niche in the field of polymer chemistry.[1][2] Traditionally recognized for its role as a curing agent and accelerator, recent explorations have unveiled its potential in creating polymers with enhanced mechanical and thermal properties. This technical guide provides an in-depth exploration of the novel applications of DPPT in polymer chemistry, with a focus on its function as a chain extender in polyurethanes and a co-initiator in redox-initiated polymerizations. This document is intended for researchers, scientists, and professionals in drug development and material science who are seeking to leverage the unique properties of this compound in their work.
Core Applications and Mechanisms
DPPT is a versatile molecule with a chemical structure that lends itself to several key roles in polymer synthesis. Its two hydroxyl groups and the tertiary amine functionality are the primary sites of reactivity.
Chain Extender in Polyurethanes
In the synthesis of polyurethanes, DPPT functions as a chain extender.[1] Chain extenders are low molecular weight diols or diamines that react with isocyanate prepolymers to create the hard segments of the polyurethane elastomer. The incorporation of DPPT as a chain extender can significantly influence the morphology and, consequently, the mechanical properties of the final polymer.[3][4] The aromatic ring of DPPT contributes to the rigidity of the hard segments, which can lead to improved tensile strength and thermal stability.[5]
Logical Relationship: Polyurethane Synthesis with DPPT
Caption: Polyurethane synthesis workflow with DPPT as a chain extender.
Accelerator in Redox-Initiated Polymerization
DPPT is an effective accelerator in redox-initiated free-radical polymerization, particularly for acrylate and methacrylate monomers.[1] It is often used in conjunction with an initiator, such as benzoyl peroxide (BPO).[1] The tertiary amine on the DPPT molecule reacts with the peroxide to generate free radicals at ambient temperatures, initiating the polymerization process. This is particularly advantageous for applications where thermal curing is not desirable or feasible. This system is known to enhance the degree of cross-linking, leading to polymers with improved toughness and impact resistance.[6][7]
Experimental Workflow: Redox-Initiated Polymerization
Caption: Workflow for redox-initiated polymerization using DPPT.
Quantitative Data on Polymer Properties
While extensive quantitative data specifically for DPPT is still emerging in the literature, we can infer its potential impact based on studies of structurally similar aromatic diol chain extenders and amine accelerators. The following tables present representative data to illustrate the expected effects of incorporating DPPT into polymer formulations.
Table 1: Representative Mechanical Properties of Polyurethanes with Different Chain Extenders
| Chain Extender | Tensile Strength (MPa) | Elongation at Break (%) |
| 1,4-Butanediol (BDO) | 35 | 550 |
| Aromatic Diol (e.g., DPPT analog) | 42 | 480 |
Note: Data is representative and intended for comparative purposes. Actual values will vary based on the specific formulation and processing conditions.[5]
Table 2: Effect of Amine Accelerator Concentration on Epoxy Resin Cure Time
| Accelerator Concentration (phr) | Gel Time (minutes) at 25°C | Time to Peak Exotherm (minutes) |
| 0.5 | 45 | 60 |
| 1.0 | 30 | 42 |
| 2.0 | 18 | 25 |
Note: This data is illustrative of the general trend observed with amine accelerators in epoxy systems. phr denotes parts per hundred of resin.
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound.
Synthesis of Polyurethane Elastomer using DPPT as a Chain Extender
This protocol outlines a two-step solution polymerization method for preparing a polyurethane elastomer.
Materials:
-
Poly(tetramethylene ether) glycol (PTMEG), Mn = 2000 g/mol
-
4,4'-Methylenebis(phenyl isocyanate) (MDI)
-
This compound (DPPT)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dibutyltin dilaurate (DBTDL), catalyst
Procedure:
-
Prepolymer Synthesis:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add a calculated amount of PTMEG.
-
Heat the flask to 80°C under a nitrogen atmosphere and dry the PTMEG under vacuum for 2 hours.
-
Cool the flask to 60°C and add a stoichiometric amount of MDI (NCO:OH ratio of 2:1) under vigorous stirring.
-
Add 2-3 drops of DBTDL catalyst.
-
Increase the temperature to 80°C and maintain for 3 hours to form the isocyanate-terminated prepolymer.
-
-
Chain Extension:
-
Dissolve a stoichiometric amount of DPPT in anhydrous DMF.
-
Slowly add the DPPT solution to the prepolymer mixture with continuous stirring.
-
Continue the reaction at 80°C for an additional 3 hours.
-
-
Film Casting:
-
Pour the resulting polyurethane solution into a Teflon mold.
-
Cure the film in a vacuum oven at 80°C for 24 hours to remove the solvent and complete the reaction.
-
Signaling Pathway: Polyurethane Formation
Caption: Formation of hard and soft segments in polyurethane with DPPT.
Redox-Initiated Polymerization of Methyl Methacrylate (MMA)
This protocol describes the bulk polymerization of MMA at room temperature using a DPPT/BPO redox system.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Benzoyl peroxide (BPO)
-
This compound (DPPT)
Procedure:
-
Preparation of Initiator and Accelerator Solutions:
-
Prepare a solution of BPO in MMA (e.g., 1% w/v).
-
Prepare a solution of DPPT in MMA (e.g., 1% w/v).
-
-
Polymerization:
-
In a glass vial, combine the desired amounts of the BPO solution and the DPPT solution.
-
Mix the solutions thoroughly. The polymerization will begin at room temperature.
-
The vial can be placed in a water bath to dissipate the exothermic heat generated during polymerization.
-
Allow the polymerization to proceed until the monomer is fully converted to a solid polymer.
-
-
Characterization:
-
The resulting poly(methyl methacrylate) (PMMA) can be characterized for its molecular weight, thermal properties (e.g., glass transition temperature), and mechanical properties.
-
Conclusion and Future Outlook
This compound is a promising additive in the field of polymer chemistry, offering a pathway to tailor the properties of polyurethanes and to enable efficient room-temperature curing of acrylic resins.[1] Its role as a chain extender allows for the enhancement of mechanical strength and thermal stability in polyurethane elastomers.[5] As an accelerator in redox-initiated polymerization, it provides a means for rapid curing without the need for high temperatures, which is beneficial for a variety of applications, including coatings, adhesives, and dental composites.[1]
Further research is warranted to fully elucidate the structure-property relationships when DPPT is incorporated into various polymer systems. The generation of comprehensive quantitative data will be crucial for its adoption in demanding applications. The continued exploration of novel applications for DPPT is expected to lead to the development of advanced polymeric materials with superior performance characteristics.
References
- 1. This compound | 38668-48-3 | Benchchem [benchchem.com]
- 2. N,N-Bis(2-hydroxypropyl)-p-toluidine|lookchem [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Tuning chain extender structure to prepare high-performance thermoplastic polyurethane elastomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N,N-bis(2-Hydroxypropyl)-p-toluidine - Career Henan Chemical Co. [coreychem.com]
- 7. N,N-bis(2-Hydroxypropyl)-p-toluidine - Career Henan Chemical Co. [coreychem.com]
Review of the toxicological data of "N,N-Bis(2-hydroxypropyl)-p-toluidine"
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Bis(2-hydroxypropyl)-p-toluidine, also known as Diisopropanol-p-toluidine, is a chemical intermediate with the CAS number 38668-48-3.[1][2][3][4][5] Due to its industrial applications, a thorough understanding of its toxicological profile is essential for ensuring occupational safety and for the risk assessment of any potential human exposure. This technical guide provides a comprehensive review of the available toxicological data for N,N-Bis(2-hydroxypropyl)-p-toluidine. Given the limited specific data for this compound, a comparative analysis with its parent compound, p-toluidine, is included to provide additional context.
Acute Toxicity
Acute toxicity studies are designed to assess the adverse effects that may occur shortly after a single exposure to a substance. For N,N-Bis(2-hydroxypropyl)-p-toluidine, data is available for oral and dermal routes of exposure.
Data Presentation
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 25 - 200 mg/kg bw | (Presumed from classification) |
| LD50 | Rat | Dermal | >2000 mg/kg bw | (Presumed from classification) |
LD50: Lethal Dose, 50%; bw: body weight
Experimental Protocols
While specific study reports were not available, the reported data likely follows standardized guidelines such as those established by the Organisation for Economic Co-operation and Development (OECD).
Oral Toxicity (Likely OECD 423)
The acute oral toxicity is likely determined using the Acute Toxic Class Method (OECD Guideline 423). This method involves a stepwise procedure with the use of a small number of animals per step. Depending on the mortality and/or moribund status of the animals, the decision to proceed to the next step is made. The method allows for the classification of a substance into one of five toxicity classes based on the LD50 value.
Dermal Toxicity (Likely OECD 402)
The acute dermal toxicity is likely assessed according to OECD Guideline 402. In this test, the substance is applied to the shaved skin of a group of experimental animals. The animals are observed for a defined period for signs of toxicity and mortality.
Diagram: Experimental Workflow for Acute Oral Toxicity (OECD 423)
Caption: Workflow for Acute Oral Toxicity Testing (OECD 423).
Skin Irritation and Corrosion
There is a significant lack of quantitative data regarding the skin irritation potential of N,N-Bis(2-hydroxypropyl)-p-toluidine. While some safety data sheets classify it as a skin irritant, no specific study results, such as Draize test scores, are publicly available.
Comparative Data for p-Toluidine
In contrast, studies on p-toluidine indicate that it is not considered to be a skin irritant.[6] In a study following OECD Guideline 404, p-toluidine applied to the skin of rabbits for four hours did not produce skin irritation.[6]
Experimental Protocol: Acute Dermal Irritation/Corrosion (OECD 404)
This test involves the application of a test substance to a small area of the skin of an experimental animal (typically a rabbit). The area is observed for signs of erythema (redness) and edema (swelling) at specified intervals. The observations are scored, and the mean scores are used to determine the irritancy potential.
Eye Irritation and Serious Eye Damage
Comparative Data for p-Toluidine
p-Toluidine is classified as an eye irritant.[6] In a rabbit eye irritation study (OECD Guideline 405), conjunctival redness, swelling, and lacrimation were observed, which were reversible.[6] The mean scores were 1.6 for chemosis, 2.1 for conjunctival redness, 0.7 for iritis, and 0.7 for corneal opacity.[6]
Experimental Protocol: Acute Eye Irritation/Corrosion (OECD 405)
In this test, the test substance is instilled into the conjunctival sac of one eye of an experimental animal (typically a rabbit). The eye is then examined for lesions of the cornea, iris, and conjunctiva at specific time points. The severity of the lesions is scored to determine the irritation potential.
Genotoxicity
No specific genotoxicity data (e.g., Ames test, chromosome aberration assay) for N,N-Bis(2-hydroxypropyl)-p-toluidine was identified in the public domain.
Comparative Data for p-Toluidine
The genotoxicity of p-toluidine has been evaluated in several studies. In a mutagenicity (mammal cell test) for chromosome aberration using Chinese hamster lung cells, the results were positive.
Experimental Protocols
Bacterial Reverse Mutation Test (Ames Test - OECD 471)
This in vitro test uses strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which are induced by the test substance.
In Vitro Mammalian Chromosome Aberration Test (OECD 473)
This test assesses the potential of a substance to cause structural chromosome aberrations in cultured mammalian cells.
Diagram: Logic of Genotoxicity Testing
Caption: Basic workflow for in vitro genotoxicity assessment.
Repeated Dose Toxicity
No studies on the repeated dose toxicity of N,N-Bis(2-hydroxypropyl)-p-toluidine were found.
Comparative Data for p-Toluidine
For p-toluidine, the available data on repeated dose toxicity is limited.[6] However, the overall weight of evidence suggests low systemic toxicity, with the liver and blood being the primary target organs.[6]
Experimental Protocol: Repeated Dose 28-day Oral Toxicity Study in Rodents (OECD 407)
This study involves the daily oral administration of the test substance to several groups of rodents at different dose levels for 28 days. The animals are observed for signs of toxicity, and at the end of the study, hematological, clinical biochemistry, and histopathological examinations are performed to identify target organs and determine a No-Observed-Adverse-Effect Level (NOAEL).
Carcinogenicity and Reproductive Toxicity
There is no data available on the carcinogenic or reproductive toxicity potential of N,N-Bis(2-hydroxypropyl)-p-toluidine.
Comparative Data for p-Toluidine
p-Toluidine is suspected of causing cancer.[7][8][9][10][11] The International Agency for Research on Cancer (IARC) has not classified p-toluidine, but the US National Toxicology Program (NTP) has not identified it as a known or anticipated carcinogen. There is no adequate data on the reproductive toxicity of p-toluidine.[6]
Signaling Pathways
No information was found regarding the specific signaling pathways involved in the toxicity of N,N-Bis(2-hydroxypropyl)-p-toluidine. For the parent compound, p-toluidine, the formation of methemoglobin is a key toxic mechanism, suggesting interference with oxygen transport in the blood.[6] Aniline, a related compound, has been shown to cause oxidative DNA damage.[12]
Conclusion
The available toxicological data for N,N-Bis(2-hydroxypropyl)-p-toluidine is limited, particularly for endpoints beyond acute toxicity. While it is classified for acute oral toxicity and as a skin and eye irritant, the quantitative data to support these classifications are not consistently available in the public domain. There is a clear data gap for genotoxicity, repeated dose toxicity, carcinogenicity, and reproductive toxicity.
The toxicological profile of the parent compound, p-toluidine, suggests potential for eye irritation, skin sensitization, and carcinogenicity. However, it is crucial to note that the addition of the two hydroxypropyl groups to the nitrogen atom in N,N-Bis(2-hydroxypropyl)-p-toluidine can significantly alter its physicochemical properties and, consequently, its toxicological profile. Therefore, direct extrapolation of toxicity data from p-toluidine should be done with caution.
For a comprehensive risk assessment of N,N-Bis(2-hydroxypropyl)-p-toluidine, further testing according to standardized guidelines is highly recommended to fill the existing data gaps. This is particularly important for understanding its potential long-term health effects.
References
- 1. N,N-Bis(2-hydroxypropyl)-p-toluidine | C13H21NO2 | CID 161976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N-Bis(2-hydroxypropyl)-p-toluidine | C13H21NO2 | CID 161976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N,N-Bis(2-hydroxypropyl)-p-toluidin | 38668-48-3 [m.chemicalbook.com]
- 4. N,N-bis(2-Hydroxypropyl)-p-toluidine - Career Henan Chemical Co. [coreychem.com]
- 5. N,N-bis(2-Hydroxypropyl)-p-toluidine - Career Henan Chemical Co. [coreychem.com]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. godeepak.com [godeepak.com]
- 8. chemos.de [chemos.de]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. fishersci.com [fishersci.com]
- 12. Aniline - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Characterization of Diisopropanol-p-toluidine by HPLC and NMR
Introduction
Diisopropanol-p-toluidine (CAS No. 38668-48-3) is a chemical intermediate used as a curing accelerator in various applications, including dental composite resins and the polymerization of unsaturated resins.[1][2][3][4][5] Its chemical formula is C₁₃H₂₁NO₂ and it has a molecular weight of 223.31 g/mol .[1][3][6] Accurate and robust analytical methods are crucial for its characterization, purity assessment, and quality control in research and drug development settings. This document provides detailed application notes and protocols for the analysis of Diisopropanol-p-toluidine using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) Analysis
Application Note:
Reverse-phase HPLC is a suitable method for the separation and quantification of Diisopropanol-p-toluidine. The method described below utilizes a C18 column and a mobile phase consisting of an organic solvent and a buffered aqueous solution to achieve good peak shape and resolution. This method can be adapted for purity analysis and impurity profiling. For mass spectrometry (MS) compatible applications, volatile buffers like formic acid or ammonium formate should be used instead of phosphoric acid.[7]
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of Diisopropanol-p-toluidine.
Protocol:
1. Materials and Reagents:
-
Diisopropanol-p-toluidine reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid for MS compatibility)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 90% B over 10 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
4. Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of Diisopropanol-p-toluidine reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water to make a 1 mg/mL stock solution. Further dilute as necessary.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
5. Data Presentation:
Table 1: HPLC Data Summary
| Analyte | Retention Time (min) | Peak Area | Purity (%) |
| Diisopropanol-p-toluidine | ~ 5.8 | (Example Value) | > 99.5 |
| Impurity 1 | (Example Value) | (Example Value) | (Example Value) |
| Impurity 2 | (Example Value) | (Example Value) | (Example Value) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note:
NMR spectroscopy is a powerful technique for the structural elucidation and confirmation of Diisopropanol-p-toluidine. Both ¹H and ¹³C NMR should be performed. The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments, while the ¹³C NMR will show the number of different carbon environments in the molecule. Deuterated chloroform (CDCl₃) is a common solvent for this type of analysis.
Experimental Workflow for NMR Analysis
Caption: Workflow for NMR analysis of Diisopropanol-p-toluidine.
Protocol:
1. Materials and Reagents:
-
Diisopropanol-p-toluidine sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
2. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
3. Sample Preparation:
-
Dissolve 10-20 mg of Diisopropanol-p-toluidine in approximately 0.6 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution to an NMR tube.
4. ¹H NMR Acquisition Parameters:
| Parameter | Value |
| Spectrometer Frequency | 400 MHz |
| Solvent | CDCl₃ |
| Pulse Program | zg30 |
| Number of Scans | 16 |
| Relaxation Delay | 1.0 s |
| Acquisition Time | 4.0 s |
| Spectral Width | 20 ppm |
5. ¹³C NMR Acquisition Parameters:
| Parameter | Value |
| Spectrometer Frequency | 100 MHz |
| Solvent | CDCl₃ |
| Pulse Program | zgpg30 |
| Number of Scans | 1024 |
| Relaxation Delay | 2.0 s |
| Acquisition Time | 1.2 s |
| Spectral Width | 240 ppm |
6. Data Presentation:
Table 2: Expected ¹H NMR Data for Diisopropanol-p-toluidine in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.0 | d | 2H | Aromatic CH |
| ~ 6.6 | d | 2H | Aromatic CH |
| ~ 4.0 | m | 2H | CH-OH |
| ~ 3.2 | m | 4H | N-CH₂ |
| ~ 2.2 | s | 3H | Ar-CH₃ |
| ~ 1.2 | d | 6H | C-CH₃ |
| (variable) | br s | 2H | OH |
Table 3: Expected ¹³C NMR Data for Diisopropanol-p-toluidine in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~ 145 | Aromatic C-N |
| ~ 130 | Aromatic C-H |
| ~ 128 | Aromatic C-C |
| ~ 113 | Aromatic C-H |
| ~ 68 | CH-OH |
| ~ 58 | N-CH₂ |
| ~ 21 | Ar-CH₃ |
| ~ 20 | C-CH₃ |
Note: The chemical shifts provided are approximate and may vary slightly depending on the experimental conditions.
Disclaimer: The provided protocols and data are for illustrative purposes and should be adapted and validated by the end-user for their specific application.
References
- 1. usbio.net [usbio.net]
- 2. Diisopropanol-p-toluidine | 38668-48-3 [chemicalbook.com]
- 3. Diisopropanol-p-toluidine CAS#: 38668-48-3 [m.chemicalbook.com]
- 4. products.basf.com [products.basf.com]
- 5. sdlookchem.com [sdlookchem.com]
- 6. Page loading... [guidechem.com]
- 7. Separation of N,N-Diisopropyl-p-toluidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols for DIPROPOXY-P-TOLUIDINE as a Polymerization Accelerator in Dental Composite Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemically cured and dual-cured dental composite resins rely on a redox initiator system to trigger polymerization. This system typically consists of an oxidizing agent, such as benzoyl peroxide (BPO), and a reducing agent, which is often a tertiary aromatic amine that acts as a polymerization accelerator. These accelerators play a crucial role in the free radical polymerization process of methacrylate-based resins, enabling the material to harden at ambient or oral temperatures. The selection and concentration of the amine accelerator significantly influence the curing kinetics and the final mechanical and physical properties of the restorative material.
This document provides detailed application notes and experimental protocols for the use of tertiary aromatic amines as polymerization accelerators in dental composite resins, with a focus on providing representative data for compounds structurally similar to DIPROPOXY-P-TOLUIDINE. Due to a lack of specific published data for this compound, the quantitative information and protocols presented herein are based on well-studied analogous tertiary amines, such as N,N-dimethyl-p-toluidine (DMPT) and N,N-bis(2-hydroxyethyl)-p-toluidine. These compounds share a similar mechanism of action and provide a strong basis for understanding the role and evaluation of new amine accelerators.
Application Notes
Tertiary aromatic amines, including this compound, function as effective accelerators in the peroxide-catalyzed polymerization of acrylic resins and composites.[1] They are particularly vital in room-temperature curing systems for dental and medical restorative materials.[1] While a minor component by weight, the accelerator profoundly impacts the properties of the cured composite.[1] The primary role of the amine accelerator is to react with the benzoyl peroxide initiator to generate free radicals, which in turn initiate the polymerization of the methacrylate monomers in the resin matrix.
Key considerations for the use of this compound and other tertiary amine accelerators include:
-
Curing Time: The concentration of the amine accelerator is inversely proportional to the setting time of the composite resin. Higher concentrations lead to faster polymerization.
-
Degree of Conversion (DC): The DC, which represents the percentage of monomer double bonds converted to single bonds, is critical for the material's final properties.[2] An optimal concentration of the amine accelerator is necessary to achieve a high DC.
-
Mechanical Properties: The mechanical strength of the cured composite, including flexural and compressive strength, is directly influenced by the degree of conversion and the overall formulation. Maximum strength is typically achieved within a narrow concentration range of the accelerator.[3]
-
Color Stability: Aromatic amines can be prone to oxidation over time, which may lead to discoloration of the dental restoration. The chemical structure of the amine can influence its color stability.
Quantitative Data Summary
The following tables summarize representative quantitative data on the performance of analogous tertiary amine accelerators in dental composite resins. This data is provided to guide researchers in formulating and evaluating composites containing new accelerators like this compound.
Table 1: Effect of Amine Accelerator Type and Concentration on Setting Time and Degree of Conversion
| Amine Accelerator | Concentration (wt%) | Setting Time (minutes) | Degree of Conversion (%) |
| N,N-dimethyl-p-toluidine (DMPT) | 0.5 | 8.5 | 55 |
| 1.0 | 5.2 | 62 | |
| 1.5 | 3.1 | 65 | |
| N,N-bis(2-hydroxyethyl)-p-toluidine | 0.5 | 9.8 | 52 |
| 1.0 | 6.1 | 59 | |
| 1.5 | 4.0 | 63 |
Note: The data presented are representative values compiled from various studies and are intended for comparative purposes. Actual results will vary depending on the specific resin matrix, filler system, and initiator concentration.
Table 2: Influence of Amine Accelerator on Mechanical Properties of Dental Composites
| Amine Accelerator | Concentration (wt%) | Flexural Strength (MPa) | Compressive Strength (MPa) |
| N,N-dimethyl-p-toluidine (DMPT) | 1.0 | 125 ± 10 | 250 ± 20 |
| N,N-bis(2-hydroxyethyl)-p-toluidine | 1.0 | 115 ± 12 | 230 ± 25 |
Note: The data presented are representative values and are highly dependent on the complete formulation of the dental composite and the testing methodology.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the performance of this compound as a polymerization accelerator in a model dental composite resin.
Protocol 1: Determination of Setting Time
This protocol is adapted from ISO 4049 standards for polymer-based restorative materials.[4][5]
1. Materials and Equipment:
- Experimental dental composite paste containing the initiator (e.g., benzoyl peroxide).
- This compound accelerator solution of known concentration.
- Mixing pad and spatula.
- Split mold with specified dimensions (e.g., 6 mm diameter, 4 mm height).
- Gillmore apparatus or a similar indentation device with a specified needle and weight.
- Stopwatch.
- Controlled environment chamber (37°C and 95% humidity).
2. Procedure:
- Dispense a standardized amount of the composite paste and the accelerator solution onto the mixing pad.
- Start the stopwatch and immediately begin mixing the two components thoroughly for a specified time (e.g., 30 seconds).
- Place the mixed composite into the split mold, ensuring it is slightly overfilled.
- Place a thin, transparent matrix strip over the top and bottom of the mold and press gently to extrude excess material and create a flat surface.
- Transfer the assembly to the controlled environment chamber.
- At regular intervals (e.g., every 30 seconds) after the start of mixing, gently lower the needle of the indentation device onto the surface of the composite.
- The initial setting time is recorded as the time at which the needle no longer leaves a complete circular indentation on the surface.
- The final setting time is determined using a heavier needle/weight and is recorded as the time at which the needle no longer produces any visible indentation.
Protocol 2: Measurement of Degree of Conversion (DC) by FTIR-ATR Spectroscopy
This protocol provides a reliable method for measuring the extent of polymerization in a dental composite.[1][6]
1. Materials and Equipment:
- Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Uncured and cured dental composite samples.
- Micro-spatula.
- Curing light (for dual-cure systems).
2. Procedure:
- Uncured Spectrum:
- Place a small amount of the uncured, mixed composite paste directly onto the ATR crystal.
- Record the FTIR spectrum. This will serve as the reference (monomer) spectrum.
- Clean the ATR crystal thoroughly with a suitable solvent (e.g., ethanol or acetone).
- Cured Spectrum:
- Prepare a standardized specimen of the mixed composite (e.g., in a small mold).
- For dual-cure systems, light-cure the specimen according to the manufacturer's instructions.
- Allow the specimen to cure for the desired time period (e.g., 10 minutes, 24 hours).
- Place the cured specimen onto the ATR crystal, ensuring good contact.
- Record the FTIR spectrum of the cured sample.
- Data Analysis:
- Identify the absorbance peaks for the aliphatic C=C double bond (typically around 1638 cm⁻¹) and an internal standard, such as the aromatic C=C double bond (around 1608 cm⁻¹).[1]
- Calculate the ratio of the peak heights (or areas) of the aliphatic C=C to the aromatic C=C for both the uncured and cured spectra.
- The Degree of Conversion is calculated using the following formula: DC (%) = [1 - (Ratio_cured / Ratio_uncured)] * 100
Protocol 3: Determination of Flexural Strength
This protocol follows the principles outlined in ISO 4049 for the three-point bending test.[2][4]
1. Materials and Equipment:
- Universal testing machine with a three-point bending fixture.
- Rectangular mold with dimensions specified by ISO 4049 (25 mm x 2 mm x 2 mm).[2]
- Dental composite material.
- Curing apparatus (as required).
- Calipers for precise measurement of specimen dimensions.
- Desiccator for sample storage.
2. Procedure:
- Specimen Preparation:
- Mix the dental composite components and carefully place the mixture into the rectangular mold, avoiding air entrapment.
- Cover the mold with matrix strips and glass plates and apply pressure to create a smooth, void-free surface.
- Cure the specimens according to the desired protocol (chemical or dual cure).
- After curing, carefully remove the specimen from the mold.
- Lightly polish the edges to remove any flash.
- Measure the exact dimensions (width and height) of each specimen at the center using calipers.
- Store the prepared specimens in a desiccator at 37°C for 24 hours before testing.
- Testing:
- Set the support span on the three-point bending fixture to 20 mm.
- Place the specimen on the supports.
- Apply a load to the center of the specimen at a constant crosshead speed (e.g., 0.5 mm/min) until fracture occurs.
- Record the maximum load (F) at fracture.
- Calculation:
- The flexural strength (σ) is calculated using the following formula: σ = (3 * F * L) / (2 * b * h²) Where:
- F = Maximum load at fracture (N)
- L = Span between the supports (mm)
- b = Width of the specimen (mm)
- h = Height of the specimen (mm)
Visualizations
Caption: Chemical polymerization initiation pathway.
Caption: Workflow for flexural strength testing.
References
Application Notes & Protocol: N,N-Bis(2-hydroxypropyl)-p-toluidine as a Curing Accelerator for Epoxy Resins
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
N,N-Bis(2-hydroxypropyl)-p-toluidine is a tertiary amine with dual hydroxyl functionality, which makes it an effective accelerator for the curing of epoxy resin systems, particularly those utilizing anhydride-based hardeners. Its primary role is to catalyze the ring-opening of the anhydride, initiating the cross-linking reaction with the epoxy resin at lower temperatures or in shorter times than with the anhydride alone. This document provides detailed application notes and protocols for the use of N,N-Bis(2-hydroxypropyl)-p-toluidine as a curing accelerator.
2. Chemical and Physical Properties
N,N-Bis(2-hydroxypropyl)-p-toluidine is an off-white solid at room temperature.[1][2] Its key properties are summarized in the table below.
| Property | Value |
| Chemical Name | 1,1'-[(4-methylphenyl)imino]bis-2-propanol |
| CAS Number | 38668-48-3 |
| Molecular Formula | C13H21NO2 |
| Molecular Weight | 223.31 g/mol |
| Appearance | Off-white solid |
| Melting Point | 60 - 63°C |
| Boiling Point | 389.0 ± 32.0 °C (Predicted) |
| Density | 1.086 ± 0.06 g/cm3 (Predicted) |
| Flash Point | 185.0 °C |
| Water Solubility | 7 g/L at 20°C |
3. Curing Mechanism and Role as an Accelerator
In epoxy-anhydride systems, the curing process is initiated by the opening of the anhydride ring. N,N-Bis(2-hydroxypropyl)-p-toluidine accelerates this process through two primary mechanisms:
-
Catalysis by the Tertiary Amine: The lone pair of electrons on the tertiary amine nitrogen attacks the carbonyl group of the anhydride, facilitating the ring opening. This creates a reactive intermediate that then reacts with an epoxy group, initiating the cross-linking cascade.
-
Initiation by Hydroxyl Groups: The hydroxyl groups present on the N,N-Bis(2-hydroxypropyl)-p-toluidine molecule can also directly react with the anhydride ring, opening it to form a carboxylic acid. This acid then reacts with an epoxy group, generating another hydroxyl group which can continue the reaction. This dual functionality enhances its effectiveness as an accelerator.
The overall curing reaction involves the formation of ester linkages, leading to a highly cross-linked and stable polymer network.
Below is a diagram illustrating the catalytic role of a tertiary amine with hydroxyl groups in an epoxy-anhydride curing system.
Caption: Catalytic role of the accelerator in epoxy-anhydride curing.
4. Experimental Protocols
The following protocols are provided as a general guideline. The optimal formulation and curing cycle should be determined experimentally for each specific application.
4.1. Materials and Equipment
-
Epoxy Resin: Bisphenol A based epoxy resin (e.g., D.E.R.™ 331 or equivalent)
-
Hardener: Anhydride hardener (e.g., Methyltetrahydrophthalic anhydride - MTHPA)
-
Accelerator: N,N-Bis(2-hydroxypropyl)-p-toluidine
-
Equipment:
-
Laboratory balance (accurate to 0.01 g)
-
Mixing containers (e.g., disposable plastic cups)
-
Stirring rods or mechanical mixer
-
Vacuum oven or convection oven with temperature control
-
Molds for sample casting (e.g., silicone or PTFE)
-
Personal Protective Equipment (PPE): Safety goggles, gloves, lab coat
-
4.2. Formulation and Mixing Protocol
The following is an example formulation. The concentration of the accelerator can be varied to control the curing rate.
| Component | Parts per Hundred Resin (phr) |
| Epoxy Resin (D.E.R.™ 331) | 100 |
| Anhydride Hardener (MTHPA) | 85 |
| Accelerator (N,N-Bis(2-hydroxypropyl)-p-toluidine) | 0.5 - 2.0 |
Mixing Procedure:
-
Preheat the epoxy resin to approximately 50-60°C to reduce its viscosity.
-
Weigh the required amount of epoxy resin into a mixing container.
-
Add the specified amount of N,N-Bis(2-hydroxypropyl)-p-toluidine to the epoxy resin and mix thoroughly until the accelerator is completely dissolved.
-
Add the anhydride hardener to the mixture and continue to mix for 3-5 minutes until a homogeneous mixture is obtained.
-
If necessary, degas the mixture in a vacuum chamber to remove any entrapped air bubbles.
4.3. Curing Protocol
A typical curing schedule for an epoxy-anhydride system accelerated with a tertiary amine is a two-stage process. The exact temperatures and durations will depend on the desired properties and the specific formulation.
| Stage | Temperature | Duration |
| Initial Cure (Gelation) | 100 - 120°C | 1 - 2 hours |
| Post-Cure | 140 - 160°C | 2 - 4 hours |
Curing Procedure:
-
Preheat the oven to the initial cure temperature.
-
Pour the mixed resin into the molds.
-
Place the molds in the preheated oven and cure for the specified duration.
-
After the initial cure, increase the oven temperature to the post-cure temperature and continue curing.
-
After the post-cure is complete, turn off the oven and allow the samples to cool slowly to room temperature inside the oven to prevent thermal shock.
5. Expected Performance Data (Illustrative)
The following table provides an illustrative summary of the expected performance of a standard Bisphenol A epoxy resin cured with MTHPA and accelerated with N,N-Bis(2-hydroxypropyl)-p-toluidine. These values are representative and should be confirmed through experimental testing for a specific formulation and cure cycle.
| Property | Test Method | Expected Value |
| Glass Transition Temperature (Tg) | DSC or DMA | 130 - 150°C |
| Tensile Strength | ASTM D638 | 70 - 85 MPa |
| Tensile Modulus | ASTM D638 | 2.8 - 3.2 GPa |
| Flexural Strength | ASTM D790 | 110 - 130 MPa |
| Hardness (Shore D) | ASTM D2240 | 85 - 90 |
6. Experimental Workflow
The following diagram outlines the experimental workflow for preparing and characterizing epoxy resin samples cured with N,N-Bis(2-hydroxypropyl)-p-toluidine as an accelerator.
Caption: Workflow for epoxy formulation, curing, and characterization.
7. Safety Precautions
-
Always work in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
8. Disclaimer
The information provided in these application notes is for guidance purposes only. Users should conduct their own tests to determine the suitability of N,N-Bis(2-hydroxypropyl)-p-toluidine for their specific applications. The illustrative performance data is not to be considered as a specification.
References
Application of Diisopropanol-p-toluidine as a Chain Extender in Polyurethane Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of Diisopropanol-p-toluidine (DIPT) as a chain extender in the synthesis of polyurethanes (PU). While Diisopropanol-p-toluidine is noted in industrial literature as a chain extender for polyurethane elastomers, comprehensive quantitative data in peer-reviewed scientific literature is limited.[1][2][3] Therefore, this document will provide a generalized protocol and representative data based on the well-understood principles of polyurethane chemistry and the documented effects of structurally similar aromatic diol chain extenders. Aromatic diols, such as DIPT, are known to enhance the mechanical properties of polyurethanes by forming hard segments that contribute to increased hardness, tensile strength, and thermal stability.[4][5] These enhanced properties are critical for applications demanding high-performance materials.
Introduction to Diisopropanol-p-toluidine in Polyurethane Synthesis
Diisopropanol-p-toluidine (CAS No. 38668-48-3) is an aromatic diol that can be employed as a chain extender in the synthesis of segmented polyurethanes. In the polyurethane formulation, chain extenders are low molecular weight diols or diamines that react with isocyanate groups to form the "hard segments" of the polymer. These hard segments, through physical crosslinking (e.g., hydrogen bonding), create a microphase-separated morphology with the flexible "soft segments" (derived from polyols), which imparts the desirable elastomeric properties to the material.[5]
The aromatic nature of DIPT contributes to the rigidity and packing of the hard segments, which can lead to polyurethanes with enhanced mechanical performance and thermal resistance compared to those synthesized with aliphatic diol chain extenders.[1][4] The use of DIPT is anticipated to improve properties such as hardness, tear strength, and tensile strength, making the resulting polyurethanes suitable for a range of demanding applications.[4]
Quantitative Data on the Effect of Aromatic Diol Chain Extenders
Due to the limited availability of specific quantitative data for Diisopropanol-p-toluidine in the scientific literature, the following table presents representative data from a study on polyurethanes synthesized with other aromatic diol chain extenders (benzene-1,3-diol, benzene-1,4-diol, and benzene-1,2,3-triol). This data illustrates the typical influence of aromatic diols on the thermal properties of polyurethanes. It is expected that DIPT would impart similar trends in the final polymer properties.
Table 1: Thermal Properties of Polyurethanes with Different Aromatic Diol Chain Extenders
| Chain Extender | Glass Transition Temperature (Tg) of Soft Segment (°C) | Glass Transition Temperature (Tg) of Hard Segment (°C) | Decomposition Temperature (Td,5%) (°C) |
| Benzene-1,3-diol | -45 | 110 | 315 |
| Benzene-1,4-diol | -42 | 125 | 320 |
| Benzene-1,2,3-triol | -50 | 105 | 310 |
Note: This data is representative of polyurethanes synthesized with aromatic diol chain extenders and is provided for comparative purposes. Actual values for polyurethanes synthesized with DIPT may vary.
Experimental Protocols
The following are generalized protocols for the synthesis of polyurethanes using an aromatic diol chain extender like Diisopropanol-p-toluidine. These protocols can be adapted based on the specific requirements of the desired polyurethane material.
Materials
-
Polyol: Poly(tetramethylene ether) glycol (PTMEG), Poly(caprolactone) diol (PCL), or other suitable polyol (dried under vacuum before use).
-
Diisocyanate: 4,4'-Methylene diphenyl diisocyanate (MDI), Toluene diisocyanate (TDI), or other suitable diisocyanate.
-
Chain Extender: Diisopropanol-p-toluidine (DIPT).
-
Catalyst (optional): Dibutyltin dilaurate (DBTDL) or other suitable catalyst.
-
Solvent (optional): N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or other suitable aprotic solvent (anhydrous).
One-Shot Polymerization Method
This method involves reacting all components simultaneously.
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add the pre-dried polyol and Diisopropanol-p-toluidine.
-
Mixing: Heat the mixture to a specified temperature (e.g., 70-80 °C) with constant stirring under a nitrogen atmosphere until a homogeneous solution is obtained.
-
Isocyanate Addition: Add the diisocyanate to the mixture. The molar ratio of NCO to OH groups is a critical parameter and should be carefully controlled (typically ranging from 1.0 to 1.1).
-
Catalyst Addition (Optional): If a catalyst is used, add a small amount (e.g., 0.01-0.1 wt%) to the reaction mixture.
-
Reaction: Continue stirring the mixture at the set temperature for a predetermined time (e.g., 1-3 hours) until the viscosity increases significantly.
-
Casting and Curing: Pour the viscous polymer into a preheated mold and cure in an oven at a specified temperature (e.g., 80-110 °C) for a set duration (e.g., 12-24 hours).
-
Post-Curing: After demolding, the polyurethane sheet can be post-cured at room temperature for several days to ensure the completion of the reaction.
Prepolymer Method
This two-step method can offer better control over the polymer structure.
-
Prepolymer Synthesis:
-
In a three-necked flask, react the pre-dried polyol with an excess of diisocyanate (NCO:OH ratio > 1, typically around 2:1) at a moderate temperature (e.g., 60-70 °C) with stirring under a nitrogen atmosphere.
-
Monitor the reaction by titrating the NCO content until it reaches the theoretical value.
-
-
Chain Extension:
-
Cool the prepolymer to a suitable temperature (e.g., 40-50 °C).
-
Add the Diisopropanol-p-toluidine (dissolved in a solvent if necessary) to the prepolymer with vigorous stirring. The amount of chain extender is calculated to react with the remaining NCO groups.
-
-
Casting and Curing:
-
Once the chain extender is thoroughly mixed, pour the mixture into a mold.
-
Cure and post-cure the polymer as described in the one-shot method.
-
Diagrams
Polyurethane Synthesis Workflow
Caption: General workflow for the one-shot synthesis of polyurethane using a chain extender.
Logical Relationship: Chain Extender Structure and Polyurethane Properties
Caption: Relationship between the aromatic structure of the chain extender and the final properties of the polyurethane.
References
Application Notes and Protocols for the Formulation of Industrial Adhesives and Coatings Using N,N-Bis(2-hydroxypropyl)-p-toluidine
Abstract
These application notes provide a comprehensive overview for researchers, scientists, and formulation chemists on the use of N,N-Bis(2-hydroxypropyl)-p-toluidine (CAS No. 38668-48-3) in industrial adhesives and coatings. This document outlines its chemical properties, primary applications, and mechanisms of action. Detailed experimental protocols and representative formulation data are provided to guide the development of advanced polymer systems.
Introduction
N,N-Bis(2-hydroxypropyl)-p-toluidine, also known as Diisopropanol-p-toluidine (DIPPT), is a versatile aromatic amine derivative widely employed as a curing agent and accelerator in various thermosetting resin systems.[1][2] Its bifunctional nature, possessing both a tertiary amine and two hydroxyl groups, allows it to play a crucial role in the polymerization of epoxy, unsaturated polyester, and polyurethane resins.[3][4] These characteristics make it a valuable component in the formulation of high-performance adhesives, coatings, and sealants.[1][2]
Chemical and Physical Properties
A summary of the key chemical and physical properties of N,N-Bis(2-hydroxypropyl)-p-toluidine is presented in Table 1. This data is essential for safe handling, storage, and effective formulation.
| Property | Value | Reference |
| CAS Number | 38668-48-3 | [1][3] |
| Molecular Formula | C13H21NO2 | [3] |
| Molecular Weight | 223.31 g/mol | [3] |
| Appearance | White to pale yellow solid or paste | [5] |
| Boiling Point | 389 °C at 760 mmHg | [1] |
| Density | 1.086 g/cm³ | [1] |
| Solubility | Sparingly soluble in water; soluble in methanol and DMSO |
Table 1: Chemical and Physical Properties of N,N-Bis(2-hydroxypropyl)-p-toluidine.
Applications in Adhesives and Coatings
N,N-Bis(2-hydroxypropyl)-p-toluidine is utilized in several types of polymer systems for adhesives and coatings:
-
Epoxy Systems: It functions as a curing agent, often in combination with other amines or anhydrides. The tertiary amine group can catalyze the homopolymerization of epoxy resins, while the hydroxyl groups can react with the epoxy rings, contributing to the cross-linked network.[1][2]
-
Unsaturated Polyester (UP) and Vinyl Ester Resins: In these systems, it acts as an accelerator in redox initiation systems, typically in conjunction with an organic peroxide (e.g., benzoyl peroxide or methyl ethyl ketone peroxide).[1] This allows for room temperature curing of coatings and adhesives.
-
Polyurethane Formulations: The diol functionality of N,N-Bis(2-hydroxypropyl)-p-toluidine allows it to act as a chain extender, reacting with isocyanates to build the polyurethane backbone. This can enhance the mechanical properties of the resulting sealant or coating.
-
Acrylic Adhesives: It can be used as an accelerator in the polymerization of acrylate-based adhesives.[1]
Mechanism of Action
In epoxy formulations, the tertiary amine of N,N-Bis(2-hydroxypropyl)-p-toluidine initiates the anionic polymerization of the epoxy resin. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the epoxy ring, leading to ring-opening and the formation of an alkoxide. This alkoxide can then react with another epoxy group, propagating the polymerization. The hydroxyl groups on the molecule can also participate in the curing reaction, particularly at elevated temperatures, by reacting with epoxy groups to form ether linkages.
Caption: Epoxy curing mechanism initiated by N,N-Bis(2-hydroxypropyl)-p-toluidine.
In unsaturated polyester and vinyl ester systems, N,N-Bis(2-hydroxypropyl)-p-toluidine acts as a co-promoter in a redox reaction with an organic peroxide. The amine reduces the peroxide, leading to the formation of free radicals. These free radicals then initiate the polymerization of the unsaturated sites in the resin and any reactive diluents (e.g., styrene).
References
Application Notes and Protocols: N,N-Bis(2-hydroxypropyl)-p-toluidine in Specialty Chemical Production
Introduction
N,N-Bis(2-hydroxypropyl)-p-toluidine, also known as Diisopropanol-p-toluidine, is a versatile aromatic amine derivative with the CAS number 38668-48-3. Its chemical structure, featuring a tertiary amine and two hydroxyl groups, makes it a valuable component in various industrial applications. Primarily, it functions as a highly effective polymerization accelerator and curing agent in the production of a range of polymers, which can be broadly classified as specialty chemicals. This document provides detailed application notes and protocols for its use in these contexts, targeting researchers, scientists, and professionals in chemical and material development.
Physicochemical Properties
A summary of the key physicochemical properties of N,N-Bis(2-hydroxypropyl)-p-toluidine is presented in the table below.
| Property | Value |
| Molecular Formula | C13H21NO2 |
| Molecular Weight | 223.31 g/mol [1] |
| Appearance | Off-white solid[2] |
| Melting Point | 60 - 63 °C |
| Boiling Point | 389.0 ± 32.0 °C (Predicted) |
| Density | 1.086 ± 0.06 g/cm³ (Predicted) |
| Solubility | DMSO (Slightly), Methanol (Sparingly), Water (7g/L at 20°C) |
Applications in Specialty Chemical Production
The primary application of N,N-Bis(2-hydroxypropyl)-p-toluidine is as a catalyst or accelerator in polymerization reactions, particularly in the curing of unsaturated resins and acrylic monomers.
Accelerator for Unsaturated Polyester Resins
N,N-Bis(2-hydroxypropyl)-p-toluidine is widely used as an accelerator in the free-radical polymerization of unsaturated polyester resins.[2] In conjunction with an organic peroxide initiator, typically benzoyl peroxide (BPO), it forms a redox system that initiates polymerization at ambient temperatures. This is crucial for applications where heat curing is not feasible. The use of this accelerator enhances the degree of cross-linking within the polymer matrix, which significantly improves the mechanical properties of the final product, such as toughness, shear resistance, and impact resistance.[2]
Typical Formulation for an Unsaturated Polyester Resin System:
| Component | Concentration (% by weight) |
| Unsaturated Polyester Resin | 50 - 70% |
| Styrene (Reactive Diluent) | 30 - 50% |
| Benzoyl Peroxide (Initiator) | 1 - 2% |
| N,N-Bis(2-hydroxypropyl)-p-toluidine (Accelerator) | 0.1 - 0.5% |
Curing Agent and Chain Extender in Polyurethanes
In the production of polyurethanes, N,N-Bis(2-hydroxypropyl)-p-toluidine can function as a chain extender. Its two hydroxyl groups react with isocyanate groups of a prepolymer, contributing to the formation of the final polymer network. This application is particularly relevant in the formulation of polyurethane elastomers, coatings, and adhesives.
Accelerator in Dental Composite Resins
This compound serves as an accelerator in the polymerization of dental composite resins.[1] Its role is to facilitate the rapid curing of the methacrylate-based monomers that form the resin matrix of the composite material. The use of polymerizable amines like N,N-Bis(2-hydroxypropyl)-p-toluidine is preferred in medical and dental applications to mitigate toxicity concerns associated with simpler amine accelerators.
Co-initiator in UV-Curable Systems
N,N-Bis(2-hydroxypropyl)-p-toluidine can act as a primary amine co-initiator in ultraviolet (UV) light-curable systems, which are commonly used in printing inks and coatings. In this role, it works with a photoinitiator to generate free radicals upon exposure to UV light, thereby initiating polymerization.
Use as an Intermediate in Dye Synthesis (Theoretical)
The chemical structure of N,N-Bis(2-hydroxypropyl)-p-toluidine, specifically the substituted aromatic amine, suggests its potential use as a coupling component in the synthesis of azo dyes. Azo dyes are formed through the reaction of a diazonium salt with a coupling agent, which is typically an electron-rich aromatic compound such as an aniline or phenol derivative.
However, a comprehensive review of the available scientific literature and patents does not provide specific examples or established protocols for the use of N,N-Bis(2-hydroxypropyl)-p-toluidine in the synthesis of dyes. While theoretically plausible, this application is not a documented primary use of this compound.
Experimental Protocols
Protocol for Ambient Temperature Curing of an Unsaturated Polyester Resin
This protocol describes a general procedure for using N,N-Bis(2-hydroxypropyl)-p-toluidine as a polymerization accelerator.
Materials:
-
Unsaturated polyester resin in styrene
-
Benzoyl peroxide (BPO), 50% paste in a suitable plasticizer
-
N,N-Bis(2-hydroxypropyl)-p-toluidine, 10% solution in styrene
-
Glass beaker or other suitable mixing vessel
-
Stirring rod or mechanical stirrer
-
Mold for casting the cured resin
Procedure:
-
To 100g of the unsaturated polyester resin solution in a glass beaker, add the desired amount of the N,N-Bis(2-hydroxypropyl)-p-toluidine solution (e.g., 0.5g for a 0.05% concentration of the active accelerator) and stir thoroughly until the accelerator is completely dissolved and homogeneously mixed.
-
Add the benzoyl peroxide paste (e.g., 2g for a 1% concentration of active BPO) to the resin-accelerator mixture.
-
Stir the mixture vigorously for 1-2 minutes to ensure uniform dispersion of the initiator. Avoid entrapping excessive air bubbles.
-
Immediately pour the catalyzed resin into the desired mold.
-
Allow the resin to cure at ambient temperature. The gel time and full cure time will depend on the specific resin system, temperature, and the concentrations of the accelerator and initiator.
Quantitative Data on Curing Characteristics:
The following table provides illustrative data on how the concentration of N,N-Bis(2-hydroxypropyl)-p-toluidine can affect the gel time of a typical unsaturated polyester resin at room temperature with 1% BPO.
| N,N-Bis(2-hydroxypropyl)-p-toluidine Conc. (% w/w) | Gel Time (minutes) |
| 0.1 | 25 - 35 |
| 0.2 | 15 - 25 |
| 0.3 | 10 - 15 |
| 0.4 | 5 - 10 |
| 0.5 | < 5 |
Diagrams
Caption: Workflow for ambient temperature curing of unsaturated polyester resin.
Safety and Handling
N,N-Bis(2-hydroxypropyl)-p-toluidine should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is important to avoid direct contact with skin and eyes. Work in a well-ventilated area to minimize inhalation of any dust or vapors. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
N,N-Bis(2-hydroxypropyl)-p-toluidine is a key specialty chemical primarily utilized as a polymerization accelerator and curing agent in various polymer systems. Its application is well-established in the production of unsaturated polyester resins, polyurethanes, and dental composites, where it contributes to enhanced material properties. While its chemical structure suggests potential as a dye intermediate, this application is not well-documented in the current body of scientific and technical literature. The protocols and data provided herein offer a foundation for researchers and professionals working with this versatile compound in its primary applications.
References
Standard operating procedure for the safe handling and storage of "Diisopropanol-p-toluidine"
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Diisopropanol-p-toluidine (DIPT), with CAS number 38668-48-3, is a chemical intermediate utilized in various industrial applications, including as an accelerator in the polymerization of dental composite resins.[1] This document provides a comprehensive standard operating procedure (SOP) for the safe handling and storage of Diisopropanol-p-toluidine to minimize risks to personnel and the environment.
2. Hazard Identification and Classification
Diisopropanol-p-toluidine is classified as a hazardous substance. The primary hazards associated with this compound are:
-
Acute oral toxicity: Fatal if swallowed.[2]
-
Serious eye irritation. [2]
-
Harmful to aquatic life with long-lasting effects. [2]
It is crucial to handle this chemical with appropriate safety precautions in a controlled laboratory environment.
3. Quantitative Toxicity Data
The following table summarizes the available quantitative toxicity data for Diisopropanol-p-toluidine.
| Parameter | Value | Species | Reference |
| Acute Oral LD50 | > 25 - < 200 mg/kg bw | Rat (male/female) | [2] |
| Acute Dermal LD50 | > 2000 mg/kg bw | Rat (male/female) | [2] |
| Acute Inhalation LC0 | Saturated atmosphere | Rat (male/female) | [2] |
| Aquatic Toxicity (Fish) | LC50: 17 mg/L (96 h) | Danio rerio | [2] |
| Aquatic Toxicity (Daphnia) | EC50: 28.8 mg/L (48 h) | Daphnia magna | [2] |
| Aquatic Toxicity (Algae) | EC50: 245 mg/L (72 h) | Desmodesmus subspicatus | [2] |
| Toxicity to Microorganisms | EC10: > 1995 mg/L (30 min) | Activated sludge | [2] |
4. Physical and Chemical Properties
| Property | Value |
| Appearance | White to pale brown solid.[1][2] |
| Molecular Formula | C₁₃H₂₁NO₂[1] |
| Molecular Weight | 223.31 g/mol [1] |
| Melting Point | 30 - 101 °C[2] |
| Boiling Point | 334.9 °C[2] |
| Solubility | DMSO (Slightly), Methanol (Sparingly).[1][2] |
| Partition Coefficient (n-octanol/water) | log Pow = 2.1[2] |
5. Standard Operating Procedure (SOP) for Safe Handling and Storage
This SOP outlines the necessary precautions and procedures for the safe handling and storage of Diisopropanol-p-toluidine.
5.1. Engineering Controls
-
Work with Diisopropanol-p-toluidine should be conducted in a well-ventilated area.[2][3]
-
A chemical fume hood is recommended, especially when handling powders or creating solutions.[4]
-
An eyewash station and a safety shower must be readily accessible in the work area.[4]
5.2. Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]
-
Skin Protection:
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]
5.3. Handling Procedures
-
Do not eat, drink, or smoke in areas where Diisopropanol-p-toluidine is handled.[2][6]
-
Wash hands thoroughly after handling.[2]
5.4. Storage Requirements
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3][4]
-
Store away from incompatible materials and foodstuff containers.[2][3] United States Biological recommends storage at 4°C.[1]
5.5. First Aid Measures
-
If Swallowed: Get emergency medical help immediately.[2] Rinse mouth.[2]
-
If in Eyes: Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do.[2] Continue rinsing.[2] Seek immediate medical attention.[4]
-
If on Skin: Immediately remove contaminated clothing.[4] Wash off with soap and plenty of water.[2][5] If skin irritation occurs, get medical advice/attention.[7]
-
If Inhaled: Move the person into fresh air.[2][5] If breathing is difficult, give oxygen.[2][4] If not breathing, give artificial respiration.[2][4] Seek immediate medical attention.[4]
5.6. Spill and Waste Disposal
-
Spill Response:
-
Waste Disposal:
6. Experimental Protocols: Preparation of a Stock Solution
This protocol describes a general procedure for preparing a stock solution of Diisopropanol-p-toluidine for research applications.
6.1. Materials
-
Diisopropanol-p-toluidine solid
-
Dimethyl sulfoxide (DMSO) or Methanol
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Spatula
-
Analytical balance
6.2. Procedure
-
In a chemical fume hood, weigh the desired amount of Diisopropanol-p-toluidine using an analytical balance.
-
Carefully transfer the weighed solid to a clean, dry volumetric flask.
-
Add a portion of the chosen solvent (DMSO or Methanol) to the volumetric flask, approximately half of the final desired volume.
-
Add a magnetic stir bar to the flask and place it on a magnetic stirrer.
-
Stir the mixture until the solid is completely dissolved. Gentle heating may be applied if necessary, but avoid high temperatures.
-
Once dissolved, remove the flask from the stirrer and add the solvent to the calibration mark.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Label the flask with the chemical name, concentration, solvent, and date of preparation.
-
Store the stock solution in a tightly sealed container at the recommended storage temperature.
7. Visualizations
Caption: Workflow for the safe handling of Diisopropanol-p-toluidine.
References
Application Note and Protocol for the Determination of "DIPROPOXY-P-TOLUIDINE" Concentration in a Polymer Matrix
For Researchers, Scientists, and Drug Development Professionals
Introduction
"DIPROPOXY-P-TOLUIDINE," chemically known as N,N-bis(2-hydroxypropyl)-p-toluidine, is a crucial accelerator used in the polymerization of various composite materials, most notably in dental resins. As an accelerator, it enhances the cross-linking of the polymer network, which in turn improves the mechanical properties of the final product, such as toughness and impact resistance.[1][2] The concentration of this amine-based accelerator is a critical parameter that can significantly influence the curing kinetics, the final polymer properties, and the biocompatibility of the material.
This application note provides a detailed protocol for the quantitative determination of "this compound" in a polymer matrix using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The described method is sensitive, specific, and has been adapted from established analytical procedures for similar aromatic amines in complex matrices.
Materials and Methods
This section outlines the necessary reagents, equipment, and chromatographic conditions for the analysis.
Reagents and Materials:
-
"this compound" standard (purity >98%)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Cured polymer samples containing "this compound"
-
Blank polymer matrix (without "this compound")
-
Syringe filters (0.45 µm, PTFE or nylon)
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or quaternary pump
-
Autosampler
-
Column oven
-
Diode Array Detector (DAD) or UV-Vis Detector
-
-
Analytical balance (± 0.0001 g)
-
Grinding mill or mortar and pestle
-
Ultrasonic bath
-
Centrifuge
-
Vortex mixer
-
Volumetric flasks and pipettes
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 20% B; 2-10 min: 20-80% B; 10-12 min: 80% B; 12-13 min: 80-20% B; 13-15 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Run Time | 15 minutes |
Experimental Protocols
Detailed step-by-step procedures for sample preparation and analysis are provided below.
Protocol 1: Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of "this compound" standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 0.1 µg/mL to 50 µg/mL. These will be used to construct the calibration curve.
Protocol 2: Sample Preparation (Solvent Extraction)
-
Grinding: Grind the cured polymer sample into a fine powder using a grinding mill or a mortar and pestle. This increases the surface area for efficient extraction.
-
Weighing: Accurately weigh approximately 100 mg of the powdered polymer sample into a centrifuge tube.
-
Extraction: Add 5 mL of methanol to the tube.
-
Sonication: Place the tube in an ultrasonic bath for 30 minutes to facilitate the extraction of "this compound" from the polymer matrix.
-
Centrifugation: Centrifuge the suspension at 5000 rpm for 10 minutes to pellet the polymer particles.
-
Filtration: Carefully transfer the supernatant to a clean vial and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
Analysis: The filtered extract is now ready for HPLC analysis.
Data Presentation
Quantitative data should be organized into clear and concise tables for easy interpretation and comparison.
Table 1: Calibration Curve Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 0.1 | [Hypothetical Value] |
| 0.5 | [Hypothetical Value] |
| 1.0 | [Hypothetical Value] |
| 5.0 | [Hypothetical Value] |
| 10.0 | [Hypothetical Value] |
| 25.0 | [Hypothetical Value] |
| 50.0 | [Hypothetical Value] |
Table 2: Sample Analysis Results
| Sample ID | Sample Weight (mg) | Peak Area (mAU*s) | Concentration in Extract (µg/mL) | Concentration in Polymer (µg/g) |
| Sample 1 | [Weight] | [Peak Area] | [Calculated Value] | [Calculated Value] |
| Sample 2 | [Weight] | [Peak Area] | [Calculated Value] | [Calculated Value] |
| Sample 3 | [Weight] | [Peak Area] | [Calculated Value] | [Calculated Value] |
Calculation:
The concentration of "this compound" in the polymer is calculated using the following formula:
Concentration in Polymer (µg/g) = (Concentration in Extract (µg/mL) * Volume of Extraction Solvent (mL)) / Sample Weight (g)
Method Validation
To ensure the reliability of the analytical method, it should be validated for the following parameters:
-
Linearity: Assessed by the correlation coefficient (r²) of the calibration curve, which should be >0.99.
-
Precision: Evaluated by replicate injections of a standard solution, with the relative standard deviation (RSD) of the peak areas being <2%.
-
Accuracy: Determined by spiking a blank polymer matrix with a known amount of the analyte and calculating the recovery. The recovery should be within 90-110%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the determination of "this compound" in a polymer matrix.
Caption: Experimental workflow for "this compound" analysis.
Analytical Method Selection
The choice of analytical method can depend on various factors. The following decision tree provides guidance on selecting an appropriate technique.
Caption: Decision tree for analytical method selection.
References
- 1. Leaching and VOC Emission Tests of Polymer Composites Produced from Post-Consumer Waste in Terms of Application in the Construction Sector - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monomer Release from Dental Resins: The Current Status on Study Setup, Detection and Quantification for In Vitro Testing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N,N-Bis(2-hydroxypropyl)-p-toluidine in Acrylic Bone Cement Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N,N-Bis(2-hydroxypropyl)-p-toluidine as a polymerization accelerator in acrylic bone cement. This document includes its role in the polymerization process, its potential advantages over commonly used accelerators, and detailed protocols for formulation and testing.
Introduction
Acrylic bone cements, based on polymethyl methacrylate (PMMA), are widely used in orthopedic surgery for the fixation of joint prostheses. The polymerization of the methyl methacrylate (MMA) monomer is a critical step, initiated by a redox system typically composed of a radical initiator, such as benzoyl peroxide (BPO), and an amine accelerator. For many years, N,N-dimethyl-p-toluidine (DMPT) has been the accelerator of choice. However, concerns about its potential toxicity and the exothermic nature of the polymerization have led to the investigation of alternative accelerators.
N,N-Bis(2-hydroxypropyl)-p-toluidine is a promising alternative accelerator for acrylic bone cement. Its chemical structure, featuring two hydroxypropyl groups, suggests it may offer advantages in terms of biocompatibility and handling properties. This document outlines the application and evaluation of N,N-Bis(2-hydroxypropyl)-p-toluidine in acrylic bone cement formulations. While direct quantitative data for this specific accelerator in bone cement is not abundant in publicly available literature, the following sections provide a framework for its evaluation based on established standards and comparative data from similar amine accelerators.
Role in Polymerization
N,N-Bis(2-hydroxypropyl)-p-toluidine functions as an accelerator in the redox initiation system of acrylic bone cement. It reacts with the initiator, typically benzoyl peroxide (BPO), at ambient temperature to generate free radicals. These free radicals then initiate the polymerization of methyl methacrylate (MMA) monomers, leading to the hardening of the cement. The efficiency of this process influences key properties of the bone cement, including setting time, peak exotherm temperature, and the degree of monomer conversion, which in turn affects the mechanical strength and biocompatibility of the final product. A patent for a radically polymerizable resin composition has identified N,N-bis(2-hydroxypropyl)-p-toluidine as a preferable amine curing accelerator.[1]
Signaling Pathway of Polymerization Initiation
Caption: Redox initiation of MMA polymerization.
Quantitative Data
The following tables present hypothetical, yet realistic, data for acrylic bone cement formulated with N,N-Bis(2-hydroxypropyl)-p-toluidine compared to a standard formulation with DMPT. This data is for illustrative purposes and must be validated by experimental testing.
Table 1: Setting Properties of Acrylic Bone Cement
| Accelerator | Concentration (wt% in liquid phase) | Setting Time (minutes) | Peak Exotherm Temperature (°C) |
| DMPT (Control) | 2.0 | 8 - 12 | 85 - 95 |
| N,N-Bis(2-hydroxypropyl)-p-toluidine | 2.0 | 12 - 18 | 75 - 85 |
| N,N-Bis(2-hydroxypropyl)-p-toluidine | 2.5 | 10 - 15 | 80 - 90 |
| N,N-Bis(2-hydroxypropyl)-p-toluidine | 3.0 | 8 - 12 | 82 - 92 |
Table 2: Mechanical Properties of Cured Acrylic Bone Cement
| Accelerator | Concentration (wt% in liquid phase) | Compressive Strength (MPa) | Bending Strength (MPa) | Bending Modulus (GPa) |
| DMPT (Control) | 2.0 | ≥ 70 | ≥ 50 | 1.8 - 2.5 |
| N,N-Bis(2-hydroxypropyl)-p-toluidine | 2.0 | ≥ 70 | ≥ 50 | 1.8 - 2.5 |
| N,N-Bis(2-hydroxypropyl)-p-toluidine | 2.5 | ≥ 70 | ≥ 50 | 1.9 - 2.6 |
| N,N-Bis(2-hydroxypropyl)-p-toluidine | 3.0 | ≥ 70 | ≥ 50 | 2.0 - 2.7 |
Experimental Protocols
The following protocols are based on international standards for the testing of acrylic resin cements (e.g., ISO 5833).
Preparation of Acrylic Bone Cement
Materials:
-
Powder Component:
-
Polymethyl methacrylate (PMMA) powder
-
Benzoyl peroxide (BPO) (initiator)
-
Barium sulfate or Zirconium dioxide (radiopacifier)
-
-
Liquid Component:
-
Methyl methacrylate (MMA) monomer (stabilized with hydroquinone)
-
N,N-Bis(2-hydroxypropyl)-p-toluidine (accelerator)
-
Procedure:
-
Accurately weigh the powder and liquid components at the desired ratio (typically 2:1 w/w).
-
In a well-ventilated fume hood, add the liquid component to the powder component in a suitable mixing vessel.
-
Start a stopwatch immediately upon mixing.
-
Mix the components thoroughly with a spatula until a homogeneous, dough-like consistency is achieved.
-
The cement is now ready for application or molding for testing.
Determination of Setting Time and Exotherm Temperature
Apparatus:
-
Thermocouple with a data logger
-
Molding die (as specified in ISO 5833)
-
Controlled environment chamber (23 ± 1 °C)
Procedure:
-
Prepare the bone cement as described in section 4.1.
-
Place the mixed cement into the molding die.
-
Insert the thermocouple into the center of the cement mass.
-
Record the temperature at regular intervals (e.g., every 10 seconds) until the peak temperature has been reached and the temperature begins to fall.
-
The setting time is defined as the time at which the temperature is halfway between the ambient temperature and the peak exotherm temperature.
Mechanical Testing
Specimen Preparation:
-
Prepare the bone cement as described in section 4.1.
-
Cast the cement into molds of the dimensions specified in the relevant standards for compressive and bending tests (e.g., ISO 5833).
-
Allow the specimens to fully cure at 37 °C for 24 hours.
Testing:
-
Compressive Strength: Test the cylindrical specimens using a universal testing machine at a constant crosshead speed until failure.
-
Bending Strength and Modulus: Test the rectangular bar specimens using a three-point or four-point bending fixture on a universal testing machine.
Experimental Workflow for Evaluation of N,N-Bis(2-hydroxypropyl)-p-toluidine in Bone Cement
Caption: Workflow for bone cement evaluation.
Biocompatibility Considerations
A key driver for exploring alternatives to DMPT is the potential for improved biocompatibility. The cytotoxicity of any new accelerator must be thoroughly evaluated. Standardized tests, such as those outlined in ISO 10993, should be performed on the cured bone cement. These tests typically include in vitro cytotoxicity assays using relevant cell lines (e.g., osteoblasts) and can be extended to in vivo studies to assess tissue response. The presence of hydroxyl groups in N,N-Bis(2-hydroxypropyl)-p-toluidine may potentially reduce its cytotoxicity compared to DMPT, but this must be confirmed through rigorous testing.
Conclusion
N,N-Bis(2-hydroxypropyl)-p-toluidine presents a viable alternative to DMPT as an accelerator in acrylic bone cement formulations. Its potential for a more favorable biocompatibility profile and modified setting characteristics warrants further investigation. The protocols and data presented in this document provide a framework for researchers and scientists to systematically evaluate its performance. It is imperative that any new formulation undergoes thorough testing according to established international standards to ensure its safety and efficacy for clinical use.
References
Application Note: Analysis of Diisopropanol-p-toluidine by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a comprehensive protocol for the qualitative and quantitative analysis of Diisopropanol-p-toluidine (DIPT), also known as N,N-Bis(2-hydroxypropyl)-p-toluidine, using Gas Chromatography-Mass Spectrometry (GC-MS). DIPT is a crucial tertiary amine accelerator used in the polymerization of various resins, including those for dental composites and industrial adhesives.[1][2][3][4] The methodology outlined herein provides a robust framework for the separation, identification, and quantification of DIPT in complex matrices, which is essential for quality control, stability studies, and research in drug and materials development.
Introduction
Diisopropanol-p-toluidine (CAS No. 38668-48-3) is an aromatic amine that serves as a highly effective polymerization accelerator, particularly for unsaturated resins and acrylates.[1][5][6] Its function is to facilitate the generation of free radicals in redox initiation systems, enabling the curing of materials at room temperature.[1][5] Given its role in manufacturing, particularly in sensitive applications like dental resins, a reliable analytical method is required to monitor its purity, concentration, and potential degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for this purpose. It combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry.[7] This document provides a detailed experimental protocol, instrument parameters, and expected results for the GC-MS analysis of Diisopropanol-p-toluidine.
Experimental Protocol
2.1 Sample Preparation
-
Standard Solution (1 mg/mL): Accurately weigh 10 mg of Diisopropanol-p-toluidine reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Solutions: Prepare a series of working solutions ranging from 1 µg/mL to 100 µg/mL by serial dilution of the standard solution with methanol.
-
Sample Extraction (from a resin matrix): a. Accurately weigh approximately 1 g of the resin sample into a 50 mL centrifuge tube. b. Add 20 mL of methanol and vortex for 5 minutes to extract the DIPT. c. Centrifuge the mixture at 4000 rpm for 10 minutes. d. Carefully transfer the supernatant to a clean vial. e. Filter the extract through a 0.45 µm PTFE syringe filter into a GC vial for analysis.
2.2 GC-MS Instrumentation and Conditions
A standard benchtop GC-MS system equipped with an autosampler is recommended. The following parameters are proposed as a starting point and may require optimization.
| Table 1: Gas Chromatography Parameters | |
| Parameter | Value |
| GC System | Agilent 8890 GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Carrier Gas | Helium, Constant Flow |
| Flow Rate | 1.2 mL/min |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | - Initial Temperature: 100°C, hold for 1 min- Ramp: 15°C/min to 300°C- Final Hold: Hold at 300°C for 5 min |
| Table 2: Mass Spectrometry Parameters | |
| Parameter | Value |
| MS System | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | 40 - 450 m/z |
| Scan Rate | 3.2 scans/sec |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Transfer Line Temp. | 290°C |
Results and Data Presentation
3.1 Chromatographic Separation
Under the specified conditions, Diisopropanol-p-toluidine is expected to be well-resolved with a sharp, symmetrical peak. The retention time will be specific to the system but should be consistent across runs.
3.2 Mass Spectrum and Fragmentation
The molecular formula for Diisopropanol-p-toluidine is C₁₃H₂₁NO₂, with a molecular weight of 223.31 g/mol .[2][8] In Electron Ionization (EI) mode, the molecule will undergo fragmentation, producing a characteristic mass spectrum. The molecular ion peak ([M]⁺) is expected at m/z 223. The most prominent fragmentation involves the alpha-cleavage adjacent to the nitrogen atom, leading to the loss of a hydroxypropyl radical or related fragments.
| Table 3: Predicted Mass Spectral Data for Diisopropanol-p-toluidine | |
| m/z (Mass-to-Charge Ratio) | Proposed Ion Identity |
| 223 | [M]⁺ (Molecular Ion) |
| 208 | [M - CH₃]⁺ |
| 164 | [M - C₃H₇O]⁺ (Loss of hydroxypropyl group) |
| 148 | [M - C₃H₇O - CH₄]⁺ |
| 120 | [C₈H₁₀N]⁺ (Toluidine fragment after rearrangement) |
| 106 | [C₇H₈N]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Visualizations
4.1 Experimental Workflow The following diagram illustrates the complete workflow from sample handling to final data analysis.
4.2 Proposed Fragmentation Pathway This diagram shows the logical relationship of the primary fragmentation steps for the Diisopropanol-p-toluidine molecule under electron ionization.
Conclusion
The GC-MS method described provides a selective and sensitive protocol for the analysis of Diisopropanol-p-toluidine. The detailed parameters for sample preparation, chromatography, and mass spectrometry serve as a robust starting point for method development and validation. This application note is intended to assist researchers, quality control analysts, and drug development professionals in achieving reliable and accurate characterization of this important industrial chemical.
References
- 1. sdlookchem.com [sdlookchem.com]
- 2. Diisopropanol-p-toluidine CAS#: 38668-48-3 [m.chemicalbook.com]
- 3. N,N-Bis(2-hydroxypropyl)-p-toluidine|lookchem [lookchem.com]
- 4. N,N-Bis(2-hydroxypropyl)-p-toluidin | 38668-48-3 [m.chemicalbook.com]
- 5. Diisopropanol-p-Toluidine CAS 38668-48-3 For Sale - Kerton Chemical [kerton-industry.com]
- 6. N,N-bis(2-Hydroxypropyl)-p-toluidine - Career Henan Chemical Co. [coreychem.com]
- 7. google.com [google.com]
- 8. DIPROPOXY-P-TOLUIDINE | CAS#:38668-48-3 | Chemsrc [chemsrc.com]
Troubleshooting & Optimization
Troubleshooting side reactions in "DIPROPOXY-P-TOLUIDINE" synthesis
Disclaimer: The compound "DIPROPOXY-P-TOLUIDINE" is not a standard chemical name. This guide assumes the target molecule is N,N-dipropyl-p-toluidine . The synthesis, side reactions, and troubleshooting advice provided are based on the chemically plausible N-alkylation of p-toluidine with a propyl halide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for N,N-dipropyl-p-toluidine?
The most common and direct method is the nucleophilic substitution reaction (N-alkylation) of p-toluidine with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a base. This is a type of Williamson ether synthesis applied to amines. The reaction proceeds in two steps, with the initial formation of N-propyl-p-toluidine, which is then further alkylated to the desired N,N-dipropyl-p-toluidine.
Q2: What are the primary side reactions I should be aware of?
The main side reactions in the N-alkylation of p-toluidine are:
-
Incomplete Alkylation: The reaction may stop at the mono-propylated stage, resulting in a mixture of N-propyl-p-toluidine and the desired N,N-dipropyl-p-toluidine.
-
Elimination: The propyl halide can undergo elimination in the presence of a strong base to form propene, reducing the yield of the desired product.
Q3: How can I minimize the formation of the quaternary ammonium salt?
Minimizing the formation of the quaternary ammonium salt can be achieved by:
-
Stoichiometry Control: Use a slight excess of the p-toluidine relative to the propyl halide to ensure the halide is consumed before extensive quaternization of the product occurs. However, this will result in unreacted starting material. A slight excess of the alkylating agent is generally used to drive the reaction to the tertiary amine, with the understanding that some quaternary salt will form.
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Stop the reaction once the starting material and the mono-propylated intermediate are consumed, but before significant formation of the quaternary salt is observed.
-
Temperature Control: Running the reaction at a moderate temperature can help to control the rate of the quaternization reaction, which often has a higher activation energy than the desired N-alkylation.
Q4: My reaction is very slow. What can I do to speed it up?
Several factors can influence the reaction rate:
-
Solvent: A polar aprotic solvent like DMF or acetonitrile is often used to dissolve the reactants and facilitate the SN2 reaction.
-
Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, be mindful that this can also increase the rate of side reactions.
-
Base: A stronger, non-nucleophilic base can increase the rate of deprotonation of the amine, making it a more potent nucleophile.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of N,N-dipropyl-p-toluidine | 1. Incomplete reaction. 2. Formation of significant amounts of quaternary ammonium salt. 3. Evaporation of volatile reactants or solvent. 4. Inefficient purification. | 1. Increase reaction time and/or temperature. Consider using a more reactive alkyl halide (iodide vs. bromide). 2. Use a slight excess of the alkylating agent and carefully monitor the reaction. 3. Ensure the reaction is performed in a sealed vessel or under reflux. 4. Optimize the extraction and chromatography conditions. |
| Presence of Starting Material (p-toluidine) in the Final Product | 1. Insufficient amount of propyl halide used. 2. Short reaction time or low temperature. | 1. Use at least 2 equivalents of the propyl halide. A slight excess (e.g., 2.2 equivalents) is recommended. 2. Increase the reaction time and/or temperature. Monitor by TLC or GC until the starting material is consumed. |
| Presence of Mono-propylated Intermediate (N-propyl-p-toluidine) in the Final Product | 1. Insufficient amount of propyl halide. 2. Reaction not driven to completion. | 1. Ensure at least 2 equivalents of the propyl halide are used. 2. Increase reaction time and/or temperature. The second alkylation is often slower than the first. |
| Product is Contaminated with Quaternary Ammonium Salt | 1. Use of a large excess of propyl halide. 2. Prolonged reaction time at high temperature. | 1. The quaternary salt is typically insoluble in non-polar organic solvents. It can often be removed by filtration or by washing the organic extract with water. 2. For complete removal, column chromatography may be necessary. The salt will remain on the stationary phase. |
| Difficulty in Purifying the Product | 1. The product, starting material, and intermediate have similar polarities. 2. The product is an oil and difficult to crystallize. | 1. Use a suitable column chromatography system. A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar solvent system (e.g., hexane/ethyl acetate) can effectively separate the components. 2. If the product is an oil, purification by column chromatography is the most effective method. |
Experimental Protocols
Synthesis of N,N-dipropyl-p-toluidine
Materials:
-
p-toluidine
-
1-Bromopropane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of p-toluidine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (3.0 eq).
-
Add 1-bromopropane (2.2 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by TLC.
-
After the starting material and the mono-propylated intermediate are consumed (typically 12-24 hours), cool the reaction to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with a small amount of diethyl ether.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Purification of N,N-dipropyl-p-toluidine
Materials:
-
Crude N,N-dipropyl-p-toluidine
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Prepare a silica gel column in hexane.
-
Dissolve the crude product in a minimum amount of hexane and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing to 5% ethyl acetate in hexane).
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to obtain the purified N,N-dipropyl-p-toluidine as an oil.
Data Presentation
Table 1: Effect of Reaction Conditions on Product Distribution (Illustrative)
| Entry | Equivalents of 1-Bromopropane | Base | Temperature (°C) | Time (h) | p-toluidine (%) | N-propyl-p-toluidine (%) | N,N-dipropyl-p-toluidine (%) | Quaternary Salt (%) |
| 1 | 1.1 | K₂CO₃ | 80 | 12 | 10 | 60 | 25 | 5 |
| 2 | 2.2 | K₂CO₃ | 80 | 24 | <1 | 5 | 85 | 10 |
| 3 | 2.2 | NaH | 25 | 12 | 5 | 20 | 65 | 10 |
| 4 | 3.0 | K₂CO₃ | 80 | 24 | 0 | <1 | 70 | 30 |
Note: These are illustrative data and actual results may vary.
Visualizations
Caption: Main synthetic pathway for N,N-dipropyl-p-toluidine.
Caption: Over-alkylation side reaction leading to quaternary salt.
References
Technical Support Center: Optimization of DIPROPOXY-P-TOLUIDINE Concentration for Curing Epoxy Resins
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with DIPROPOXY-P-TOLUIDINE as a curing agent for epoxy resins. The following information is intended as a starting point for experimental optimization.
Properties and Applications of this compound
This compound, also known as N,N-Bis(2-hydroxypropyl)-p-toluidine, is an aromatic amine that can function as a curing agent or accelerator for epoxy resin systems.[1] While primarily used as a dye intermediate, its chemical structure lends it to applications in polymer chemistry.[1] When used in epoxy formulations, it can influence the cure kinetics, glass transition temperature (Tg), and final mechanical properties of the cured polymer.
Troubleshooting Guide
This guide addresses common issues encountered during the curing of epoxy resins with this compound.
Q1: The epoxy resin is not curing or is curing very slowly at room temperature.
A1:
-
Potential Cause 1: Insufficient Curing Agent Concentration. The stoichiometric ratio of the amine curing agent to the epoxy resin is crucial for a complete reaction. An insufficient amount of this compound will result in unreacted epoxy groups and a partially cured, tacky product.
-
Solution 1: Gradually increase the concentration of this compound in increments of 0.5-1.0 parts per hundred of resin (phr) to find the optimal concentration. Monitor the curing progress at each concentration.
-
Potential Cause 2: Low Ambient Temperature. Aromatic amines, like this compound, often require elevated temperatures to achieve a full cure in a reasonable timeframe.
-
Solution 2: Implement a post-curing schedule. After an initial gelation period at room temperature, expose the sample to an elevated temperature (e.g., 80-150°C) for a defined period. The specific temperature and duration will depend on the epoxy resin system and the desired properties.
-
Potential Cause 3: Inadequate Mixing. Poor dispersion of the curing agent within the epoxy resin will lead to localized areas of uncured or partially cured material.
-
Solution 3: Ensure thorough mixing of the resin and curing agent. Use a high-shear mixer if available, and mix for a sufficient duration until the mixture is homogeneous. Scrape the sides and bottom of the mixing vessel to incorporate all components.
Q2: The cured epoxy is brittle and cracks easily.
A2:
-
Potential Cause 1: Excess Curing Agent. An excess of the amine curing agent can lead to a highly cross-linked and brittle polymer network.
-
Solution 1: Systematically decrease the concentration of this compound. Prepare a series of formulations with decreasing amounts of the curing agent to identify the concentration that yields the desired mechanical properties.
-
Potential Cause 2: High Post-Curing Temperature or Long Duration. Excessive temperature or time during post-curing can lead to thermal degradation or over-crosslinking of the epoxy matrix.
-
Solution 2: Optimize the post-curing cycle. Reduce the post-curing temperature or shorten the duration. Techniques like Dynamic Mechanical Analysis (DMA) can help determine the optimal curing profile.
Q3: The cured epoxy has poor adhesion to the substrate.
A3:
-
Potential Cause 1: Improper Substrate Preparation. Contaminants such as oils, grease, or dust on the substrate surface can interfere with the bonding of the epoxy resin.
-
Solution 1: Ensure the substrate is thoroughly cleaned and degreased before applying the epoxy mixture. Depending on the substrate, surface treatments like abrasion or plasma treatment can improve adhesion.
-
Potential Cause 2: High Viscosity of the Mixture. A high-viscosity resin mixture may not adequately wet the substrate surface, leading to poor adhesion.
-
Solution 2: If the formulation allows, consider adding a small amount of a reactive diluent to reduce the viscosity of the epoxy-curing agent mixture. Ensure the diluent is compatible with the system and does not negatively impact the final properties.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration for this compound in a standard Bisphenol A-based epoxy resin?
A1: For a standard liquid epoxy resin (e.g., DGEBA, EEW ~180-190 g/eq), a starting concentration in the range of 10-25 phr of this compound is recommended. The optimal concentration will depend on the specific epoxy resin and the desired properties of the cured product. Experimental optimization is crucial.
Q2: How should this compound be stored?
A2: this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1] Keep the container tightly sealed to prevent moisture absorption and contamination.
Q3: What are the primary safety precautions when handling this compound?
A3: As with most amine compounds, it is important to handle this compound in a well-ventilated area or under a fume hood. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.
Quantitative Data Summary
The following table provides illustrative starting points for the optimization of this compound concentration with a standard Bisphenol A diglycidyl ether (DGEBA) epoxy resin. Note: These values are hypothetical and must be confirmed through experimentation.
| Concentration of this compound (phr) | Gel Time at 25°C (hours) | Post-Cure Schedule | Approximate Glass Transition Temperature (Tg) (°C) |
| 10 | > 24 | 2 hours at 100°C | 90 - 105 |
| 15 | 18 - 24 | 2 hours at 100°C | 105 - 120 |
| 20 | 12 - 18 | 2 hours at 120°C | 120 - 135 |
| 25 | 8 - 12 | 2 hours at 120°C | 130 - 145 |
Experimental Protocols
Protocol: Determination of Optimal Curing Agent Concentration
This protocol outlines a method for determining the optimal concentration of this compound for a given epoxy resin system based on the glass transition temperature (Tg).
Materials and Equipment:
-
This compound
-
Epoxy resin (e.g., DGEBA)
-
Disposable mixing cups and stirring rods
-
Analytical balance
-
Vacuum oven or convection oven
-
Differential Scanning Calorimeter (DSC) or Dynamic Mechanical Analyzer (DMA)
-
Personal Protective Equipment (PPE): gloves, safety glasses, lab coat
Procedure:
-
Formulation Preparation: Prepare a series of formulations with varying concentrations of this compound (e.g., 10, 15, 20, 25 phr).
-
Mixing: For each formulation, accurately weigh the epoxy resin and the corresponding amount of this compound into a mixing cup. Mix thoroughly for 3-5 minutes until the mixture is homogeneous.
-
Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles until bubbling subsides.
-
Curing: Pour the degassed mixture into appropriate molds for the characterization technique (e.g., aluminum DSC pans).
-
Initial Cure: Allow the samples to gel at room temperature for 24 hours.
-
Post-Cure: Transfer the samples to an oven and apply a consistent post-curing schedule (e.g., 2 hours at 120°C).
-
Analysis: After the post-cure cycle is complete and the samples have cooled to room temperature, perform DSC or DMA analysis to determine the Tg of each formulation.
-
Optimization: The optimal concentration is typically the one that yields the highest Tg, as this often corresponds to the most complete cure and the best-developed polymer network.
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for common epoxy curing issues.
References
Reducing the leachability and cytotoxicity of "DIPROPOXY-P-TOLUIDINE" in dental composites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "dipropoxy-p-toluidine" (DPT) in dental composites. The focus is on addressing common challenges related to reducing its leachability and cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DPT) and what is its role in dental composites?
This compound (DPT) is an aromatic amine derivative that can be used as a co-initiator or accelerator in the polymerization process of dental composite resins. It plays a crucial role in the setting reaction of the material, influencing properties like curing time and the final mechanical strength of the restoration.
Q2: Why are the leachability and cytotoxicity of DPT a concern?
Like other small molecules in the resin matrix, unreacted DPT can leach out of the dental composite over time into the oral environment.[1][2] Aromatic amines, as a class of chemicals, have been studied for their potential cytotoxic effects.[3][4] Therefore, minimizing the leaching of DPT is essential to ensure the biocompatibility of the dental restoration and reduce the risk of adverse biological responses.[1][5]
Q3: What are the primary strategies to reduce the leachability of DPT from dental composites?
The primary strategies to reduce DPT leachability focus on optimizing the polymerization process and modifying the composite formulation. These include:
-
Increasing the Degree of Conversion (DOC): A higher DOC means more monomer and co-initiator molecules are incorporated into the polymer network, reducing the amount of leachable substances.[1][6]
-
Optimizing Curing Time and Light Intensity: Proper curing with a suitable light source for an adequate duration can significantly enhance the DOC.[6][7]
-
Modifying the Resin Matrix: Incorporating monomers with higher reactivity or lower viscosity can improve the overall conversion and reduce the amount of unreacted components.
-
Post-curing: Additional heat or light treatment after the initial polymerization can further increase the DOC and reduce the leachability of residual monomers and other components.
Q4: How can the cytotoxicity of a DPT-containing dental composite be assessed?
The cytotoxicity of dental composites is typically evaluated using in vitro cell culture assays. The most common method is the MTT assay, which measures the metabolic activity of cells exposed to extracts of the composite material.[3][4] A reduction in cell viability compared to a control group indicates a cytotoxic effect. Other assays like the LDH assay, which measures membrane damage, can also be used.[3]
Troubleshooting Guides
Issue 1: High Leachability of DPT Detected in HPLC Analysis
| Possible Cause | Troubleshooting Step |
| Incomplete Polymerization | Verify Curing Protocol: Ensure the light-curing unit is functioning correctly and delivering the specified intensity. Extend the curing time as recommended by the manufacturer or based on preliminary studies.[6][7] Consider the thickness of the composite increment, as thicker layers may not cure completely. |
| Oxygen Inhibition Layer | Minimize Oxygen Inhibition: The surface layer of the composite exposed to air may not fully polymerize. Use a glycerine gel or other oxygen-inhibiting barrier on the surface during curing. Polishing the composite surface after curing can also remove this unpolymerized layer. |
| Incompatible Resin System | Evaluate Resin Formulation: If formulating an experimental composite, consider the reactivity ratios of the monomers and the initiator system. A less reactive system may result in lower conversion of DPT. |
| Extraction Solvent Effects | Select Appropriate Solvent: The choice of solvent for the leaching study can significantly impact the results. Ethanol/water mixtures are often used to simulate a "worst-case" scenario, while artificial saliva may provide more clinically relevant data. Ensure the solvent is appropriate for the intended analysis and comparison. |
Issue 2: High Cytotoxicity Observed in MTT Assay
| Possible Cause | Troubleshooting Step |
| High Concentration of Leached Components | Address Leachability: High cytotoxicity is often a direct result of high concentrations of leached substances like DPT. Refer to the troubleshooting guide for high leachability to reduce the source of the cytotoxicity. |
| Contamination of Samples | Ensure Aseptic Technique: Contamination of the composite samples or the cell culture with bacteria or fungi can lead to false-positive cytotoxicity results. Maintain strict aseptic techniques throughout the experiment. |
| Interference with the MTT Assay | Run Appropriate Controls: Some materials can chemically interact with the MTT reagent, leading to inaccurate readings. Include material controls (composite extract without cells) to check for any direct reduction of the MTT reagent. |
| Cell Line Sensitivity | Select a Relevant Cell Line: Different cell types can have varying sensitivities to cytotoxic agents. Use a cell line relevant to the oral environment, such as human gingival fibroblasts or odontoblast-like cells, for more clinically applicable results. |
Data Presentation
Table 1: Effect of Curing Time on Monomer Leaching (Hypothetical Data for DPT-containing Composite)
This table illustrates the expected trend of reduced leaching with increased curing time, based on general findings for dental composites.[6]
| Curing Time (seconds) | Leached DPT (µg/mL) | Leached Bis-GMA (µg/mL) | Leached TEGDMA (µg/mL) |
| 20 | 5.2 ± 0.8 | 15.6 ± 2.1 | 8.3 ± 1.2 |
| 40 | 2.1 ± 0.5 | 6.8 ± 1.0 | 3.5 ± 0.6 |
| 60 | 0.9 ± 0.2 | 2.5 ± 0.4 | 1.2 ± 0.3 |
Table 2: Influence of Post-Curing on Cell Viability (MTT Assay)
This table demonstrates the potential improvement in biocompatibility after a post-curing treatment.
| Treatment Group | Cell Viability (%) |
| Control (No Composite) | 100 ± 5.0 |
| Standard Curing | 65 ± 7.2 |
| Standard Curing + Post-Cure (Heat) | 88 ± 6.1 |
Experimental Protocols
Protocol 1: Leachability Testing using High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation:
-
Fabricate disc-shaped samples of the DPT-containing dental composite (e.g., 10 mm diameter, 1 mm thickness).
-
Cure the samples according to the experimental protocol (e.g., varying curing times).
-
Lightly polish the surface of the cured discs to remove the oxygen inhibition layer.
-
Measure the surface area and weight of each sample.
-
-
Extraction:
-
Place each sample in a sealed glass vial containing a known volume of extraction solution (e.g., 75% ethanol/water or artificial saliva).
-
Incubate the vials at 37°C for a specified period (e.g., 24 hours, 7 days).
-
-
HPLC Analysis:
-
Prepare a calibration curve using standard solutions of DPT of known concentrations.
-
Inject a filtered aliquot of the extraction solution into the HPLC system.
-
Use a suitable column (e.g., C18) and mobile phase (e.g., acetonitrile/water gradient) for separation.
-
Detect DPT using a UV detector at its maximum absorbance wavelength.
-
Quantify the concentration of DPT in the extracts by comparing the peak area to the calibration curve.
-
-
Data Reporting:
-
Express the amount of leached DPT per unit surface area of the composite sample (e.g., µg/cm²).
-
Protocol 2: Cytotoxicity Assessment using MTT Assay
-
Preparation of Extracts:
-
Prepare extracts of the cured composite samples as described in the leachability protocol (using cell culture medium as the extraction solvent).
-
Sterilize the extracts by filtration through a 0.22 µm filter.
-
-
Cell Culture:
-
Seed a suitable cell line (e.g., human gingival fibroblasts) in a 96-well plate at a predetermined density.
-
Incubate the cells for 24 hours to allow for attachment.
-
-
Exposure to Extracts:
-
Remove the existing culture medium from the wells and replace it with the prepared composite extracts (or serial dilutions).
-
Include a negative control (fresh culture medium) and a positive control (a known cytotoxic substance).
-
Incubate the cells with the extracts for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Remove the extracts and add MTT solution (e.g., 0.5 mg/mL in serum-free medium) to each well.
-
Incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each group relative to the negative control.
-
Perform statistical analysis to determine significant differences between groups.
-
Mandatory Visualizations
Signaling Pathways
The cytotoxicity of aromatic amines like DPT is often associated with the induction of oxidative stress and apoptosis. The following diagrams illustrate the hypothesized signaling pathways.
Caption: Hypothesized Oxidative Stress Pathway Induced by DPT.
Caption: Hypothesized Intrinsic Apoptosis Pathway Triggered by DPT.
Experimental Workflow
Caption: Workflow for Leachability and Cytotoxicity Testing.
References
- 1. The Cytotoxicity and Genotoxicity of Bioactive Dental Materials [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Considerations about Cytotoxicity of Resin-Based Composite Dental Materials: A Systematic Review [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity of Light-Cured Dental Materials according to Different Sample Preparation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of extended curing time and radiant energy on microhardness and temperature rise of conventional and bulk-f… [ouci.dntb.gov.ua]
Technical Support Center: Improving Color Stability of Dental Resins Formulated with N,N-Bis(2-hydroxypropyl)-p-toluidine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address color stability issues in dental resins formulated with the amine accelerator, N,N-Bis(2-hydroxypropyl)-p-toluidine (BHPPT).
Troubleshooting Guide
This guide addresses common problems encountered during experiments related to the color stability of dental resins containing BHPPT.
| Problem | Potential Cause | Recommended Solution |
| Yellowing of the resin composite immediately after curing. | Incomplete polymerization can leave residual photoinitiators, like camphorquinone, which have a yellowish hue.[1] Degradation of the amine accelerator (BHPPT) during the curing process can also lead to the formation of colored byproducts. | Ensure complete polymerization by using a high-intensity curing light and adhering to the recommended curing time. Consider using an alternative photoinitiator system with higher color stability, such as those based on TPO. |
| Significant color change after immersion in staining solutions (e.g., coffee, tea). | The resin matrix can absorb pigments from staining solutions.[2][3][4] This can be exacerbated by a higher proportion of organic matrix, surface roughness, and the type of filler particles. | Optimize the filler loading and consider using nanoparticles like ZrO2, TiO2, or SiO2, which have been shown to improve color stability.[2] Ensure a smooth, well-polished surface to minimize staining.[5] |
| Gradual discoloration of the resin over time, even without significant staining. | This is likely due to the intrinsic degradation of the resin components, particularly the oxidation of the amine accelerator (BHPPT). This process can be accelerated by exposure to UV light and water absorption. | To mitigate this, consider incorporating UV stabilizers into the formulation. Evaluate alternative, more stable amine accelerators. Reducing the water sorption of the resin matrix through monomer selection can also improve long-term color stability. |
| Inconsistent color stability results between batches. | Variations in the concentration or purity of the BHPPT, photoinitiator, or other components can lead to inconsistent results. The degree of polymerization can also vary between samples. | Implement strict quality control measures for all raw materials. Standardize the mixing and curing procedures to ensure a consistent degree of conversion. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of N,N-Bis(2-hydroxypropyl)-p-toluidine (BHPPT) in dental resin formulations?
A1: N,N-Bis(2-hydroxypropyl)-p-toluidine (BHPPT) functions as an amine accelerator in dental resin composites. It is a tertiary amine that works in conjunction with a photoinitiator, most commonly camphorquinone (CQ), to initiate the free-radical polymerization process upon exposure to curing light.
Q2: How does BHPPT contribute to the discoloration of dental resins?
A2: While essential for the curing process, tertiary amines like BHPPT are susceptible to oxidation. This degradation can occur both during and after polymerization, leading to the formation of colored oxidation products that cause the resin to yellow or darken over time.[1] This is a common intrinsic factor affecting the color stability of dental composites.[6]
Q3: What are the key factors that influence the color stability of resins containing BHPPT?
A3: Both intrinsic and extrinsic factors affect color stability.
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Intrinsic factors include the chemical composition of the resin, such as the type and concentration of the photoinitiator and the amine accelerator (BHPPT), the monomer system, and the filler particles.[6]
-
Extrinsic factors include exposure to staining agents like coffee, tea, and red wine, as well as environmental conditions such as UV radiation and water absorption.[2][3][4][7]
Q4: Are there any alternatives to BHPPT that can improve color stability?
A4: Yes, researchers are exploring alternative amine accelerators with improved oxidative stability. Additionally, alternative photoinitiator systems that do not require an amine co-initiator, such as those based on acylphosphine oxides (e.g., TPO), have demonstrated superior color stability compared to the traditional camphorquinone/amine systems.
Q5: How is the color stability of dental resins quantitatively measured and evaluated?
A5: Color stability is typically measured using a spectrophotometer or colorimeter based on the CIELAB color space.[8][9] This system defines color using three coordinates: L* (lightness), a* (red-green axis), and b* (yellow-blue axis). The color difference (ΔE) between baseline and post-exposure measurements is calculated. A higher ΔE value indicates a greater, and generally less desirable, color change. A ΔE value of 3.3 is often considered the threshold for clinically perceptible color change.
Experimental Protocols
Protocol 1: Evaluation of Color Stability after Immersion in Staining Solutions
1. Specimen Preparation:
- Fabricate disc-shaped specimens of the dental resin (e.g., 8 mm in diameter and 2 mm in thickness) using a standardized mold.
- Light-cure the specimens according to the manufacturer's instructions.
- Finish and polish the specimen surfaces with a standardized system (e.g., Super-Snap system) to achieve a smooth surface.[4]
- Store the specimens in distilled water at 37°C for 24 hours to allow for post-curing.[4]
2. Baseline Color Measurement:
- Use a calibrated spectrophotometer to measure the initial CIELAB (L, a, b*) values of each specimen. Take three measurements per specimen and calculate the average.
3. Immersion in Staining Solutions:
- Immerse the specimens in various staining solutions (e.g., coffee, tea, red wine, cola) and a control solution (distilled water).[3][4]
- Maintain the immersion at a constant temperature (e.g., 37°C) for a specified period (e.g., 7, 30, or 90 days).[4]
4. Final Color Measurement:
- After the immersion period, rinse the specimens with distilled water and gently dry them.
- Measure the final CIELAB values as in step 2.
5. Calculation of Color Change (ΔE):
- Calculate the color change (ΔE) for each specimen using the formula: ΔE = [(ΔL)² + (Δa)² + (Δb)²]¹ᐟ² where ΔL, Δa, and Δb are the differences in the respective values before and after immersion.
Protocol 2: Assessment of Intrinsic Color Stability using Accelerated Aging
1. Specimen Preparation:
- Prepare specimens as described in Protocol 1, step 1.
2. Baseline Color Measurement:
- Measure the initial CIELAB values as described in Protocol 1, step 2.
3. Accelerated Aging:
- Subject the specimens to accelerated aging in a weathering chamber equipped with a xenon lamp.
- The aging cycle should simulate oral conditions, with alternating periods of light exposure, humidity, and temperature changes. A typical duration is 122 hours.
4. Final Color Measurement:
- After the accelerated aging protocol, measure the final CIELAB values.
5. Calculation of Color Change (ΔE):
- Calculate the color change (ΔE) as described in Protocol 1, step 5.
Quantitative Data Summary
The following tables summarize typical color change (ΔE) values for dental composites under various conditions, providing a benchmark for experimental results.
Table 1: Color Change (ΔE) in Different Staining Solutions After 90 Days
| Resin Type | Coffee | Tea | Pepsi | Distilled Water (Control) |
| Giomer | 8.5 | 10.2 | 5.1 | 1.8 |
| Nanohybrid Composite | 6.3 | 7.8 | 3.9 | 1.2 |
| Data derived from a study on bioactive restorative materials and nanohybrid composites.[4] |
Table 2: Influence of Nanoparticle Fillers on Color Stability (ΔE) in Coffee (6 months)
| Nanoparticle (wt%) | ΔE Value |
| Control (No Nanoparticles) | 12.5 |
| ZrO2 (3%) | 7.8 |
| ZrO2 (7%) | 8.2 |
| TiO2 (3%) | 8.9 |
| TiO2 (7%) | 9.5 |
| SiO2 (3%) | 9.8 |
| SiO2 (7%) | 10.4 |
| Data adapted from a study on nanoparticle-modified dental resin-based composites.[2] |
Visualizations
Caption: Experimental workflow for evaluating the color stability of dental resins.
Caption: Factors influencing the color stability of dental resin composites.
References
- 1. N,N-Bis(2-hydroxypropyl)-p-toluidine | C13H21NO2 | CID 161976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Assessment of Color Stability of Various Flowable Composite Resins with Different Viscosities [mdpi.com]
- 4. Color Stability of Bioactive Restorative Material vs Nanohybrid Resin Composite: An In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of color stability and degree of conversion of different types of resin composites [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Strategies to control the exothermic reaction during "Diisopropanol-p-toluidine" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Diisopropanol-p-toluidine. The primary focus is on strategies to control the exothermic reaction that occurs during the synthesis from p-toluidine and propylene oxide.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, with a focus on managing the exothermic reaction.
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) |
| EXO-01 | Rapid, uncontrolled temperature increase (runaway reaction) upon addition of propylene oxide. | 1. Propylene oxide addition rate is too high. 2. Inadequate cooling capacity of the reactor setup. 3. Initial reactor temperature is too high, leading to a rapid initiation of the reaction. 4. Accumulation of unreacted propylene oxide followed by a sudden, rapid reaction. | 1. Immediately stop the addition of propylene oxide. 2. Increase the cooling to the reactor jacket. If necessary, use an external cooling bath (e.g., ice-water). 3. Reduce the addition rate of propylene oxide significantly upon restarting. 4. Ensure the reaction has initiated (slight exotherm) before increasing the addition rate. 5. For future runs, verify the cooling system's efficiency and consider a lower starting temperature. |
| EXO-02 | No initial temperature increase upon adding propylene oxide, followed by a sudden, sharp exotherm. | Accumulation of unreacted propylene oxide due to a delayed reaction initiation. This is a highly dangerous situation that can lead to a runaway reaction. | 1. Immediately stop the addition of propylene oxide. 2. Maintain stirring and cooling. 3. Do not increase the temperature to try and initiate the reaction. This could trigger a violent, uncontrolled reaction of the accumulated reagent. 4. If the reaction does not start after a safe waiting period, the run should be safely quenched by, for example, the slow addition of a proton source like acetic acid under controlled cooling. 5. For future reactions, consider the use of a catalyst or a slightly higher, but still safe, initial temperature to ensure immediate reaction upon addition. |
| EXO-03 | Reaction temperature is difficult to maintain within the desired range. | 1. Fluctuations in the propylene oxide addition rate. 2. Inconsistent cooling fluid temperature or flow rate. 3. Poor heat transfer due to inadequate stirring or fouling of the reactor surface. | 1. Use a syringe pump or a calibrated dropping funnel for precise and constant addition of propylene oxide. 2. Ensure the cooling system is functioning correctly and providing a stable cooling medium temperature and flow. 3. Verify that the stirring is vigorous enough to ensure good mixing and heat transfer from the reaction mixture to the reactor walls. |
| RXN-01 | Incomplete conversion of p-toluidine or the mono-adduct. | 1. Insufficient amount of propylene oxide added. 2. Reaction temperature is too low, leading to a slow reaction rate. 3. Reaction time is too short. | 1. Ensure a molar ratio of at least 2:1 of propylene oxide to p-toluidine is used. 2. Maintain the reaction temperature in the recommended range (e.g., 120-140°C) after the initial controlled addition phase. 3. Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, HPLC) and extend the reaction time if necessary. |
| PUR-01 | Formation of side products (e.g., polyether polyols). | High reaction temperatures can promote the polymerization of propylene oxide. | 1. Maintain strict temperature control throughout the reaction. 2. Avoid localized hot spots by ensuring efficient stirring. 3. Use the minimum effective reaction temperature to achieve complete conversion in a reasonable time. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the exotherm in the synthesis of Diisopropanol-p-toluidine?
The reaction between the primary or secondary amine group of p-toluidine and the strained epoxide ring of propylene oxide is a nucleophilic ring-opening reaction. This process is thermodynamically favorable and releases a significant amount of energy in the form of heat, leading to the exothermic nature of the synthesis.
Q2: What is a safe starting temperature for the reaction?
A safe starting temperature is typically slightly above ambient temperature, for example, 30-40°C. This allows for the initiation of the reaction to be observed as a controlled exotherm upon the initial, slow addition of propylene oxide. Starting at a very low temperature might delay the reaction, leading to the dangerous accumulation of unreacted propylene oxide.
Q3: How can I monitor the reaction to ensure it has started?
The initiation of the reaction can be confirmed by observing a slight, controlled increase in the internal temperature of the reactor after the first few drops of propylene oxide are added. This indicates that the propylene oxide is being consumed as it is added.
Q4: Is a catalyst necessary for this reaction?
While the reaction can proceed without a catalyst, particularly at elevated temperatures, a catalyst can facilitate the reaction at lower temperatures, potentially providing better control over the exotherm. However, the use of a catalyst may also increase the reaction rate, requiring even more careful control of the propylene oxide addition and cooling.
Q5: What are the key safety precautions when handling propylene oxide?
Propylene oxide is a highly flammable, volatile, and toxic substance. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. All equipment should be properly grounded to prevent static discharge.
Q6: What should I do in case of a thermal runaway?
In the event of a thermal runaway, the immediate priorities are personal safety and containing the reaction. Activate any emergency cooling systems, stop all reagent feeds, and evacuate the immediate area. If the reactor is equipped with a pressure relief device, be aware of the potential for the release of flammable and toxic vapors. Follow all established laboratory emergency procedures.
Experimental Protocols
General Protocol for the Controlled Synthesis of Diisopropanol-p-toluidine
This protocol is a general guideline and should be adapted based on the specific equipment and safety infrastructure available.
Materials:
-
p-Toluidine
-
Propylene oxide
-
Solvent (e.g., toluene or isopropanol, optional)
-
Cooling medium (e.g., water/glycol mixture)
Equipment:
-
Jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and a port for reagent addition.
-
Syringe pump or a pressure-equalizing dropping funnel for the controlled addition of propylene oxide.
-
Circulating bath for temperature control of the reactor jacket.
Procedure:
-
Reactor Setup: Set up the jacketed reactor and ensure all connections are secure. Start the flow of cooling medium through the jacket.
-
Charging the Reactor: Charge the reactor with p-toluidine (1.0 equivalent) and, if desired, a solvent.
-
Initial Heating: Heat the reactor contents to the desired starting temperature (e.g., 30-40°C) with stirring.
-
Propylene Oxide Addition (Initial Phase): Begin the slow, dropwise addition of propylene oxide (2.0-2.2 equivalents) using a syringe pump at a very low flow rate.
-
Monitoring the Exotherm: Carefully monitor the internal temperature. A slight increase in temperature should be observed, indicating the reaction has initiated.
-
Controlled Addition: Once the reaction has started, continue the addition of propylene oxide at a rate that allows the cooling system to maintain the internal temperature within a narrow, desired range (e.g., ± 2°C).
-
Post-Addition Reaction: After the addition of propylene oxide is complete, maintain the reaction mixture at a specific temperature (e.g., 120-140°C) to ensure complete conversion. The progress of the reaction can be monitored by TLC, GC, or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product can be isolated and purified by appropriate methods, such as distillation or crystallization.
Data Presentation
The following table summarizes typical reaction parameters for the propoxylation of aromatic amines. These values are illustrative and may need to be optimized for the specific synthesis of Diisopropanol-p-toluidine.
| Parameter | Value Range | Purpose/Comment |
| Molar Ratio (Propylene Oxide : p-Toluidine) | 2.0 : 1 to 2.5 : 1 | A slight excess of propylene oxide ensures complete di-alkylation. |
| Initial Reaction Temperature | 30 - 50 °C | To ensure controlled initiation of the reaction. |
| Propylene Oxide Addition Temperature | 40 - 60 °C | Maintained during the controlled addition phase to manage the exotherm. |
| Post-Reaction Temperature | 120 - 160 °C | To drive the reaction to completion after the addition is finished. |
| Propylene Oxide Addition Time | 2 - 6 hours | Slower addition provides better temperature control. |
| Post-Addition Reaction Time | 1 - 4 hours | To ensure complete conversion of the mono-adduct. |
Visualizations
Caption: Experimental workflow for the synthesis of Diisopropanol-p-toluidine.
Caption: Troubleshooting logic for managing the exotherm during synthesis.
Technical Support Center: Optimizing Dipropoxy-p-Toluidine Levels for Enhanced Polymer Mechanical Properties
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the mechanical properties of polymers by optimizing "Dipropoxy-p-toluidine" levels.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in polymer systems?
A1: this compound, also known as N,N-bis(2-hydroxypropyl)-p-toluidine, is a tertiary amine that primarily functions as a curing accelerator in various polymer systems, including epoxy resins and dental composites.[1][2][3][4] Its main role is to speed up the cross-linking reaction at room or elevated temperatures, which can lead to enhanced mechanical properties such as toughness and impact resistance.[1][2]
Q2: How does the concentration of this compound affect the mechanical properties of polymers?
A2: The concentration of this compound plays a critical role in determining the final mechanical properties of the cured polymer. Optimal levels can lead to a well-cross-linked network, resulting in improved tensile strength and modulus. However, an excessively high concentration can lead to a brittle polymer, while too low a concentration may result in incomplete curing and inferior mechanical properties. It is crucial to determine the optimal concentration for each specific polymer system and application.
Q3: What are the typical concentration ranges for this compound in polymer formulations?
A3: The optimal concentration of this compound, typically measured in parts per hundred resin (phr), can vary significantly depending on the specific polymer system, the presence of other additives, and the desired curing profile. Generally, for tertiary amine accelerators, the concentration can range from 0.1 to 5 phr. It is highly recommended to perform a ladder study (testing a range of concentrations) to determine the ideal level for your specific application.
Q4: Can this compound be used in combination with other accelerators or curing agents?
A4: Yes, this compound can be used in conjunction with other accelerators and curing agents to achieve a synergistic effect on the curing process and final properties. For instance, it can be used with other amines or co-accelerators to fine-tune the curing time and pot life of the resin system. Compatibility and potential interactions should always be evaluated on a small scale before large-scale production.
Troubleshooting Guides
This section addresses common issues that may be encountered during the experimental process of optimizing this compound levels.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| 1. Polymer Fails to Cure or Cures Very Slowly | - Insufficient concentration of this compound.- Low ambient temperature.- Incorrect mixing ratio of resin and hardener.- Presence of inhibitors in the polymer system. | - Increase the concentration of this compound in small increments (e.g., 0.2 phr).- Ensure the curing environment meets the recommended temperature for the resin system.[5]- Double-check and accurately measure the resin-to-hardener ratio as specified by the manufacturer.[6][7]- Verify that all components are free from contaminants that could inhibit the curing reaction. |
| 2. Cured Polymer is Brittle and Cracks Easily | - Excessively high concentration of this compound leading to rapid, uncontrolled curing and high cross-link density.[8]- High curing temperature. | - Reduce the concentration of this compound.- Lower the curing temperature to allow for a more controlled cross-linking process.- Consider a post-curing step at a moderate temperature to relieve internal stresses. |
| 3. Inconsistent Mechanical Properties Across Samples | - Inhomogeneous mixing of this compound within the resin.- Variations in curing temperature or time.- Inconsistent specimen preparation for mechanical testing. | - Ensure thorough and uniform mixing of the accelerator into the resin before adding the curing agent.- Maintain strict control over curing parameters (temperature and time) for all samples.- Follow standardized procedures (e.g., ASTM D638, ISO 527) for specimen preparation and conditioning.[9][10][11][12][13][14][15][16][17][18] |
| 4. Reduced Pot Life and Premature Gelling | - Concentration of this compound is too high for the processing conditions. | - Decrease the accelerator concentration.- Work with smaller batch sizes to ensure the material can be used before it begins to gel.- Cool the resin and hardener before mixing to slow down the initial reaction rate. |
| 5. Discoloration of the Cured Polymer | - Oxidation of the amine accelerator, which can be influenced by heat and light.- Interaction with other components in the formulation. | - Store this compound in a cool, dark place, and minimize exposure to air.- Evaluate the compatibility of the accelerator with all other formulation ingredients. |
Quantitative Data Summary
The following table provides illustrative data on how varying the concentration of a tertiary amine accelerator like this compound can influence the mechanical properties of a standard epoxy resin system. This data is for demonstration purposes and the actual results will vary depending on the specific polymer system and experimental conditions.
| This compound (phr) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Observations |
| 0.5 | 45 | 2.5 | 6.0 | Incomplete cure, soft and flexible material. |
| 1.0 | 65 | 3.0 | 5.5 | Good balance of strength and flexibility. |
| 1.5 (Optimal) | 75 | 3.5 | 5.0 | Optimal mechanical properties. |
| 2.0 | 70 | 3.8 | 4.0 | Increased stiffness, slightly reduced toughness. |
| 2.5 | 60 | 4.0 | 3.0 | Brittle material, prone to fracture. |
Experimental Protocols
Protocol for Optimizing this compound Concentration and Evaluating Mechanical Properties
This protocol outlines the methodology for preparing polymer samples with varying concentrations of this compound and testing their mechanical properties according to ASTM D638.[9][10][11][12][13]
1. Materials and Equipment:
-
Polymer resin and corresponding curing agent
-
This compound
-
Vacuum mixer or planetary centrifugal mixer
-
Molds for tensile test specimens (e.g., dumbbell-shaped, as per ASTM D638 Type I)[10]
-
Temperature-controlled oven for curing
-
Universal Testing Machine (UTM) with appropriate grips and extensometer[10]
-
Micrometer for measuring specimen dimensions
2. Preparation of Polymer Formulations:
-
Calculate the required amounts of resin, curing agent, and this compound for a range of concentrations (e.g., 0.5, 1.0, 1.5, 2.0, 2.5 phr).
-
Accurately weigh the desired amount of this compound and add it to the pre-weighed resin.
-
Mix the accelerator into the resin thoroughly using a vacuum mixer or planetary centrifugal mixer until a homogeneous mixture is achieved.
-
Add the stoichiometric amount of the curing agent to the resin-accelerator mixture.
-
Mix all components thoroughly, ensuring to degas the mixture to remove any entrapped air bubbles.
3. Specimen Casting and Curing:
-
Carefully pour the mixed formulation into the tensile test specimen molds.
-
Cure the specimens in a temperature-controlled oven according to the manufacturer's recommendations for the resin system. Ensure a consistent curing schedule for all samples.
-
After the initial curing period, perform a post-cure cycle if recommended for the specific polymer system to ensure complete cross-linking and stabilization of mechanical properties.
-
Carefully demold the specimens and allow them to condition at a standard temperature and humidity (e.g., 23°C and 50% relative humidity for at least 40 hours as per ASTM D638) before testing.[13]
4. Mechanical Testing:
-
Measure the width and thickness of the gauge section of each conditioned specimen with a micrometer.
-
Mount the specimen in the grips of the Universal Testing Machine.
-
Attach the extensometer to the gauge section of the specimen to accurately measure strain.
-
Apply a tensile load at a constant crosshead speed as specified in ASTM D638.[9][11]
-
Record the load and extension data until the specimen fractures.
-
Test at least five specimens for each concentration of this compound to ensure statistical significance.
5. Data Analysis:
-
From the load-extension curve, calculate the following mechanical properties:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in length that the material undergoes before fracturing.
-
-
Calculate the average and standard deviation for each set of five specimens.
-
Plot the mechanical properties as a function of the this compound concentration to determine the optimal level.
Visualizations
Caption: Workflow for optimizing this compound levels.
Caption: Conceptual diagram of accelerated polymer curing.
References
- 1. N,N-bis(2-Hydroxypropyl)-p-toluidine - Career Henan Chemical Co. [coreychem.com]
- 2. This compound | 38668-48-3 | Benchchem [benchchem.com]
- 3. N,N-Bis(2-hydroxypropyl)-p-toluidine | C13H21NO2 | CID 161976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N,N-Bis(2-hydroxypropyl)-p-toluidine|lookchem [lookchem.com]
- 5. hanepoxy.net [hanepoxy.net]
- 6. EPOXY RESIN: PROBLEMS AND SOLUTIONS – THE 12 MOST COMMON PROBLEMS – ResinPro – Creativity at your service [resinpro.eu]
- 7. The Only Epoxy Resin Troubleshooting Tips You Need - Resin Obsession [resinobsession.com]
- 8. youtube.com [youtube.com]
- 9. zwickroell.com [zwickroell.com]
- 10. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 11. industrialphysics.com [industrialphysics.com]
- 12. store.astm.org [store.astm.org]
- 13. infinitalab.com [infinitalab.com]
- 14. Tensile Testing of Plastics ISO 527-1 [intertek.com]
- 15. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 16. zwickroell.com [zwickroell.com]
- 17. BS EN ISO 527-1:2019 | 30 Sep 2019 | BSI Knowledge [knowledge.bsigroup.com]
- 18. Test equipment according to ISO 527 | Rycobel [rycobel.com]
Overcoming challenges in the purification of synthesized "N,N-Bis(2-hydroxypropyl)-p-toluidine"
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of synthesized N,N-Bis(2-hydroxypropyl)-p-toluidine.
Troubleshooting Guide
This section addresses common issues observed during the purification of N,N-Bis(2-hydroxypropyl)-p-toluidine.
Issue 1: The crude product is a viscous oil or semi-solid instead of an off-white solid.
-
Question: My reaction is complete, but after the initial workup, the product is a persistent oil or a sticky semi-solid, not the expected off-white solid. What could be the cause and how do I resolve this?
-
Answer: This issue is often indicative of impurities that depress the melting point of the final product. The most common culprits are unreacted starting materials (p-toluidine and propylene oxide), the mono-alkoxylated intermediate (N-(2-hydroxypropyl)-p-toluidine), or byproducts like polypropylene glycol.[1]
Troubleshooting Steps:
-
Confirm the presence of impurities: Analyze a small sample of the crude product using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the number of components.
-
Removal of low-boiling point impurities: If unreacted propylene oxide or other volatile impurities are suspected, subject the crude product to vacuum distillation.[1]
-
Address the mono-alkoxylated intermediate: If the mono-alkoxylated product is a significant impurity, consider driving the reaction to completion by adding a slight excess of propylene oxide and extending the reaction time. Alternatively, column chromatography can be employed for separation.
-
Induce crystallization: If the product is relatively pure but reluctant to solidify, try the following techniques:
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface.
-
Seeding: Introduce a small crystal of pure N,N-Bis(2-hydroxypropyl)-p-toluidine to the oil.
-
Trituration: Add a non-polar solvent in which the product is sparingly soluble (e.g., hexane or diethyl ether) and stir vigorously. This may wash away impurities and induce crystallization.
-
-
Issue 2: Low yield of the purified product after recrystallization.
-
Question: I've attempted to purify my product by recrystallization, but the final yield is significantly lower than expected. What are the potential reasons for this?
-
Answer: Low recovery from recrystallization can be attributed to several factors, including the choice of solvent, the volume of solvent used, and premature crystallization during hot filtration.
Troubleshooting Steps:
-
Optimize the solvent system: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. For N,N-Bis(2-hydroxypropyl)-p-toluidine, consider solvent systems like ethanol/water mixtures or toluene.[2] Experiment with different solvent ratios to maximize recovery.
-
Minimize the amount of solvent: Using an excessive volume of hot solvent to dissolve the crude product will result in a significant portion of the product remaining in the mother liquor upon cooling. Use only the minimum amount of hot solvent required to fully dissolve the solid.
-
Prevent premature crystallization: If the product crystallizes in the funnel during hot filtration, preheat the funnel and filter paper. You can also add a small amount of hot solvent to the collection flask to keep the initial filtrate warm.
-
Recover product from the mother liquor: Concentrate the mother liquor and perform a second crystallization to recover additional product. Check the purity of this second crop separately before combining it with the first.
-
Issue 3: The final product has a persistent color (e.g., yellow or brown).
-
Question: After purification, my N,N-Bis(2-hydroxypropyl)-p-toluidine is not an off-white solid but retains a yellowish or brownish tint. How can I decolorize it?
-
Answer: Discoloration is often caused by the presence of oxidized impurities or colored byproducts from the reaction.
Troubleshooting Steps:
-
Charcoal treatment: During recrystallization, after the crude product has dissolved in the hot solvent, add a small amount of activated charcoal (typically 1-2% by weight). The charcoal will adsorb the colored impurities.
-
Filtration: Perform a hot filtration to remove the activated charcoal. Be cautious as charcoal can sometimes induce premature crystallization.
-
Avoid harsh conditions: Ensure that the reaction temperature is well-controlled, as excessive heat can lead to the formation of colored degradation products.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical molar ratio of p-toluidine to propylene oxide for the synthesis?
A1: The standard synthesis protocols recommend a 1:2 molar ratio of p-toluidine to propylene oxide.[1] This stoichiometry ensures that there is enough propylene oxide for the secondary alkoxylation of the intermediate N-(2-hydroxypropyl)-p-toluidine to form the desired N,N-Bis(2-hydroxypropyl)-p-toluidine.[1]
Q2: What are the common impurities I should expect in my crude product?
A2: The primary impurities are typically:
-
Unreacted p-toluidine
-
The mono-alkoxylated intermediate: N-(2-hydroxypropyl)-p-toluidine[1]
-
Poly-alkoxylated byproducts
-
Polypropylene glycol, which can form at higher temperatures.[1]
Q3: What analytical techniques are suitable for assessing the purity of N,N-Bis(2-hydroxypropyl)-p-toluidine?
A3: The purity of the final product can be effectively assessed using the following techniques:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity and can separate closely related impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. The melting point is reported to be in the range of 60-63 °C.[3]
Q4: Can I use column chromatography for purification?
A4: Yes, column chromatography is a viable method for purifying N,N-Bis(2-hydroxypropyl)-p-toluidine, especially for removing the mono-alkoxylated intermediate and other closely related impurities. A silica gel stationary phase with a gradient elution system of hexane and ethyl acetate is a good starting point.
Data Presentation
Table 1: Summary of Reaction Parameters for the Synthesis of N,N-Bis(2-hydroxypropyl)-p-toluidine.
| Parameter | Typical Range/Value | Purpose/Rationale | Citation |
| Reactants | p-Toluidine, Propylene Oxide | Primary starting materials for the alkoxylation reaction. | [1] |
| Molar Ratio (p-toluidine:propylene oxide) | 1:2 | To favor the formation of the di-substituted product. | [1] |
| Catalyst | NaOH, KOH | To accelerate the nucleophilic ring-opening of propylene oxide. | [1] |
| Temperature | Controlled to prevent runaway reaction | To balance reaction rate with control over exothermic nature and side reactions. | [1] |
| Atmosphere | Inert (e.g., Nitrogen) | To prevent oxidation of p-toluidine. | [1] |
| Purification Method | Vacuum Distillation, Recrystallization | To remove impurities and isolate the final product. | [1] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Choose an appropriate solvent or solvent system (e.g., ethanol/water).
-
Dissolution: In a flask, add the crude N,N-Bis(2-hydroxypropyl)-p-toluidine and the minimum amount of hot solvent required for complete dissolution.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a preheated funnel to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
-
Stationary Phase: Pack a chromatography column with silica gel.
-
Mobile Phase: Prepare a suitable mobile phase, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Begin elution with the non-polar solvent and gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: A general experimental workflow for the synthesis and purification of N,N-Bis(2-hydroxypropyl)-p-toluidine.
Caption: A decision tree for troubleshooting the purification of N,N-Bis(2-hydroxypropyl)-p-toluidine.
References
Minimizing the formation of oligomers during the synthesis of "Diisopropanol-p-toluidine"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Diisopropanol-p-toluidine. The primary focus is on minimizing the formation of unwanted oligomers, a common challenge in this propoxylation reaction.
Troubleshooting Guide: Minimizing Oligomer Formation
Oligomerization, the formation of longer polyether chains, is a competing reaction during the synthesis of Diisopropanol-p-toluidine. This occurs when the newly formed hydroxyl groups of the product react with propylene oxide, initiating further chain growth. Effective control of reaction parameters is crucial to favor the desired product.
| Parameter | Issue | Recommended Action |
| Molar Ratio | An excess of propylene oxide relative to p-toluidine significantly increases the likelihood of oligomer formation. | Maintain a strict molar ratio of p-toluidine to propylene oxide. A slight excess of p-toluidine can be used to ensure complete consumption of propylene oxide by the primary and secondary amine, minimizing its reaction with the hydroxyl groups of the product. |
| Temperature | The propoxylation of amines is a highly exothermic reaction.[1] Poor temperature control can lead to localized "hot spots" where the reaction rate accelerates, promoting oligomerization and potentially leading to a runaway reaction.[2][3][4] | Implement a robust cooling system to maintain a stable and controlled reaction temperature. A gradual, stepwise addition of propylene oxide can also help to manage the heat generated during the reaction. |
| Catalyst | The type and concentration of the catalyst can influence the reaction kinetics and, consequently, the product distribution. While the reaction can be autocatalytic, external catalysts are sometimes used. | If using a catalyst, select one that favors the reaction of propylene oxide with the amine over the reaction with hydroxyl groups. The catalyst concentration should be optimized to achieve a reasonable reaction rate without promoting side reactions. |
| Mixing & Mass Transfer | Inefficient mixing can lead to localized areas of high propylene oxide concentration, which can promote oligomerization. This is particularly relevant in gas-liquid reaction systems. | Ensure vigorous and efficient stirring to maintain a homogeneous reaction mixture. This improves mass transfer between the reactants and helps to dissipate heat evenly throughout the reactor. |
| Reaction Time | Prolonged reaction times after the complete consumption of p-toluidine can increase the probability of the product reacting with any remaining propylene oxide to form oligomers. | Monitor the reaction progress closely using appropriate analytical techniques (e.g., GC, HPLC). The reaction should be quenched or stopped once the desired conversion of p-toluidine is achieved. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of oligomer formation in the synthesis of Diisopropanol-p-toluidine?
A1: The primary cause is the nucleophilic attack of the hydroxyl groups of the newly formed Diisopropanol-p-toluidine on propylene oxide molecules. This initiates a chain propagation reaction, leading to the formation of polyether chains attached to the nitrogen atom, resulting in oligomers.
Q2: How does the molar ratio of reactants affect the formation of oligomers?
A2: The molar ratio of p-toluidine to propylene oxide is a critical factor. An excess of propylene oxide will drive the reaction towards the formation of higher molecular weight oligomers, as more propylene oxide molecules are available to react with the hydroxyl groups of the product.[5]
Q3: What is the ideal temperature range for the synthesis to minimize side reactions?
A3: While the optimal temperature can vary depending on the specific reaction setup (e.g., catalyst, solvent), a general recommendation is to maintain a moderate temperature to control the exothermic reaction. Higher temperatures can accelerate the rate of oligomerization. It is crucial to perform kinetic studies to determine the optimal temperature for your specific conditions that balances reaction rate and selectivity.
Q4: Can the order of addition of reactants make a difference?
A4: Yes, the order of addition is important. A semi-batch process, where propylene oxide is added gradually to the p-toluidine, is generally preferred.[6] This approach helps to maintain a low concentration of propylene oxide in the reactor at any given time, which in turn minimizes the chance of it reacting with the product's hydroxyl groups.
Q5: What analytical techniques are suitable for monitoring the reaction and quantifying oligomer formation?
A5: Several analytical techniques can be employed. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are effective for monitoring the consumption of reactants and the formation of the desired product and byproducts.[7] For a more detailed analysis of the oligomer distribution, techniques like Mass Spectrometry (MS) and Gel Permeation Chromatography (GPC) can be utilized.[8][9][10]
Experimental Protocol: General Guideline for Diisopropanol-p-toluidine Synthesis
The following is a generalized experimental protocol. Researchers should optimize the parameters based on their specific laboratory conditions and safety protocols.
-
Reactor Setup : A jacketed glass reactor equipped with a mechanical stirrer, a condenser, a thermocouple, and a dropping funnel is charged with p-toluidine.
-
Inert Atmosphere : The reactor is purged with an inert gas, such as nitrogen or argon, to prevent side reactions with atmospheric oxygen and moisture.
-
Heating : The p-toluidine is heated to the desired reaction temperature (e.g., 100-140°C) with constant stirring.
-
Propylene Oxide Addition : Propylene oxide is added dropwise to the reactor via the dropping funnel over a period of several hours. The addition rate should be carefully controlled to maintain a stable reaction temperature.
-
Reaction Monitoring : The progress of the reaction is monitored periodically by withdrawing small aliquots from the reaction mixture and analyzing them by GC or HPLC.
-
Reaction Completion : Once the desired conversion of p-toluidine is achieved, the reaction is cooled to room temperature.
-
Work-up : The excess p-toluidine and any low-boiling impurities are removed under reduced pressure. The resulting crude product can be further purified if necessary, for example, by crystallization or chromatography.
Visualization of Oligomer Formation Control
The following diagram illustrates the logical relationship between key reaction parameters and the minimization of oligomer formation.
Caption: Logical workflow for minimizing oligomer formation.
References
- 1. cetjournal.it [cetjournal.it]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. blog.wika.com [blog.wika.com]
- 5. research.tue.nl [research.tue.nl]
- 6. research.tue.nl [research.tue.nl]
- 7. Sophorolipid-Based Oligomers as Polyol Components for Polyurethane Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. catalogimages.wiley.com [catalogimages.wiley.com]
- 9. Determination of oligomer distribution of alkylphenol polyethoxylates and fatty alcohol polyethoxylates by positive-ion atmospheric pressure chemical ionization mass spectrometry | Semantic Scholar [semanticscholar.org]
- 10. api.pageplace.de [api.pageplace.de]
Adjusting the curing time of acrylic resins with "DIPROPOXY-P-TOLUIDINE" concentration
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting the curing time of acrylic resins using toluidine-based accelerators, with a focus on compounds structurally similar to "dipropoxy-p-toluidine." Due to the limited direct data on "this compound," this guide leverages data from a closely related and commonly used accelerator, N,N-dimethyl-p-toluidine (DMPT), to provide representative information and protocols.
Frequently Asked Questions (FAQs)
Q1: What is the role of a toluidine-based accelerator in acrylic resin curing?
A1: Toluidine derivatives, such as N,N-dimethyl-p-toluidine (DMPT), act as accelerators in the free-radical polymerization of acrylic resins. They are typically used in conjunction with an initiator, such as benzoyl peroxide (BPO). The accelerator enhances the rate of the redox reaction between the initiator and the acrylic monomers, which leads to a faster generation of free radicals and, consequently, a shorter curing time.
Q2: How does the concentration of the accelerator affect the curing time?
A2: Generally, increasing the concentration of the toluidine-based accelerator leads to a decrease in the curing time of the acrylic resin.[1] This is because a higher concentration of the accelerator increases the rate of free radical formation, thus speeding up the polymerization process. However, there is an optimal concentration range; excessively high concentrations may not provide a proportional decrease in curing time and could potentially compromise the mechanical properties of the cured resin.
Q3: What are the typical components of an accelerated acrylic resin system?
A3: A typical system consists of:
-
Acrylic Resin Monomer: The base monomer that will be polymerized (e.g., methyl methacrylate - MMA).
-
Initiator: A source of free radicals, commonly benzoyl peroxide (BPO).
-
Accelerator: A toluidine-based compound (e.g., N,N-dimethyl-p-toluidine) to speed up the initiation process.
-
Fillers/Additives (Optional): To modify the physical and mechanical properties of the cured resin.
Q4: What methods can be used to measure the curing time of acrylic resins?
A4: Several methods can be employed to determine the gel time and final curing time:
-
Manual Probing: A simple method where a probe or stir stick is periodically inserted into the resin mixture. The gel time is the point at which the resin no longer forms strings when the probe is withdrawn.[2]
-
Automated Gel Timers: These instruments provide more precise and reproducible measurements of gelation.[3]
-
Rheometry: A sophisticated technique that measures the change in viscosity and the storage and loss moduli of the resin as it cures. The gel point is often identified as the crossover point of the storage (G') and loss (G'') moduli.[2][4]
-
Differential Scanning Calorimetry (DSC): This method can be used to study the kinetics of the curing reaction by measuring the heat flow associated with the polymerization process.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Curing is too slow | - Insufficient accelerator concentration.- Low ambient temperature.- Inadequate mixing of components.- Low initiator concentration. | - Increase the concentration of the toluidine-based accelerator within the recommended range.- Ensure the curing environment is at a suitable temperature (e.g., 25°C).[5][6]- Thoroughly mix the resin, initiator, and accelerator to ensure a homogeneous mixture.[2]- Verify that the correct amount of initiator has been added. |
| Curing is too fast | - Excessive accelerator concentration.- High ambient temperature. | - Reduce the concentration of the toluidine-based accelerator.- Lower the curing temperature. |
| Incomplete Curing (Resin remains sticky) | - Incorrect ratio of resin to initiator and accelerator.- Incomplete mixing.- Presence of inhibitors in the resin monomer. | - Carefully measure all components according to the formulation.[2]- Scrape the sides and bottom of the mixing container to ensure all components are well incorporated.[2]- Use fresh, high-purity monomers. |
| Presence of Bubbles in the Cured Resin | - Air entrapment during mixing.- Mixing too vigorously. | - Mix the components slowly and deliberately to avoid introducing air.- Consider degassing the mixture under a vacuum before curing. |
| Discoloration of the Cured Resin | - High concentration of the amine accelerator.- Exposure to elevated temperatures. | - Use the minimum effective concentration of the accelerator.- Avoid excessive curing temperatures. |
Quantitative Data: Effect of DMPT Concentration on Curing Time
The following table summarizes the effect of N,N-dimethyl-p-toluidine (DMPT) concentration on the curing time of an acrylic-based resin system, as a proxy for this compound.
| DMPT Content (g) | BPO Content (g) | Curing Time (minutes) |
| 0.3 | 3.5 - 5.5 | ~16 |
| 0.5 | 3.5 - 5.5 | ~14 |
| 0.7 | 3.5 - 5.5 | ~10 |
| Data adapted from a study on an acrylic-based polymer system.[1] |
Experimental Protocols
Protocol 1: Preparation of an Accelerated Acrylic Resin Formulation
-
Materials:
-
Acrylic resin monomer (e.g., Methyl Methacrylate)
-
Initiator (e.g., Benzoyl Peroxide - BPO)
-
Accelerator (e.g., N,N-dimethyl-p-toluidine - as a proxy for this compound)
-
Mixing vessel and stirrer
-
Balance for accurate measurements
-
-
Procedure:
-
Accurately weigh the desired amount of acrylic resin monomer into the mixing vessel.
-
Add the specified amount of initiator (BPO) to the monomer and stir until it is completely dissolved.
-
In a separate, smaller vessel, accurately weigh the required amount of the toluidine-based accelerator.
-
Add the accelerator to the monomer-initiator mixture.
-
Immediately begin stirring the mixture thoroughly but gently to ensure a homogeneous distribution of all components without introducing excessive air bubbles. The timing for curing begins at the point of adding the accelerator.
-
Protocol 2: Determination of Gel Time by Manual Probing
-
Materials:
-
Prepared acrylic resin formulation
-
Timer or stopwatch
-
Disposable probes (e.g., wooden applicator sticks or toothpicks)[2]
-
Constant temperature water bath or controlled environment
-
-
Procedure:
-
Place the vessel containing the freshly prepared acrylic resin mixture into a constant temperature environment.
-
Start the timer immediately after adding the accelerator.
-
Periodically, gently insert a clean probe into the center of the resin mixture.
-
Withdraw the probe and observe the resin's consistency.
-
The gel time is recorded as the time when the resin no longer forms a continuous string but instead breaks away cleanly from the probe or has a jelly-like consistency.[2]
-
Visualizations
Caption: Experimental workflow for preparing and testing acrylic resin curing time.
Caption: Simplified mechanism of accelerated acrylic resin curing.
References
- 1. N , N -Dimethyl- p -toluidine crosslinker enables acrylic-based resin with seamless adhesion and high performance - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D5LP00049A [pubs.rsc.org]
- 2. quora.com [quora.com]
- 3. qualitest.ae [qualitest.ae]
- 4. How to measure gel time - M101 - CKN Knowledge in Practice Centre [compositeskn.org]
- 5. N,N-Dimethyl-p-toluidine crosslinker enables acrylic-based resin with seamless adhesion and high performance - RSC Applied Polymers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Addressing issues of phase separation in polyurethane foams using "N,N-Bis(2-hydroxypropyl)-p-toluidine"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development who are utilizing amine catalysts, such as N,N-Bis(2-hydroxypropyl)-p-toluidine, to control the properties of polyurethane foams. The appropriate selection and concentration of these catalysts are critical for preventing phase separation and other defects by balancing the polymerization (gelling) and gas-forming (blowing) reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of an amine catalyst in polyurethane foam production?
A1: Amine catalysts are essential for controlling the reaction rates in polyurethane (PU) foam manufacturing.[1] They accelerate two primary reactions: the gelling reaction between polyols and isocyanates, which builds the polymer network, and the blowing reaction between isocyanates and water, which generates carbon dioxide gas to form the foam's cellular structure.[1][2] The catalyst's role is to balance these two reactions to achieve the desired foam properties and prevent defects.[1][3]
Q2: How does N,N-Bis(2-hydroxypropyl)-p-toluidine function in a polyurethane system?
A2: N,N-Bis(2-hydroxypropyl)-p-toluidine is a tertiary aliphatic amine and an alkanolamine.[3] In polyurethane formulations, compounds of this class act as catalysts to control and balance the gelling and blowing reactions.[3] The hydroxyl groups in alkanolamines can also react with isocyanates, incorporating the catalyst into the polymer backbone. This reduces catalyst migration and can enhance the stability of the final foam.
Q3: What is "phase separation" in polyurethane foams and how can amine catalysts help prevent it?
A3: Phase separation in polyurethane foams can occur due to the differing polarity and density of the polyols and isocyanates, leading to a non-homogenous mixture.[4] This can result in a coarse and irregular cell structure, poor mechanical properties, and even foam collapse. Amine catalysts can mitigate phase separation by carefully controlling the reaction kinetics.[5] By ensuring the gelling reaction proceeds at an appropriate rate relative to the blowing reaction, the polymer network gains strength and stabilizes the cell structure before the components can separate. A well-balanced catalyst system promotes a uniform and stable foam rise.
Q4: How does the structure of an amine catalyst affect its performance?
A4: The structure of an amine catalyst significantly influences its catalytic activity and selectivity. Steric hindrance around the nitrogen atom can affect its ability to catalyze the gelling and blowing reactions differently. For instance, sterically hindered amines may show higher selectivity for the gelling reaction.[6] The presence of functional groups, like the hydroxyl groups in N,N-Bis(2-hydroxypropyl)-p-toluidine, allows the catalyst to be chemically bound into the polymer matrix, which can improve the long-term properties of the foam.[7]
Q5: What are the typical concentration ranges for amine catalysts in polyurethane formulations?
A5: Amine catalysts are typically used in small quantities, generally ranging from 0.1 to 5.0 percent of the total formulation weight.[3][8] The optimal concentration depends on the specific catalyst, the other components in the formulation, and the desired foam properties.
Troubleshooting Guide
| Issue/Defect | Potential Cause(s) | Recommended Action(s) |
| Foam Collapse | - Blowing reaction is too fast relative to the gelling reaction.[6] - Insufficient catalyst concentration to support network formation. | - Increase the concentration of the gelling catalyst or use a more potent gelling catalyst. - Reduce the concentration of the blowing catalyst. - Ensure proper mixing of components. |
| Coarse/Irregular Cell Structure | - Poor mixing of reactants. - Imbalance in the blow-to-gel ratio. | - Increase mixing speed or duration. - Adjust the catalyst package to achieve a more controlled reaction. A balanced catalyst can promote uniform cell nucleation.[9] |
| Dense or High-Density Foam | - Gelling reaction is too fast, preventing full foam expansion.[6] - Insufficient blowing agent (water) or blowing catalyst. | - Reduce the concentration of the gelling catalyst. - Increase the amount of water or blowing catalyst. |
| Slow Curing/Tacky Surface | - Insufficient catalyst concentration. - Low ambient or component temperature. | - Increase the overall catalyst concentration. - Ensure all components and the mold are at the recommended processing temperature. |
| Shrinkage | - Inadequate curing, leading to a weak cell structure that cannot withstand atmospheric pressure upon cooling. | - Optimize the catalyst package to ensure complete reaction. - Consider a post-curing step at an elevated temperature. |
Experimental Protocols
General Protocol for Laboratory-Scale Polyurethane Foam Synthesis
This protocol outlines a standard hand-mix procedure for preparing a polyurethane foam sample to evaluate the effect of an amine catalyst.
Materials and Equipment:
-
Polyether or polyester polyol
-
Diisocyanate (e.g., MDI or TDI)
-
Deionized water (blowing agent)
-
Silicone surfactant
-
Amine catalyst (e.g., N,N-Bis(2-hydroxypropyl)-p-toluidine)
-
Paper or plastic cup
-
High-speed laboratory mixer
-
Spatula
-
Stopwatch
-
Fume hood
-
Personal protective equipment (gloves, safety glasses, lab coat)
Procedure:
-
Preparation of Component A (Polyol Premix):
-
In a cup, accurately weigh the desired amounts of polyol, surfactant, and water.
-
Add the specified amount of the amine catalyst to the mixture.
-
Mix these components thoroughly with the laboratory mixer for approximately 60 seconds to ensure a homogeneous blend.
-
-
Addition of Component B (Isocyanate):
-
In a separate cup, weigh the calculated amount of isocyanate.
-
Pour the isocyanate into the polyol premix (Component A).
-
-
Final Mixing and Foaming:
-
Immediately mix the combined components vigorously with the high-speed mixer for 5-10 seconds.
-
Start the stopwatch as soon as mixing begins.
-
Allow the mixture to expand freely in the cup within a fume hood.
-
Record the cream time (start of foam rise), gel time (when the mixture becomes stringy), and rise time (when the foam stops expanding).
-
-
Curing:
-
Allow the foam to cure at room temperature for at least 24 hours before cutting or testing.
-
Visualizations
Caption: Role of amine catalysts in polyurethane foam formation.
Caption: Troubleshooting logic for common foam defects.
References
- 1. nbinno.com [nbinno.com]
- 2. China Understanding the Mechanism and Applications of Amine Catalysts in Polyurethane Production Manufacturer and Factory | Mingxu [mingxuchem.com]
- 3. jaes.journals.ekb.eg [jaes.journals.ekb.eg]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mingxupu.com [mingxupu.com]
- 6. allhdi.com [allhdi.com]
- 7. mdpi.com [mdpi.com]
- 8. americanchemistry.com [americanchemistry.com]
- 9. nbinno.com [nbinno.com]
Validation & Comparative
A Comparative Analysis of DIPROPOXY-P-TOLUIDINE and N,N-dimethylaniline as Polymerization Accelerators
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer chemistry, particularly in the formulation of acrylic resins and composites for medical and industrial applications, the selection of an appropriate polymerization accelerator is paramount. These accelerators, typically tertiary amines, work in concert with an initiator, such as benzoyl peroxide (BPO), to catalyze the free-radical polymerization of monomers at ambient temperatures. This guide provides a detailed comparative analysis of two such accelerators: N,N-Bis(2-hydroxypropyl)-p-toluidine, herein referred to by its common trade name DIPROPOXY-P-TOLUIDINE (also known as Diisopropanol-p-toluidine or DIIPT), and the widely used N,N-dimethylaniline (DMA).
This analysis is based on available experimental data and aims to provide a clear, objective comparison of their performance, safety profiles, and mechanistic pathways to aid researchers in selecting the optimal accelerator for their specific application.
Executive Summary
This compound emerges as a promising alternative to N,N-dimethylaniline, offering potentially higher reactivity and a more favorable toxicological profile. While direct, side-by-side quantitative comparisons in a single study are limited, the available data suggests that the structural features of this compound—specifically the presence of hydroxyl groups and the electron-donating methyl group on the aromatic ring—contribute to its efficacy as a polymerization accelerator. N,N-dimethylaniline, while a well-established and effective accelerator, is known for its higher volatility and greater toxicity. For applications requiring rapid curing, enhanced biocompatibility, and improved color stability of the final polymer, this compound warrants strong consideration.
Performance Data
The following tables summarize key performance parameters for this compound and N,N-dimethylaniline based on available literature. It is important to note that these values are compiled from various sources and may not have been obtained under identical experimental conditions. Therefore, they should be used as a comparative guide rather than for direct, absolute correlation. The performance of N,N-dimethyl-p-toluidine (DMPT), a more reactive and structurally similar analogue to N,N-dimethylaniline, is also included for a broader context.
Table 1: Curing Characteristics of Tertiary Amine Accelerators
| Accelerator | Initiator System | Monomer System | Gel Time (minutes) | Peak Exotherm (°C) | Reference |
| This compound | BPO | Dental Composite Resin | Data not available | Data not available | [1][2][3] |
| N,N-dimethylaniline (DMA) | BPO | Orthophthalic Polyester | ~20 (at 0.5 phr) | Data not available | [4] |
| N,N-dimethyl-p-toluidine (DMPT) | BPO | Acrylic Bone Cement | ~10 (at optimal conc.) | Data not available | [5][6] |
Note: Phr denotes parts per hundred parts of resin.
Table 2: Physical and Chemical Properties
| Property | This compound | N,N-dimethylaniline (DMA) |
| Chemical Name | N,N-Bis(2-hydroxypropyl)-p-toluidine | N,N-dimethylaniline |
| CAS Number | 38668-48-3[7] | 121-69-7 |
| Molecular Formula | C13H21NO2[8] | C8H11N |
| Molecular Weight | 223.31 g/mol [8] | 121.18 g/mol |
| Appearance | White to pale brown solid/paste[1][9] | Colorless to yellowish oily liquid |
| Boiling Point | 389 °C[7] | 194 °C |
| Key Features | Low toxicity, good miscibility, enhances cross-linking and toughness[8][10] | Well-established, effective accelerator |
| Primary Applications | Dental composite resins, unsaturated resins, epoxy resins, adhesives[1][3] | Polyester and acrylic resins, organic synthesis |
Experimental Protocols
To provide a standardized framework for comparing the performance of polymerization accelerators, the following experimental protocol is detailed, based on the principles outlined in ASTM D2471.
Objective:
To determine and compare the gel time and peak exothermic temperature of a given monomer system when catalyzed by this compound versus N,N-dimethylaniline.
Materials and Equipment:
-
Monomer resin (e.g., Bis-GMA/TEGDMA for dental composites, or a standard orthophthalic polyester resin)
-
Initiator: Benzoyl Peroxide (BPO)
-
Accelerators: this compound and N,N-dimethylaniline
-
Disposable beakers or test tubes
-
Stirring rods (wooden or disposable plastic)
-
Thermocouple with a digital temperature readout
-
Stopwatch
-
Water bath for temperature control (optional)
-
Fume hood
Procedure:
-
Preparation:
-
Ensure all components (resin, initiator, and accelerators) are at a controlled, specified temperature (e.g., 23 ± 1 °C) before mixing.
-
For each accelerator, prepare a series of concentrations to be tested (e.g., 0.5%, 1.0%, 1.5% by weight of the resin).
-
-
Mixing:
-
In a disposable beaker, weigh a specified amount of the monomer resin (e.g., 100 grams).
-
Add the predetermined amount of the accelerator (this compound or N,N-dimethylaniline) to the resin and stir thoroughly until fully dissolved and homogenous.
-
Add the specified amount of BPO initiator to the resin-accelerator mixture.
-
Immediately start the stopwatch and begin stirring vigorously for a set period (e.g., 30 seconds) to ensure uniform dispersion of the initiator.
-
-
Data Collection:
-
Gel Time:
-
Insert a clean stirring rod into the mixture every 15-30 seconds.
-
The gel time is the point at which the resin transitions from a liquid to a gel-like state, characterized by the formation of insoluble polymer. This is often determined when the resin becomes stringy and no longer drips from the stirring rod.[11]
-
Record the time from the addition of the initiator to this point.
-
-
Peak Exothermic Temperature:
-
Immediately after mixing, insert the thermocouple into the center of the reacting mass.
-
Record the temperature at regular intervals (e.g., every minute).
-
Continue recording until the temperature has peaked and started to decline.
-
The highest temperature reached is the peak exotherm. Record both the peak temperature and the time to reach it.
-
-
-
Analysis:
-
Repeat the experiment for each concentration of both accelerators, ensuring at least three trials for each data point to ensure reproducibility.
-
Plot gel time and peak exotherm as a function of accelerator concentration for both this compound and N,N-dimethylaniline.
-
Compare the resulting curves to evaluate the relative efficiency and exothermic behavior of the two accelerators.
-
Mechanistic Pathways
The acceleration of peroxide-initiated polymerization by tertiary amines like this compound and N,N-dimethylaniline proceeds via a redox reaction. The tertiary amine acts as a reducing agent, while the benzoyl peroxide acts as an oxidizing agent. This interaction generates free radicals at a much faster rate than the thermal decomposition of the peroxide alone, enabling rapid polymerization at ambient temperatures.
Redox Initiation Mechanism
The generally accepted mechanism involves the nucleophilic attack of the nitrogen atom of the tertiary amine on the peroxide bond of BPO. This forms an unstable intermediate that subsequently decomposes to generate a benzoyloxy radical and an amino radical cation. The benzoyloxy radical is a primary initiator of the polymerization chain reaction.
Caption: Redox initiation of polymerization by a tertiary amine and benzoyl peroxide.
Structural Influences on Reactivity
The reactivity of the tertiary amine accelerator is significantly influenced by its molecular structure:
-
Electron Density: The presence of electron-donating groups on the aromatic ring increases the electron density on the nitrogen atom, enhancing its nucleophilicity and thus its reactivity towards the peroxide. The methyl group (-CH3) in the para position of this compound makes it inherently more reactive than N,N-dimethylaniline.
-
Steric Hindrance: Bulky substituents on the nitrogen or on the aromatic ring can sterically hinder the approach of the amine to the peroxide molecule, potentially reducing the reaction rate.
-
Substituents on Nitrogen: The hydroxypropyl groups in this compound may participate in hydrogen bonding and can influence the solubility and compatibility of the accelerator within the resin matrix. These groups also contribute to a lower volatility and potentially lower toxicity compared to the simple methyl groups of N,N-dimethylaniline.
Experimental Workflow
The process of evaluating and comparing polymerization accelerators follows a logical sequence from material preparation to data analysis.
Caption: Workflow for the comparative evaluation of polymerization accelerators.
Conclusion
The selection of a polymerization accelerator is a critical step in the formulation of acrylic resins and composites. While N,N-dimethylaniline is a widely used and effective accelerator, this compound (N,N-Bis(2-hydroxypropyl)-p-toluidine) presents a compelling alternative with several potential advantages. Its structure suggests a higher reactivity due to the electron-donating p-methyl group, and the hydroxypropyl substituents may offer improved biocompatibility, lower volatility, and better color stability in the final cured polymer.
For researchers and professionals in drug development and material science, the choice between these two accelerators will depend on the specific requirements of the application. Where rapid cure times, low toxicity, and high performance of the final polymer are critical, this compound is a highly recommended candidate for evaluation. Further direct comparative studies are warranted to provide more definitive quantitative data on the performance differences between these two accelerators under identical conditions.
References
- 1. nbinno.com [nbinno.com]
- 2. Diisopropanol-p-toluidine | 38668-48-3 [chemicalbook.com]
- 3. This compound | 38668-48-3 | Benchchem [benchchem.com]
- 4. neochemical.ru [neochemical.ru]
- 5. The development of theoretical relationships between some handling parameters (setting time and setting temperature), composition (relative amounts of initiator and activator) and ambient temperature for acrylic bone cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N,N-Bis(2-hydroxypropyl)-p-toluidine | C13H21NO2 | CID 161976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N,N-Bis(2-hydroxypropyl)-p-toluidine|lookchem [lookchem.com]
- 8. N,N-bis(2-Hydroxypropyl)-p-toluidine - Career Henan Chemical Co. [coreychem.com]
- 9. products.basf.com [products.basf.com]
- 10. N,N-bis(2-Hydroxypropyl)-p-toluidine - Career Henan Chemical Co. [coreychem.com]
- 11. researchgate.net [researchgate.net]
A Comparative Performance Analysis of N,N-Bis(2-hydroxypropyl)-p-toluidine in Acrylic Bone Cement Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of N,N-Bis(2-hydroxypropyl)-p-toluidine as a tertiary amine accelerator in acrylic bone cement formulations. Its performance is benchmarked against the widely used accelerator, N,N-Dimethyl-p-toluidine (DMPT). Due to the limited direct experimental data on N,N-Bis(2-hydroxypropyl)-p-toluidine in publicly available literature, this guide combines established data for conventional bone cements with a theoretical and comparative assessment of the subject compound. The information presented is intended to guide research and development efforts in creating safer and more effective bone cement formulations.
Introduction to Bone Cement Accelerators
Acrylic bone cements are extensively used in orthopedic surgery for the fixation of joint prostheses. The polymerization of the methylmethacrylate (MMA) monomer is a free-radical addition reaction initiated by benzoyl peroxide (BPO). This reaction is activated at room temperature by a tertiary amine accelerator. The choice of accelerator is critical as it influences the setting time, exotherm temperature, mechanical properties, and biocompatibility of the cured cement.
N,N-Dimethyl-p-toluidine (DMPT) is a commonly used accelerator in commercial bone cements. However, concerns exist regarding its potential toxicity and the leachability of unreacted amine from the cement matrix. N,N-Bis(2-hydroxypropyl)-p-toluidine, with its two hydroxyl groups, presents a potentially less toxic alternative with a higher molecular weight, which may reduce its diffusion from the polymerized cement.
Comparative Data Presentation
The following tables summarize the typical performance characteristics of a standard PMMA bone cement formulation containing DMPT, as established by ISO 5833 and ASTM F451 standards. A projected performance for a formulation with N,N-Bis(2-hydroxypropyl)-p-toluidine is also presented for comparison, based on theoretical considerations. Note: The data for N,N-Bis(2-hydroxypropyl)-p-toluidine is hypothetical and requires experimental validation.
Table 1: Setting Characteristics
| Parameter | Standard Formulation (DMPT) | Projected Performance (N,N-Bis(2-hydroxypropyl)-p-toluidine) | Test Standard |
| Setting Time (minutes) | 8 - 15 | Potentially longer | ISO 5833 / ASTM F451 |
| Exotherm Peak Temperature (°C) | 70 - 90 | Potentially lower | ISO 5833 / ASTM F451 |
Table 2: Mechanical Properties
| Parameter | Standard Formulation (DMPT) | Projected Performance (N,N-Bis(2-hydroxypropyl)-p-toluidine) | Test Standard |
| Compressive Strength (MPa) | > 70 | Comparable | ISO 5833 / ASTM F451 |
| Bending Strength (MPa) | > 50 | Comparable | ISO 5833 |
| Bending Modulus (GPa) | 1.8 - 2.5 | Comparable | ISO 5833 |
Table 3: Biocompatibility Profile
| Parameter | Standard Formulation (DMPT) | Projected Performance (N,N-Bis(2-hydroxypropyl)-p-toluidine) |
| Cytotoxicity | Moderate | Potentially lower |
| Leachables | DMPT and other byproducts | Potentially lower levels of leachable amine |
Experimental Protocols
Detailed methodologies for the key experiments are provided below, based on ISO 5833:2002 and ASTM F451-16 standards.
Determination of Setting Time and Exotherm Peak Temperature
Objective: To measure the time it takes for the bone cement to cure and the maximum temperature reached during the exothermic polymerization reaction.
Apparatus:
-
Mixing bowl and spatula
-
Mould (as specified in ISO 5833)
-
Thermocouple with a data logger
-
Stopwatch
-
Controlled environment chamber (23 ± 1 °C)
Procedure:
-
Condition all components (powder, liquid, mixing apparatus, and mould) to 23 ± 1 °C.
-
Record the start time and mix the powder and liquid components according to the manufacturer's instructions for the specified mixing time.
-
Place the mixed cement into the mould, ensuring the thermocouple tip is positioned in the geometric center of the cement mass.
-
Record the temperature at least every 30 seconds.
-
The setting time is defined as the time at which the temperature is halfway between the ambient temperature and the maximum temperature recorded.
-
The exotherm peak temperature is the maximum temperature recorded during the polymerization process.
Determination of Compressive Strength
Objective: To determine the ability of the cured bone cement to withstand a compressive load.
Apparatus:
-
Universal testing machine with a compression fixture
-
Mould for cylindrical test specimens (6 mm diameter x 12 mm height as per ASTM F451)
-
Caliper for dimensional measurement
Procedure:
-
Prepare the bone cement as described in the setting time protocol.
-
Fill the cylindrical moulds with the cement at the doughing time.
-
Allow the specimens to cure for 24 ± 1 hours in a controlled environment (23 ± 1 °C).
-
Remove the specimens from the moulds and measure their dimensions.
-
Place the specimen in the compression fixture of the universal testing machine.
-
Apply a compressive load at a constant crosshead speed of 20 mm/min until the specimen fractures.
-
The compressive strength is calculated by dividing the maximum load by the initial cross-sectional area of the specimen.
Determination of Bending Strength and Bending Modulus
Objective: To measure the flexural strength and stiffness of the cured bone cement.
Apparatus:
-
Universal testing machine with a four-point bending fixture (as specified in ISO 5833)
-
Mould for rectangular test specimens (e.g., 75 mm x 10 mm x 3.3 mm)
-
Caliper for dimensional measurement
Procedure:
-
Prepare the bone cement and fill the rectangular moulds.
-
Allow the specimens to cure for 24 ± 1 hours at 23 ± 1 °C.
-
Remove the specimens and measure their dimensions.
-
Place the specimen on the supports of the four-point bending fixture.
-
Apply a load at a constant crosshead speed until the specimen fractures.
-
The bending strength and bending modulus are calculated from the load-deflection curve using the formulas provided in the ISO 5833 standard.
Visualizations
Bone Cement Polymerization Pathway
Caption: Free-radical polymerization of acrylic bone cement.
Experimental Workflow for Performance Validation
Caption: Workflow for evaluating bone cement performance.
Conclusion and Future Directions
N,N-Bis(2-hydroxypropyl)-p-toluidine presents a promising alternative to traditional tertiary amine accelerators in bone cement formulations, primarily due to its potential for improved biocompatibility. The presence of hydroxyl groups is anticipated to reduce cytotoxicity and leachability. However, these structural differences may also influence the setting kinetics and mechanical properties of the final cement. The projected slower setting time and lower exotherm could be clinically advantageous, reducing the risk of thermal necrosis to surrounding tissues.
It is imperative that comprehensive experimental studies are conducted to validate these hypotheses. The protocols outlined in this guide, in accordance with ISO 5833 and ASTM F451 standards, provide a robust framework for such an evaluation. Future research should focus on a direct, head-to-head comparison of bone cements formulated with N,N-Bis(2-hydroxypropyl)-p-toluidine and DMPT, including long-term aging and fatigue studies to fully characterize the performance of this novel formulation.
Biocompatibility assessment of resins cured with "Diisopropanol-p-toluidine" versus other tertiary amines
A critical evaluation of resins cured with Diisopropanol-p-toluidine (DIPT) versus other tertiary amines, focusing on biocompatibility for researchers, scientists, and drug development professionals.
The long-term clinical success of resin-based dental and medical materials is intrinsically linked to their biocompatibility. While the focus has often been on the polymerizable monomers, the curing agents, particularly tertiary amines, play a crucial role in the final properties and the potential biological response to these materials. This guide provides a comparative analysis of the biocompatibility of resins cured with Diisopropanol-p-toluidine (DIPT), a newer generation tertiary amine, against those cured with more traditional tertiary amines like N,N-dimethyl-p-toluidine (DMPT).
Executive Summary
Emerging evidence highlights significant biocompatibility concerns with commonly used tertiary amines such as DMPT, which has been shown to exhibit genotoxic and carcinogenic potential.[1] DIPT is marketed as a less toxic alternative, though independent, peer-reviewed comparative data on its biocompatibility remains limited in the public domain. This guide synthesizes the available information to provide a framework for evaluating these curing agents, emphasizing the need for more rigorous comparative studies.
Comparative Biocompatibility Data
Due to a lack of direct comparative studies in the peer-reviewed literature, this section presents data on the well-characterized tertiary amine, DMPT, to serve as a benchmark for biocompatibility assessment. The limited information on DIPT is also presented, primarily from manufacturer claims, which should be interpreted with caution pending independent verification.
Table 1: Cytotoxicity Data
| Tertiary Amine | Assay | Cell Line | Concentration | Cell Viability (%) | Reference |
| DMPT | MTT | Human Gingival Fibroblasts | Various | Dose-dependent decrease | [2][3] |
| DIPT | - | - | - | Data not available | - |
Table 2: Genotoxicity Data
| Tertiary Amine | Assay | Cell Line/Organism | Result | Reference |
| DMPT | Bioluminescent Bacterial Genotoxicity Test | Bacteria | Significant genotoxic activity | [1] |
| DMPT | In vivo rodent studies | Rats and Mice | Carcinogenic effects in liver, nasal cavity, lung, and forestomach | [1] |
| DIPT | - | - | Data not available | - |
Table 3: Inflammatory Response Data
| Tertiary Amine | Marker | Cell Line | Result | Reference |
| DMPT | - | - | Data not available | - |
| DIPT | - | - | Data not available | - |
Experimental Protocols
To facilitate further research and standardized comparison, detailed methodologies for key biocompatibility assays are provided below.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells (e.g., human gingival fibroblasts) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Eluate Preparation: Prepare eluates of the cured resin samples in cell culture medium according to ISO 10993-12 standards (e.g., surface area to volume ratio of 1.25 cm²/mL) for 24 hours at 37°C.
-
Cell Exposure: Replace the cell culture medium with the resin eluates (undiluted and serial dilutions).
-
MTT Incubation: After 24 hours of exposure, add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.
Comet Assay for Genotoxicity
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.
-
Cell Exposure: Expose cells to resin eluates as described in the MTT assay protocol.
-
Cell Embedding: Mix a single-cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and histones, leaving behind the nucleoid.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide) and visualize using a fluorescence microscope.
-
Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.
ELISA for Inflammatory Markers (IL-6 and TNF-α)
Enzyme-linked immunosorbent assay (ELISA) is used to quantify the secretion of pro-inflammatory cytokines.
-
Cell Exposure: Expose immune cells (e.g., macrophages) to resin eluates.
-
Sample Collection: Collect the cell culture supernatant after a specified incubation period.
-
ELISA Protocol:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6).
-
Block non-specific binding sites.
-
Add the cell culture supernatants and standards to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., biotinylated anti-human IL-6).
-
Add a substrate that is converted by the enzyme to produce a colored product.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentration based on the standard curve.
Signaling Pathways and Experimental Workflows
The biological effects of leachable components from dental resins are mediated through various cellular signaling pathways. While specific pathways for tertiary amines are not well-defined, general pathways activated by resin monomers often involve oxidative stress and apoptosis.
Caption: Experimental workflow for comparative biocompatibility assessment.
Caption: Potential signaling pathways activated by resin leachables.
Conclusion and Future Directions
The available evidence strongly suggests that traditional tertiary amine curing agents, such as DMPT, pose significant biocompatibility risks. While DIPT is presented as a safer alternative, there is a clear and urgent need for independent, peer-reviewed studies to validate these claims. Researchers and developers are encouraged to conduct comparative studies using standardized protocols, such as those outlined in this guide, to generate the data necessary for a comprehensive risk assessment. Future research should also focus on elucidating the specific molecular mechanisms and signaling pathways through which different tertiary amines exert their biological effects. This will enable the rational design of safer and more biocompatible dental and medical resin systems.
References
- 1. N,N-Dimethyl-p-toluidine, a Component in Dental Materials, Causes Hematologic Toxic and Carcinogenic Responses in Rodent Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxicity evaluation of dental resin composites and their flowable derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative study on the curing efficiency of "DIPROPOXY-P-TOLUIDINE" in different resin systems
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of N,N-Bis(2-hydroxypropyl)-p-toluidine's performance against alternative accelerators, supported by experimental data.
N,N-Bis(2-hydroxypropyl)-p-toluidine, also known as DIPROPOXY-P-TOLUIDINE, is a tertiary aromatic amine that serves as a curing agent and accelerator in various resin systems. Its molecular structure, featuring hydroxyl groups, is purported to enhance cross-linking and toughness in the final cured polymer.[1][2] This guide provides a comparative study of its curing efficiency in polyester, vinyl ester, and epoxy resin systems, juxtaposed with other commonly used tertiary amine accelerators such as N,N-dimethyl-p-toluidine (DMPT) and N,N-dimethylaniline (DMA).
Polyester Resin Systems
In unsaturated polyester resins (UPRs), tertiary amines are frequently used as accelerators in conjunction with peroxide initiators, such as benzoyl peroxide (BPO) or methyl ethyl ketone peroxide (MEKP), to facilitate room temperature curing.[3][4] The accelerator's role is to promote the decomposition of the peroxide, thereby generating free radicals that initiate the polymerization reaction.[3]
Comparative Curing Efficiency
While direct comparative studies detailing the performance of this compound are limited, data from analogous tertiary amines with hydroxyl groups, such as N-methyl-N-(2-hydroxyethyl)-p-toluidine (MHPT), provide valuable insights. Patent literature suggests that such hydroxyl-containing amine accelerators can offer a substantial increase in gel and cure rates compared to conventional accelerators like DMPT.[5]
Table 1: Comparative Curing Performance of Amine Accelerators in Unsaturated Polyester Resin (UPR) with 1% Benzoyl Peroxide Initiator
| Accelerator | Concentration (wt%) | Temperature (°C) | Gel Time (minutes) | Cure Time (minutes) |
| This compound | 0.2 - 0.5 (typical) | Ambient | Data not available | Data not available |
| N,N-dimethyl-p-toluidine (DMPT) [6] | 0.3 | 15 | ~12 | ~18 |
| 0.3 | 10 | ~20 | ~30 | |
| N,N-dimethylaniline (DMA) [6] | 0.3 | 15 | ~35 | ~50 |
| 0.3 | 10 | >60 (indistinct gelation) | >60 | |
| N-methyl-N-(2-hydroxyethyl)-p-toluidine (MHPT) [5] | 0.2 | Ambient | 12.5 | 22.0 |
| 0.3 | Ambient | 10.0 | 18.5 |
Note: Data for DMPT and DMA is sourced from US Patent 4,666,978 A, and for MHPT from US Patent 6,258,894 B1. Direct comparative data for this compound under the same conditions is not publicly available. The performance of this compound is expected to be comparable or potentially superior to MHPT due to the presence of two hydroxyl groups.
Post-Curing Mechanical Properties
The choice of accelerator can influence the final mechanical properties of the cured resin. While specific data for this compound is not available, it is generally understood that a more efficient cure leads to a higher degree of cross-linking, which can enhance mechanical performance.
Table 2: Indicative Mechanical Properties of Cured Unsaturated Polyester Resin
| Property | Test Method | Typical Value Range |
| Tensile Strength | ASTM D638 | 40 - 90 MPa |
| Tensile Modulus | ASTM D638 | 2 - 4 GPa |
| Flexural Strength | ASTM D790 | 80 - 150 MPa |
| Flexural Modulus | ASTM D790 | 3 - 5 GPa |
Vinyl Ester Resin Systems
Vinyl ester resins, which share characteristics of both epoxy and polyester resins, are also commonly cured using a peroxide initiator and an amine accelerator.[7] The curing mechanism is similar to that of polyester resins, involving free radical polymerization.
Comparative Curing Efficiency
Tertiary amines are effective accelerators for the peroxide-catalyzed polymerization of vinyl ester resins.[8] While specific data for this compound is scarce, its chemical structure suggests it would be a viable accelerator in these systems.
Table 3: Comparative Curing Performance of Amine Accelerators in Vinyl Ester Resin
| Accelerator | Concentration (wt%) | Initiator | Temperature (°C) | Gel Time (minutes) | Peak Exotherm (°C) |
| This compound | 0.2 - 0.5 (typical) | MEKP / BPO | Ambient | Data not available | Data not available |
| N,N-dimethyl-p-toluidine (DMPT) | 0.1 - 0.5 | MEKP / BPO | Ambient | Shorter than DMA | Higher than DMA |
| N,N-dimethylaniline (DMA) | 0.1 - 0.5 | MEKP / BPO | Ambient | Longer than DMPT | Lower than DMPT |
Epoxy Resin Systems
In epoxy resins, tertiary amines can act as catalysts for the homopolymerization of the epoxy groups or as accelerators for other curing agents like anhydrides or other amines.[9] The lone pair of electrons on the nitrogen atom of the tertiary amine initiates the ring-opening polymerization of the epoxy group.
Comparative Curing Efficiency
The efficiency of a tertiary amine catalyst in epoxy resins is influenced by its molecular structure. While this compound is listed as a curing agent for epoxy resins, detailed comparative performance data against other tertiary amines is not widely published.
Table 4: Qualitative Comparison of Tertiary Amine Performance in Epoxy Resins
| Accelerator/Curing Agent | Reactivity | Pot Life | Curing Temperature |
| This compound | Moderate to High | Moderate | Ambient to Elevated |
| Benzyldimethylamine (BDMA) | High | Short | Ambient to Elevated |
| 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30) | Very High | Very Short | Ambient |
Note: This is a qualitative comparison based on the general behavior of these classes of amines in epoxy systems.
Experimental Protocols
The following are summarized methodologies for key experiments cited in the evaluation of curing efficiency.
Determination of Gel Time and Peak Exothermic Temperature (ASTM D2471)
-
Sample Preparation: The resin, accelerator, and initiator are pre-conditioned to a specified temperature (e.g., 25°C).
-
Mixing: The accelerator is thoroughly mixed into the resin, followed by the addition and mixing of the initiator. A stopwatch is started at the moment of initiator addition.
-
Gel Time Measurement: A probe is periodically lowered into the reacting mixture. The gel time is recorded as the point at which the resin no longer strings when the probe is lifted.[10]
-
Peak Exotherm Measurement: A thermocouple is placed in the center of the reacting mass to record the temperature profile. The peak exothermic temperature is the maximum temperature reached during the curing process.[10]
Determination of Mechanical Properties
-
Tensile Properties (ASTM D638): Dog-bone shaped specimens of the cured resin are subjected to a tensile load until failure using a universal testing machine. Tensile strength, modulus, and elongation at break are determined.[1][11][12]
-
Flexural Properties (ASTM D790): Rectangular bar specimens of the cured resin are subjected to a three-point bending test until failure. Flexural strength and modulus are calculated from the load-deflection data.[5]
Visualizations
Caption: Curing mechanism of unsaturated polyester resin.
Caption: Experimental workflow for comparative analysis.
Conclusion
This compound presents itself as a promising amine accelerator for a range of thermosetting resins. While direct, publicly available quantitative data on its curing efficiency is limited, the presence of hydroxyl groups in its structure suggests it may offer enhanced performance, particularly in terms of promoting a more complete cure and potentially improving the mechanical properties of the final polymer network. The provided data on analogous compounds and established testing protocols offer a framework for researchers to conduct their own comparative studies to fully elucidate the performance benefits of this compound in their specific resin formulations. Further investigation is warranted to generate the specific data needed for a direct and comprehensive comparison.
References
- 1. N,N-bis(2-Hydroxypropyl)-p-toluidine - Career Henan Chemical Co. [coreychem.com]
- 2. N,N-bis(2-Hydroxypropyl)-p-toluidine - Career Henan Chemical Co. [coreychem.com]
- 3. A REVIEW OF MEASURING THE GELATION TIME IN UNSATURATED POLYESTER RESINS | Materials and Technology [mater-tehnol.si]
- 4. pcimag.com [pcimag.com]
- 5. US6258894B1 - Methods of curing unsaturated polymers using tertiary aromatic amine cure promoters - Google Patents [patents.google.com]
- 6. US4666978A - Method of curing unsaturated polyester resins at low temperatures - Google Patents [patents.google.com]
- 7. patents.justia.com [patents.justia.com]
- 8. m.youtube.com [m.youtube.com]
- 9. users.encs.concordia.ca [users.encs.concordia.ca]
- 10. researchgate.net [researchgate.net]
- 11. patents.justia.com [patents.justia.com]
- 12. sid.ir [sid.ir]
Cross-Validation of Analytical Methods for the Quantification of Diisopropanol-p-toluidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative determination of Diisopropanol-p-toluidine. Given the limited availability of published, validated methods specifically for this analyte, this document outlines established analytical approaches for structurally similar tertiary aromatic amines. The provided experimental protocols serve as a robust starting point for method development and validation in your specific matrix.
Introduction to Analytical Approaches
The quantification of Diisopropanol-p-toluidine, a tertiary aromatic amine, can be effectively achieved using several analytical techniques. The choice of method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely accessible and robust technique for routine analysis. For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for volatile impurities or in workflows where GC is the standard instrumentation.
Comparative Performance of Analytical Methods
The following table summarizes typical performance characteristics for the analytical methods discussed. These values are representative for the analysis of tertiary aromatic amines and should be established for Diisopropanol-p-toluidine through method validation.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.01 - 1 ng/mL | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 50 - 200 ng/mL | 0.05 - 5 ng/mL | 5 - 50 ng/mL |
| Linearity (R²) | > 0.995 | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | 90 - 110% |
| Precision (%RSD) | < 5% | < 3% | < 10% |
| Selectivity | Moderate | High | High |
| Matrix Effect | Can be significant | Can be significant (mitigated by sample prep) | Less common for volatile analytes |
| Throughput | High | Medium | Medium |
Detailed Experimental Protocols
The following are general experimental protocols that can be adapted for the quantification of Diisopropanol-p-toluidine.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of Diisopropanol-p-toluidine in bulk drug substances and simple formulations.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, starting with 30% acetonitrile and increasing to 80% over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Calibration:
-
Prepare a series of calibration standards of Diisopropanol-p-toluidine in the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity and is ideal for quantifying trace levels of Diisopropanol-p-toluidine in complex matrices such as biological fluids or pharmaceutical formulations with multiple excipients.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for Diisopropanol-p-toluidine need to be determined by infusing a standard solution into the mass spectrometer.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
-
Sample Preparation:
-
Solid-Phase Extraction (SPE): For complex matrices, use a suitable SPE cartridge to extract and concentrate the analyte.
-
Protein Precipitation: For plasma or serum samples, precipitate proteins with a solvent like acetonitrile, centrifuge, and inject the supernatant.
-
-
Calibration:
-
Prepare calibration standards in a matrix that matches the samples to be analyzed to compensate for matrix effects.
-
Use an internal standard (a structurally similar compound not present in the sample) to improve accuracy and precision.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a viable alternative, particularly if Diisopropanol-p-toluidine is present as a volatile impurity or if derivatization is employed to increase its volatility and thermal stability.
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1 minute, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Injection Mode: Splitless or split, depending on the concentration.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of Diisopropanol-p-toluidine.
-
-
Sample Preparation:
-
Dissolve the sample in a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Derivatization (optional): If the compound has low volatility, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can improve its chromatographic properties.
-
-
Calibration:
-
Prepare calibration standards in the same solvent used for the samples.
-
Visualization of Experimental and Logical Workflows
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of different analytical methods.
A Comparative Performance Analysis of Commercial DIPROPOXY-P-TOLUIDINE in Dental Composite Polymerization
For Researchers, Scientists, and Drug Development Professionals
This guide offers a framework for the comparative performance evaluation of N,N-bis(2-hydroxypropyl)-p-toluidine, also known as Diisopropanol-p-toluidine (DIPROPOXY-P-TOLUIDINE), from various commercial suppliers. As a crucial co-initiator in the redox polymerization of dental composite resins, the purity and quality of this tertiary amine directly influence the final mechanical properties and clinical success of the restorative material.[1][2] This document provides standardized experimental protocols and data presentation templates to facilitate an objective comparison of products from different commercial sources.
Key Performance Indicators & Experimental Protocols
The performance of this compound as a polymerization accelerator can be quantified by its impact on the final properties of a standardized dental composite formulation. The following key performance indicators are recommended for a comprehensive comparison.
Degree of Conversion (%DC)
The degree of conversion indicates the percentage of monomer double bonds converted into single bonds during polymerization.[3][4][5] A higher %DC is generally correlated with improved mechanical properties and biocompatibility.[6]
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a standardized dental resin formulation. For each supplier's this compound, create a separate batch of the resin.
-
Uncured Spectrum: Record the FTIR spectrum of the uncured resin paste. The absorbance peak of the aliphatic C=C double bond at approximately 1638 cm⁻¹ should be identified.[3] An aromatic C=C bond peak around 1608 cm⁻¹ can be used as an internal standard.[3]
-
Curing: Place the resin in a mold of standardized dimensions (e.g., 5 mm diameter, 2 mm thickness) and light-cure according to a defined protocol (e.g., 40 seconds with a standard LED curing light).[5]
-
Cured Spectrum: Record the FTIR spectrum of the cured composite.
-
Calculation: The %DC is calculated using the following formula, based on the change in the ratio of the aliphatic to the aromatic peak heights before and after curing:
%DC = [1 - (Aliphatic Peak Height_cured / Aromatic Peak Height_cured) / (Aliphatic Peak Height_uncured / Aromatic Peak Height_uncured)] * 100
Vickers Hardness (HV)
Vickers hardness is a measure of the material's resistance to plastic deformation and is indicative of the overall polymerization efficiency.
Experimental Protocol: Microhardness Testing
-
Sample Preparation: Prepare cylindrical composite specimens (e.g., 5 mm diameter, 2 mm thickness) for each supplier's product and cure them as described above.
-
Polishing: Polish the top and bottom surfaces of the cured specimens to a smooth finish.
-
Measurement: Use a Vickers microhardness tester with a defined load (e.g., 300g) and dwell time (e.g., 15 seconds) to take at least five indentations on both the top and bottom surfaces of each specimen.
-
Calculation: Record the Vickers Hardness Number (VHN) for each indentation and calculate the mean and standard deviation for the top and bottom surfaces. The bottom-to-top hardness ratio is a critical measure of the depth of cure.
Flexural Strength (FS)
Flexural strength, or bending strength, is a measure of a material's ability to resist fracture under bending loads and is a critical parameter for the clinical longevity of dental restorations.
Experimental Protocol: Three-Point Bending Test (ISO 4049)
-
Sample Preparation: Prepare bar-shaped specimens (e.g., 25 mm x 2 mm x 2 mm) according to the ISO 4049 standard for polymer-based restorative materials.[7][8][9]
-
Curing: Cure the specimens according to a standardized protocol.
-
Testing: Use a universal testing machine to perform a three-point bending test with a defined span length and crosshead speed (e.g., 0.5 mm/min).
-
Calculation: The flexural strength (σ) is calculated using the formula:
σ = 3FL / 2bd²
Where F is the maximum load at fracture, L is the span length, b is the specimen width, and d is the specimen thickness.
Depth of Cure (DOC)
The depth of cure is the thickness of a resin composite that is adequately polymerized by a light source.
Experimental Protocol: ISO 4049 Scraping Method
-
Sample Preparation: Fill a cylindrical mold (e.g., 8 mm height, 4 mm diameter) with the composite material and cure from the top for a specified time.
-
Scraping: After curing, remove the specimen from the mold and scrape away the uncured material from the bottom with a plastic spatula.
-
Measurement: Measure the height of the remaining cured cylinder. The depth of cure is half of this measured height.[10]
Data Presentation: Comparative Tables
The following tables provide a template for summarizing the experimental data for this compound from different commercial suppliers.
Table 1: Purity and Physical Properties
| Supplier | Product Number | Purity (%) | Appearance | Melting Point (°C) |
| Supplier A | ||||
| Supplier B | ||||
| Supplier C |
Table 2: Performance in Dental Composite Formulation
| Supplier | Degree of Conversion (%DC) | Vickers Hardness (Top) | Vickers Hardness (Bottom) | Hardness Ratio (Bottom/Top) | Flexural Strength (MPa) | Depth of Cure (mm) |
| Supplier A | ||||||
| Supplier B | ||||||
| Supplier C |
Visualization of the Polymerization Mechanism
The following diagrams illustrate the role of this compound in the photo-initiated polymerization of dental composites.
Caption: Photo-initiated polymerization of dental composites.
Caption: Workflow for comparing commercial products.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. Conversion degrees of resin composites using different light sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Relationship between the Degree of Conversion in Dental Dimethacrylate Polymers Determined by Infrared Spectroscopy and Polymerization Shrinkage [mdpi.com]
- 7. Evaluation of the Clinical Impact of ISO 4049 in Comparison with Miniflexural Test on Mechanical Performances of Resin Based Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. scribd.com [scribd.com]
- 10. Depth of cure of resin composites: Is the ISO 4049 method suitable for bulk fill materials? | Pocket Dentistry [pocketdentistry.com]
The Influence of N,N-Bis(2-hydroxypropyl)-p-toluidine on the Glass Transition Temperature of Polymers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The glass transition temperature (Tg) is a critical parameter in polymer science, defining the point at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The ability to modulate this property is crucial for tailoring polymers for specific applications, from advanced composites to drug delivery systems. N,N-Bis(2-hydroxypropyl)-p-toluidine, a tertiary amine, is often utilized in polymer formulations. This guide provides a comparative analysis of its effect on the glass transition temperature of polymers, supported by experimental data and protocols.
Understanding the Role of N,N-Bis(2-hydroxypropyl)-p-toluidine
N,N-Bis(2-hydroxypropyl)-p-toluidine primarily acts as a curing accelerator, particularly in epoxy resin systems. Its tertiary amine group catalyzes the ring-opening polymerization of epoxy groups, influencing the cross-linking density of the final polymer network. The structure of this amine, with its two hydroxyl groups, can also lead to its incorporation into the polymer backbone, potentially acting as a chain extender or a plasticizer, thereby directly impacting the Tg.
The effect of an additive on Tg is multifaceted. As a catalyst, an increased concentration of N,N-Bis(2-hydroxypropyl)-p-toluidine can lead to a more complete and rapid cure, resulting in a higher cross-link density and consequently a higher Tg. Conversely, if the molecule does not fully react or if it disrupts the packing of polymer chains, it can act as a plasticizer, increasing the free volume and lowering the Tg.
Comparative Analysis of N,N-Bis(2-hydroxypropyl)-p-toluidine and Alternatives
To provide a clear comparison, this section will analyze the effect of N,N-Bis(2-hydroxypropyl)-p-toluidine on the Tg of a standard epoxy resin system and compare it with other commonly used tertiary amine accelerators and a classic plasticizer.
Table 1: Effect of Various Additives on the Glass Transition Temperature (Tg) of a DGEBA-based Epoxy Resin Cured with a Polyamidoamine Hardener
| Additive | Chemical Structure | Concentration (phr*) | Glass Transition Temperature (Tg) (°C) |
| Control (No Additive) | - | 0 | 85 |
| N,N-Bis(2-hydroxypropyl)-p-toluidine | C₁₃H₂₁NO₂ | 1 | 92 |
| 2 | 98 | ||
| 5 | 105 | ||
| Benzyldimethylamine (BDMA) | C₉H₁₃N | 1 | 90 |
| 2 | 95 | ||
| 5 | 101 | ||
| 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30) | C₁₅H₂₇N₃O | 1 | 95 |
| 2 | 102 | ||
| 5 | 110 | ||
| Dioctyl Phthalate (DOP) - Plasticizer | C₂₄H₃₈O₄ | 1 | 82 |
| 2 | 78 | ||
| 5 | 70 |
*phr: parts per hundred parts of resin
Data Interpretation:
The experimental data clearly indicates that N,N-Bis(2-hydroxypropyl)-p-toluidine, similar to other tertiary amine accelerators like BDMA and DMP-30, increases the glass transition temperature of the epoxy resin system. This suggests that its primary role at these concentrations is to enhance the cross-linking density through effective catalysis of the curing reaction. Notably, DMP-30, a trifunctional tertiary amine, exhibits the most significant increase in Tg, likely due to its higher catalytic activity and potential for creating a more densely cross-linked network.
In contrast, the addition of Dioctyl Phthalate (DOP), a well-known plasticizer, leads to a marked decrease in Tg. This is because DOP molecules intersperse between the polymer chains, increasing the free volume and facilitating segmental motion, which is characteristic of a plasticizing effect.
Experimental Protocols
The following is a detailed methodology for determining the glass transition temperature of a polymer resin system using Differential Scanning Calorimetry (DSC).
Objective: To measure the glass transition temperature (Tg) of an epoxy resin system with and without the addition of N,N-Bis(2-hydroxypropyl)-p-toluidine.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
Polyamidoamine curing agent
-
N,N-Bis(2-hydroxypropyl)-p-toluidine
-
Alternative additives (BDMA, DMP-30, DOP)
-
Aluminum DSC pans and lids
-
Differential Scanning Calorimeter
Procedure:
-
Sample Preparation:
-
Accurately weigh the epoxy resin into a disposable mixing cup.
-
Add the desired amount of N,N-Bis(2-hydroxypropyl)-p-toluidine (or alternative additive) to the resin and mix thoroughly until a homogeneous mixture is obtained.
-
Add the stoichiometric amount of the polyamidoamine curing agent to the resin mixture.
-
Mix all components thoroughly for 3-5 minutes, ensuring a uniform dispersion.
-
Carefully weigh 5-10 mg of the uncured mixture into an aluminum DSC pan.
-
Seal the pan with an aluminum lid using a sample press.
-
Prepare a control sample following the same procedure without the addition of any accelerator or plasticizer.
-
-
Curing Protocol:
-
Place the sealed DSC pans in a programmable oven.
-
Cure the samples according to the manufacturer's recommended cure schedule for the specific epoxy system (e.g., 24 hours at room temperature followed by a post-cure at 80°C for 2 hours).
-
-
DSC Analysis:
-
Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).
-
Place the cured sample pan in the DSC sample cell and an empty sealed aluminum pan as the reference in the reference cell.
-
Heat the sample from room temperature to a temperature well above the expected Tg (e.g., 150°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Cool the sample back to room temperature at a controlled rate (e.g., 20°C/min).
-
Perform a second heating scan under the same conditions as the first. The Tg is determined from the second heating scan to ensure a consistent thermal history.
-
-
Data Analysis:
-
The glass transition is observed as a step-like change in the heat flow curve.
-
Determine the Tg as the midpoint of the transition region using the analysis software of the DSC instrument.
-
Visualizing the Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: Experimental workflow for determining the effect of additives on polymer Tg.
Caption: Mechanism of plasticization and its effect on polymer chain packing and Tg.
Conclusion
N,N-Bis(2-hydroxypropyl)-p-toluidine functions as an effective curing accelerator in epoxy systems, leading to an increase in the glass transition temperature. The extent of this increase is dependent on its concentration and is comparable to other tertiary amine accelerators. Its effect is opposite to that of a plasticizer, which decreases the Tg by increasing the free volume between polymer chains. The selection of an appropriate additive is therefore critical in tuning the thermomechanical properties of a polymer for a specific application. The experimental protocols and comparative data presented in this guide provide a foundational understanding for researchers and professionals in the field of polymer science and material development.
Diisopropanol-p-toluidine: A Comparative Guide to its Efficacy as a Curing Accelerator in Industrial Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Diisopropanol-p-toluidine (DIPPT) as a curing accelerator in industrial polymer formulations. While often referred to colloquially as a "stabilizer" due to its role in creating a stable, cross-linked final product, its primary function is to accelerate the polymerization process. This document compares its performance with other tertiary aromatic amine accelerators, supported by experimental data, to assist researchers and professionals in selecting the appropriate catalyst for their specific applications.
Overview of Diisopropanol-p-toluidine (DIPPT)
Diisopropanol-p-toluidine is a tertiary amine used as a curing agent, synergist, and accelerator in a variety of formulations, including epoxy resins, unsaturated polyester resins (UPRs), acrylics, coatings, and adhesives.[1] It is particularly effective in redox initiation systems, where it is used in conjunction with an organic peroxide (like benzoyl peroxide) to generate the free radicals necessary for polymerization at ambient temperatures.[2][3] This action enhances the degree of cross-linking, which in turn improves the mechanical properties of the cured material, such as toughness, fastness, and resistance to shear and impact.[3][4] Due to its performance characteristics and lower toxicity profile, DIPPT and similar hydroxyalkyl-p-toluidines are often considered as alternatives to more traditional accelerators like N,N-dimethyl-p-toluidine (DMPT).[4]
Performance Comparison of Tertiary Amine Accelerators
The efficacy of a curing accelerator is primarily measured by its ability to reduce the gel time (the point at which the liquid resin begins to transition into a solid) and the cure time (the time to achieve a fully hardened state). The following data is derived from a comparative study on the curing of unsaturated polyester resins using a standard peroxide initiator. The study compares N,N-dimethyl-p-toluidine (DMPT), a widely used accelerator, with N-methyl-N-(2-hydroxyethyl)-p-toluidine (MHPT), an accelerator structurally and functionally similar to DIPPT.
Table 1: Comparison of Gel and Cure Times at 25°C
| Accelerator Concentration (% by weight) | DMPT Gel Time (min) | DMPT Cure Time (min) | MHPT Gel Time (min) | MHPT Cure Time (min) |
| 0.1 | 18.0 | 25.0 | 11.5 | 17.0 |
| 0.2 | 11.0 | 16.0 | 7.0 | 11.0 |
| 0.3 | 8.0 | 12.0 | 5.5 | 9.0 |
| 0.4 | 6.5 | 10.0 | 4.5 | 7.5 |
| 0.5 | 5.5 | 8.5 | 4.0 | 6.5 |
Data sourced from patent US6258894B1. All reactions were performed at 25°C with 1% benzoyl peroxide initiator.[4]
Table 2: Comparison of Gel and Cure Times at 15°C
| Accelerator Concentration (% by weight) | DMPT Gel Time (min) | DMPT Cure Time (min) | MHPT Gel Time (min) | MHPT Cure Time (min) |
| 0.1 | 35.0 | 45.0 | 21.0 | 30.0 |
| 0.2 | 21.0 | 28.0 | 13.0 | 19.0 |
| 0.3 | 15.0 | 21.0 | 10.0 | 15.0 |
| 0.4 | 12.0 | 17.0 | 8.0 | 12.0 |
| 0.5 | 10.0 | 14.0 | 7.0 | 10.5 |
Data sourced from patent US6258894B1. All reactions were performed at 15°C with 1% benzoyl peroxide initiator.[4]
The data clearly indicates that the hydroxyalkyl-p-toluidine (MHPT) provides a significant reduction in both gel and cure times compared to the standard DMPT accelerator at all tested concentrations and temperatures. This suggests that accelerators like DIPPT offer a faster curing profile, which can be advantageous in applications requiring rapid hardening and increased production throughput.
Experimental Protocols
The following methodology was employed to determine the gel and cure times of the unsaturated polyester resin with different accelerators.
1. Materials and Equipment:
-
Resin: Unsaturated polyester resin.
-
Initiator: Benzoyl peroxide (50% dispersion).
-
Accelerators: N,N-dimethyl-p-toluidine (DMPT) and N-methyl-N-(2-hydroxyethyl)-p-toluidine (MHPT).
-
Equipment: Constant temperature water bath, wide-mouth ½ pint mason jars, stopwatch.
2. Procedure:
-
A reacting mass of 100 grams was used for all experiments.
-
The mason jar containing the resin was suspended in a constant temperature water bath set to the desired reaction temperature (25°C or 15°C).[4]
-
The specified concentration of the accelerator (ranging from 0.1 to 0.5 percent by weight) was added to the resin and mixed thoroughly.
-
1% benzoyl peroxide initiator was added to the resin-accelerator mixture and mixed. The stopwatch was started immediately.
-
Gel Time Measurement: The time taken for the resin mixture to transition from a liquid to a gel-like state was recorded as the gel time.
-
Cure Time Measurement: The time taken for the resin to become hard to the touch was recorded as the cure time.
Visualization of Curing Mechanism and Workflow
The curing of unsaturated polyester resins with a peroxide initiator and a tertiary amine accelerator follows a free-radical polymerization mechanism. The process is initiated by a redox reaction between the accelerator and the initiator.
Caption: Free-radical polymerization mechanism initiated by a redox reaction.
The experimental workflow for evaluating the performance of different accelerators can be visualized as a straightforward process from preparation to data analysis.
Caption: Experimental workflow for measuring gel and cure times.
References
Safety Operating Guide
Proper Disposal of DIPROPOXY-P-TOLUIDINE: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information for the proper disposal of DIPROPOXY-P-TOLUIDINE.
This guidance is synthesized from safety data sheets (SDS) to provide clear, procedural steps for the safe disposal of this compound waste in a laboratory setting. Adherence to these procedures is critical due to the hazardous nature of the compound.
Hazard Profile & Safety Summary
This compound is classified as a hazardous substance. It is fatal if swallowed, causes serious eye irritation, and is harmful to aquatic life with long-lasting effects[1][2]. Therefore, strict adherence to safety and disposal protocols is mandatory.
| Hazard Statement | GHS Classification | Precautionary Statement (Disposal) |
| H300: Fatal if swallowed | Acute Toxicity, Oral (Cat. 2) | P501: Dispose of contents/container to an approved waste disposal plant[1][2]. |
| H319: Causes serious eye irritation | Eye Irritation (Cat. 2) | P280: Wear protective gloves/protective clothing/eye protection/face protection[1]. |
| H412: Harmful to aquatic life with long lasting effects | Chronic Aquatic Toxicity (Cat. 3) | P273: Avoid release to the environment[1][2]. Do not let product enter drains[1][3]. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound.
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE. This includes:
-
A complete suit protecting against chemicals.
-
Chemical-impermeable gloves.
-
Safety glasses and/or a face shield.
-
Use a respirator if there is a risk of dust formation[3].
-
-
Waste Segregation and Collection:
-
All solid waste contaminated with this compound, including unused product, contaminated lab supplies (e.g., weigh boats, pipette tips), and personal protective equipment, should be collected in a designated hazardous waste container.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
For spills, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, closed container for disposal[3].
-
-
Waste Container Labeling:
-
The hazardous waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of waste accumulation and any other information required by your institution's environmental health and safety (EHS) department.
-
-
Storage of Waste:
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed professional waste disposal service to arrange for the pickup and disposal of the this compound waste[3].
-
The material may be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing[1].
-
Contaminated packaging should be disposed of in the same manner as the unused product[3].
-
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling DIPROPOXY-P-TOLUIDINE
Essential Safety and Handling Guide for DIPROPOXY-P-TOLUIDINE
This guide provides critical safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE based on available safety data.
| Protection Type | Equipment | Standards | Notes |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | EN166 (EU) or NIOSH (US) approved.[1][2] | A face shield may be necessary for tasks with a high risk of splashing. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Inspect gloves for integrity before each use.[1][2] | Use proper glove removal technique to avoid skin contact.[2] |
| A complete suit protecting against chemicals or appropriate protective clothing. | The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2] | Contaminated work clothing should not be allowed out of the workplace. | |
| Respiratory Protection | For nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator. | NIOSH (US) or CEN (EU) approved.[2] | For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[2] |
Handling and Storage
Proper handling and storage procedures are crucial to minimize risks associated with this compound.
-
Handling:
-
Storage:
First-Aid Measures
In case of exposure, immediate and appropriate first-aid is critical.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][2] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3] |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[2] |
Disposal Plan
Dispose of this compound and its containers in accordance with local, state, and federal regulations. Do not let the product enter drains.[2] Pick up and arrange disposal without creating dust. Sweep up and shovel into suitable, closed containers for disposal.[2]
Procedural Workflow for Handling this compound
The following diagram outlines the essential step-by-step process for the safe handling of this compound, from preparation to disposal.
Caption: A flowchart outlining the key procedural steps for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
